6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMREWHCHKZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354623 | |
| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78831-00-2 | |
| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
This guide provides a comprehensive technical overview of the synthetic pathways leading to 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. The document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols, ensuring a thorough understanding for its intended scientific audience.
The Strategic Importance of the 1,2,4-Triazine Core in Medicinal Chemistry
The 1,2,4-triazine nucleus is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated potent pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Consequently, the development of efficient and versatile synthetic routes to novel 1,2,4-triazine analogs, such as this compound, is a cornerstone of many medicinal chemistry programs. This particular derivative serves as a crucial intermediate for the elaboration of more complex and potentially therapeutic molecules.
Primary Synthetic Pathway: Cyclocondensation of α-Keto Acids with Aminoguanidine
The most prevalent and reliable method for the synthesis of this compound is the cyclocondensation reaction between an α-keto acid, namely phenylglyoxylic acid, and aminoguanidine.[2] This approach is favored for its straightforward nature and generally good yields.
Mechanistic Insights into the Cyclocondensation Reaction
The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of aminoguanidine on the electrophilic ketone carbonyl of phenylglyoxylic acid. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of a guanidino nitrogen onto the carboxylic acid carbonyl, leading to a tetrahedral intermediate. Dehydration of this intermediate results in the formation of the stable six-membered dihydrotriazinone ring. The reaction is typically acid-catalyzed to activate the carbonyl groups and facilitate the dehydration steps.
Figure 1. Mechanistic pathway for the synthesis of this compound.
Detailed Experimental Protocol
Reagents and Materials:
-
Phenylglyoxylic acid
-
Aminoguanidine bicarbonate
-
Dilute Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: A suspension of aminoguanidine bicarbonate in water is carefully acidified with dilute hydrochloric acid until all the solid dissolves, indicating the formation of the more soluble hydrochloride salt.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxylic acid in ethanol.
-
Condensation: To the ethanolic solution of phenylglyoxylic acid, add the aqueous solution of aminoguanidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.
Alternative Synthetic Routes
While the cyclocondensation of α-keto acids with aminoguanidine is the primary method, other synthetic strategies have been developed to access the 4,5-dihydro-1,2,4-triazin-3(2H)-one core.
Synthesis from 1,2-Dicarbonyl Compounds
An alternative approach involves the reaction of 1,2-dicarbonyl compounds, such as benzil (1,2-diphenylethane-1,2-dione), with semicarbazide.[3] This reaction proceeds through the formation of a monosemicarbazone intermediate, which then undergoes cyclization to form the triazinone ring.
Synthesis from Phenacyl Halides
Another route utilizes the reaction of phenacyl halides with thiosemicarbazide. This method typically leads to the formation of a thiazine intermediate which can then be converted to the desired triazinone.[4]
Comparative Analysis of Synthetic Pathways
| Synthetic Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Cyclocondensation | Phenylglyoxylic acid, Aminoguanidine | Direct route, readily available starting materials, generally good yields. | May require careful pH control. | 60-80% |
| From 1,2-Dicarbonyls | Benzil, Semicarbazide | Utilizes common laboratory reagents. | May lead to mixtures of isomers if the dicarbonyl is unsymmetrical. | Moderate to Good |
| From Phenacyl Halides | Phenacyl halide, Thiosemicarbazide | Provides access to a variety of substituted analogs. | May involve multiple steps and potentially harsh reagents. | Variable |
Structural Characterization
The unambiguous identification of the synthesized this compound is crucial and is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The methylene protons (CH₂) of the dihydrotriazine ring would appear as a singlet or a multiplet, and the N-H protons of the ring and any exocyclic amino groups would be observed as broad singlets, the chemical shifts of which can be dependent on the solvent and concentration.[5]
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon (C=O) in the downfield region (around δ 160-170 ppm), the aromatic carbons of the phenyl ring, and the methylene carbon of the dihydrotriazine ring.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the triazinone ring (around 1650-1700 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹), as well as characteristic bands for the aromatic phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound.
Conclusion
The synthesis of this compound is a well-established process, with the cyclocondensation of phenylglyoxylic acid and aminoguanidine being the most efficient and widely used method. The availability of alternative routes provides flexibility for the synthesis of diverse analogs. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. This foundational knowledge is critical for the advancement of medicinal chemistry research and the development of new therapeutic agents based on the versatile 1,2,4-triazine scaffold.
References
- El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- El-Brollosy, N. R., & Al-Omar, M. A. (2006). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Zaki, I., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579.
- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(1), 1-10.
- BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
- Ube, H., et al. (2012). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 843-847.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 2(3), 221-228.
- Rykowski, A., et al. (1993). 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4-Triazine 4-Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. Journal of Heterocyclic Chemistry, 30(2), 413-418.
- International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Volume 8, Issue 12.
- Asiri, A. M., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 11(52), 32967-32977.
- BenchChem. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Lo, T. W., et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical pharmacology, 48(10), 1865-1870.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 475-485.
-
Badea, V., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4]triazoles. Molecules, 26(8), 2275.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mechanism of action of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives
The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold is a highly promising platform for the development of novel therapeutics. [1][5]While much of the mechanistic data is derived from its analogues, the evidence strongly suggests that its primary mode of action is through the inhibition of key enzymes in cell signaling pathways, particularly protein kinases. [3]The integrated workflow of computational analysis, biochemical assays, and cell-based validation provides a robust and reliable pathway to precisely define the mechanism of action, validate targets, and guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Future work should focus on generating specific inhibitory data for the parent compound and exploring its selectivity profile across a broad panel of kinases and other enzymes to fully realize its therapeutic potential. [2]
References
- BenchChem. (2025). Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery.
- BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
- BenchChem. (2025). Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)
- BenchChem. (2025). Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)
- BenchChem. (2025). A comparative analysis of different synthetic routes to 6-Phenyl-1,2,4-triazin-3(2H).
- BenchChem. (2025). Validating the Binding Mode of 6-Phenyl-1,2,4-triazin-3(2H)
- Khan, A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents.
- Khan, A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)
- Anonymous. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
- Anonymous. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central.
- Anonymous. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.
- Anonymous. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
- Anonymous. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents.
- Anonymous. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
-
Anonymous. (n.d.). The activity of pyrazolo[4,3-e]t[1][3][5]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.
The Ascendant Therapeutic Potential of 6-Phenyl-1,2,4-triazin-3(2H)-one Analogs: A Technical Guide for Drug Discovery
The 1,2,4-triazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. Among these, the 6-phenyl-1,2,4-triazin-3(2H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of novel 6-phenyl-1,2,4-triazin-3(2H)-one analogs, offering a synthesis of current research for scientists and professionals engaged in drug discovery and development. We will delve into the synthetic strategies, diverse biological activities—including anticonvulsant, anticancer, and antimicrobial properties—and the critical structure-activity relationships that govern their therapeutic potential.
The Architectural Blueprint: Synthesis of the 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold
The foundation of exploring the biological landscape of these analogs lies in their efficient and versatile synthesis. A primary and well-established route involves the cyclocondensation of phenylglyoxal with semicarbazide. This reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazin-3(2H)-one ring system.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for the 6-phenyl-1,2,4-triazin-3(2H)-one core.
This foundational structure is then amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents on the phenyl ring and at other positions of the triazine core, thereby generating a library of analogs for biological screening.
Taming the Storm: Anticonvulsant Activity
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and the search for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor. Derivatives of the 1,2,4-triazine nucleus have shown significant promise in this area.[1][2] Specifically, analogs of 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione have been designed and synthesized, demonstrating potent anticonvulsant properties.[3][4]
Mechanism of Action: A Focus on GABAergic Modulation
The anticonvulsant activity of many 1,2,4-triazine derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission. Molecular docking studies have suggested that these compounds can interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to the GABA-A receptor, these analogs can potentiate the inhibitory effects of GABA, leading to a reduction in neuronal excitability and the suppression of seizure activity.
The proposed interaction is illustrated in the following diagram:
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Experimental Evaluation of Anticonvulsant Activity
The preclinical evaluation of novel anticonvulsant agents typically involves a battery of standardized animal seizure models. The two most widely used are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animal Model: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered as in the MES test.
-
Induction of Seizures: After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is determined.
Structure-Activity Relationship (SAR) Insights
SAR studies on 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione derivatives have revealed key structural features that influence anticonvulsant activity.[3][4] For instance, the nature and position of substituents on both the 6-phenyl and 4-phenyl rings play a crucial role in modulating the potency and neurotoxicity of the compounds. These studies provide a rational basis for the design of more potent and safer anticonvulsant agents.
The War on Cancer: Anticancer Potential
The 1,2,4-triazine scaffold is also a prominent feature in the design of novel anticancer agents.[5][6] Analogs of 6-phenyl-1,2,4-triazin-3(2H)-one have been investigated for their cytotoxic effects against various cancer cell lines.[7]
Proposed Mechanisms of Anticancer Action
The anticancer activity of 1,2,4-triazine derivatives is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways that are dysregulated in cancer cells.[7] These pathways can include those involved in cell proliferation, survival, and angiogenesis.
A simplified representation of potential anticancer mechanisms is shown below:
Caption: Potential mechanisms of anticancer activity of 6-phenyl-1,2,4-triazin-3(2H)-one analogs.
In Vitro Evaluation of Anticancer Activity: The MTT Assay
A cornerstone for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-phenyl-1,2,4-triazin-3(2H)-one analogs for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Table 1: Representative Anticancer Activity Data of 1,2,4-Triazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13a | Various | Active at 10⁻⁵ M | [5] |
| 4a | Various | Growth Inhibition | [6][8] |
| 4b | Various | Growth Inhibition | [6][8] |
Note: The data presented is for related 1,2,4-triazine derivatives and serves as an example of the type of data generated.
Combating Microbial Threats: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The 1,2,4-triazine scaffold has also been explored for its potential to combat bacterial and fungal infections.[9][10][11][12][13]
Evaluation of Antibacterial and Antifungal Activity
The initial screening of novel compounds for antimicrobial activity typically involves determining their Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Representative Antimicrobial Activity of 1,2,4-Triazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5c | M. gypseum | Active | [9] |
| 5d | S. aureus | Active | [9] |
| 3g | S. aureus, E. coli | Excellent Activity | [10] |
| 4g | S. aureus, E. coli | Excellent Activity | [10] |
| 3b | E. coli, S. aureus | Active | [13] |
| 3f | E. coli, S. aureus | Active | [13] |
Note: The data presented is for related 1,2,4-triazine derivatives and serves as an example of the type of data generated.
The Path Forward: Future Directions and Conclusion
The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold has proven to be a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs, spanning anticonvulsant, anticancer, and antimicrobial effects, underscore its significance in medicinal chemistry.
Future research in this area should focus on:
-
Lead Optimization: Leveraging the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Employing a combination of in vitro and in silico techniques, such as molecular docking and target-based assays, to elucidate the precise molecular targets and mechanisms of action.[14]
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety profiles.
References
-
Sanoev, Z. I., et al. "Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals." Biomedical and Pharmacology Journal, vol. 16, no. 4, 2023, pp. 2225-2232. [Link]
-
Kumar, A., et al. "Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents." ResearchGate, 2019. [Link]
-
Singh, P., et al. "Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents." ResearchGate, 2016. [Link]
-
Singh, P., et al. "Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents." PubMed, 2016. [Link]
-
Gupta, D., & Jain, D. K. "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives." Journal of Advanced Pharmaceutical Technology & Research, vol. 6, no. 3, 2015, pp. 141-6. [Link]
-
Blair, E. A., et al. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][14]triazin-7-ones and Stable Free Radical Precursors." Molecules, vol. 23, no. 3, 2018, p. 574. [Link]
-
Li, J., et al. "Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives." Bioorganic & Medicinal Chemistry, vol. 101, 2024, p. 117621. [Link]
-
Arshad, M., et al. "Synthesis, characterization and antibacterial screening of some novel 1,2,4-triazine derivatives." Chinese Chemical Letters, vol. 28, no. 7, 2017, pp. 1559-1565. [Link]
-
Al-Ostath, A. I., et al. "Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives." ChemistrySelect, vol. 6, no. 29, 2021, pp. 7480-7485. [Link]
-
Ali, M. R., et al. "Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][5][14]triazole Derivatives in Mice." Iranian Journal of Pharmaceutical Research, vol. 12, no. 2, 2013, pp. 435-43. [Link]
-
Blair, E. A., et al. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][14]triazin-7-ones and Stable Free Radical Precursors." ResearchGate, 2018. [Link]
-
Singh, P., et al. "SYNTHESIS AND IN-VITRO ANTIFUNGAL ACTIVITY OF 6-SUBSTITUTED-PHENYL-2-{[(4í-SUBSTITUTED PHENYL-5í-THIOXO)- 1,2,4-TRIAZOL-3-YL]- METHYL}-2,3,4,5-TETRAHYDROPYRIDAZIN- 3-ONE DERIVATIVES." Acta Poloniae Pharmaceutica - Drug Research, vol. 68, no. 5, 2011, pp. 695-703. [Link]
-
Foroumadi, A., et al. "Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study." ResearchGate, 2014. [Link]
-
Sanoev, Z. I., et al. "(6-phenyl-7h -[1][5][14] triazolo [3,4-b][1][3][14] thiadiazine-3- yl) -aniline compound and the effects." Science and Education, vol. 4, no. 3, 2023, pp. 1-10. [Link]
-
Dawane, B. S., et al. "An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity." Scholars Research Library, 2010. [Link]
-
Al-Masoudi, N. A., et al. "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry, vol. 12, no. 6, 2022, pp. 7633-7645. [Link]
-
Hreczycho, G., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][14]triazin-7(6H)-ones and Derivatives." Molecules, vol. 27, no. 23, 2022, p. 8366. [Link]
Sources
- 1. theusajournals.com [theusajournals.com]
- 2. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer agents and enzyme inhibitors.[1][2][3] This guide presents a comprehensive, in silico modeling framework for a representative member of this class, 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. We move beyond a simple recitation of methods to provide a strategic, field-proven workflow that mirrors a modern drug discovery pipeline. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the rationale and execution of computational techniques from initial viability assessment to advanced dynamic simulation. Our approach is grounded in the "fail early, fail cheap" paradigm, leveraging predictive modeling to de-risk and accelerate the progression of promising compounds.[4][5] We will detail protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, structure- and ligand-based drug design, molecular dynamics, and Quantitative Structure-Activity Relationship (QSAR) modeling, providing a holistic computational strategy for elucidating the therapeutic potential of this important chemical series.
Foundational Analysis: Characterizing the Core Scaffold
The 1,2,4-Triazinone Scaffold: A Privileged Structure
Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, and the 1,2,4-triazine moiety is of particular interest due to its structural versatility and broad therapeutic promise.[2] Derivatives have been investigated for antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2] The specific biological target and resulting application are critically dependent on the substituents around the triazine core, making a systematic investigation essential for rational drug design.[6]
Structural and Electronic Profile of the Lead Molecule
Before investigating biological interactions, we must first understand the intrinsic properties of our lead compound, this compound. Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecule's three-dimensional geometry, stability, and electronic characteristics.[1]
DFT calculations can determine the most stable conformation, revealing key bond lengths and angles.[7] Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map helps identify regions of electrophilic and nucleophilic character, which are crucial for predicting molecular interactions and reactivity.[7][8] This foundational knowledge is paramount for parameterizing the molecule for subsequent, more complex simulations like molecular docking and dynamics.
The Imperative for In Silico Assessment in Drug Discovery
The journey from a hit compound to a marketed drug is long, costly, and fraught with failure.[9] A significant percentage of candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[4] Computer-Aided Drug Design (CADD), or in silico modeling, has become an indispensable part of the discovery pipeline, offering the ability to predict a compound's properties and behavior before committing resources to synthesis and wet-lab testing.[9][10] This predictive power allows for the rapid screening of vast chemical libraries, prioritization of the most promising candidates, and optimization of lead compounds, ultimately reducing the time and cost of drug development.[4][11]
Early-Stage Viability Assessment: ADMET & Druglikeness
Rationale: The "Fail Early, Fail Cheap" Paradigm
A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe and effective concentration. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is therefore a critical first screen.[12][13] By identifying compounds with likely liabilities—such as poor absorption, rapid metabolism, or potential toxicity—we can deprioritize them early, focusing resources on candidates with a higher probability of success.[14]
Protocol: High-Throughput In Silico ADMET Prediction
This protocol outlines the use of freely available web servers and computational tools to generate a comprehensive ADMET profile.
-
Input Preparation: Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Tool Selection: Utilize a validated, comprehensive ADMET prediction platform. Several free web-based tools are available, such as ADMET-AI, pkCSM, and SwissADME, which use machine learning models trained on large datasets.[12][14][15]
-
Property Prediction: Submit the SMILES string to the selected platform(s).[15] The goal is to compute a wide range of properties, including but not limited to:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), H-bond donors/acceptors.
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Volume of distribution (VDss), Plasma Protein Binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, Hepatotoxicity.
-
-
Data Aggregation: Consolidate the predicted values from the tool(s) into a single, structured table for analysis.
Data Interpretation: Building a Developability Profile
The raw output must be interpreted within the context of established "druglikeness" criteria, such as Lipinski's Rule of Five. The goal is to build a holistic view of the molecule's potential.
| Property Category | Parameter | Predicted Value | Acceptable Range/Outcome |
| Physicochemical | Molecular Weight | 189.21 g/mol | < 500 |
| LogP | 1.25 | < 5 | |
| H-Bond Donors | 2 | < 5 | |
| H-Bond Acceptors | 3 | < 10 | |
| TPSA | 55.1 Ų | < 140 Ų | |
| Absorption | HIA | High | High |
| BBB Permeant | No | Target Dependent | |
| Metabolism | CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No | |
| Toxicity | hERG I Inhibitor | No | No |
| Ames Toxicity | No | No | |
| Note: Values are representative examples for illustrative purposes. |
Workflow: ADMET Screening
Caption: A streamlined workflow for in silico ADMET and druglikeness prediction.
Target-Centric Investigation: Structure-Based Approaches
Hypothesis: Identifying Potential Biological Targets
Given that 1,2,4-triazinone derivatives have shown activity against cancer cell lines, potential targets include enzymes critical to cell proliferation and survival, such as kinases, topoisomerases, or D-amino acid oxidase (DAAO).[3][16][17] For this guide, we will hypothesize a kinase as a potential target, as kinases are a well-studied class of drug targets with numerous publicly available crystal structures.
Protocol: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[18][19] It is a cornerstone of structure-based drug design.[9]
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the structure in a docking-compatible format (e.g., PDBQT for AutoDock Vina).[20]
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[21]
-
Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[19]
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of the kinase, which is the target for our inhibitor. If a co-crystallized ligand was present, its location is the ideal center for the search space.
-
Define a 3D grid box that encompasses this entire binding pocket, providing enough room for the ligand to rotate and translate freely.[19]
-
-
Docking Execution:
-
Configure the docking parameters, specifying the prepared ligand, receptor, and grid box coordinates.
-
Execute the docking run. The algorithm will sample numerous possible binding poses and rank them using a scoring function, which estimates the binding affinity (typically in kcal/mol).[20]
-
Results Analysis:
-
Examine the top-ranked poses. The most favorable poses will have the lowest binding energy scores.[19]
-
Visualize the protein-ligand complex in a molecular viewer (e.g., PyMOL, UCSF Chimera).
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.
-
Workflow: Molecular Docking
Caption: The workflow for a typical structure-based molecular docking experiment.
Analysis of Binding Modes
The output of a docking simulation provides both quantitative and qualitative data. The binding affinity scores allow for a rank-ordering of different compounds or poses, while visual inspection reveals the specific interactions that stabilize the complex.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | GLU-91, LEU-144 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | VAL-23, ALA-40 | Hydrophobic |
| 3 | -7.9 | LYS-42, LEU-144 | Hydrogen Bond, Hydrophobic |
| Note: Data is hypothetical and for illustrative purposes. |
Elucidating Dynamic Behavior: Molecular Dynamics Simulation
Rationale: Beyond the Static Docking Pose
Molecular docking provides a valuable but static snapshot of the binding event.[22] In reality, proteins are dynamic entities that fluctuate in solution. Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the persistence of key interactions.[23]
Protocol: MD Simulation of the Protein-Ligand Complex
This protocol outlines a standard workflow using the GROMACS simulation package.[24]
-
System Setup:
-
Start with the best-ranked docked pose from the previous step.
-
Generate a topology file for the ligand using a server like CGenFF or PRODRG.[24][25]
-
Select an appropriate protein force field (e.g., CHARMM36m, AMBER).
-
Place the complex in a periodic simulation box of a defined shape (e.g., cubic).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.[23]
-
Equilibration (NVT & NPT):
-
NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[24]
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the system density to relax to the correct value. The position restraints are gradually released.
-
-
Production MD Run:
-
Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds).[22]
-
Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 picoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the overall stability of the complex. A stable, converging RMSD indicates a stable system.[22]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they persist throughout the simulation.
-
Workflow: Molecular Dynamics Simulation
Caption: A standard workflow for setting up and running an MD simulation.
Guiding Lead Optimization: QSAR Modeling
Rationale: Establishing a Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical features of a set of molecules and their biological activity.[26][27] A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.[11][28]
Protocol: Developing a Predictive QSAR Model
This protocol assumes a dataset of 1,2,4-triazinone analogues with measured biological activity (e.g., IC50 values) is available.
-
Data Curation:
-
Gather a dataset of structurally related 1,2,4-triazinone compounds with corresponding biological activity data.
-
Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the activity range.[16]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[28] These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically ~80%) and a test set (~20%). The training set is used to build the model, while the test set is kept aside for external validation.[26]
-
-
Model Building and Feature Selection:
-
Using the training set, apply a statistical method to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable).
-
Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[26]
-
Often, a feature selection algorithm is used to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include q².
-
External Validation: Use the model to predict the activity of the compounds in the independent test set. The predictive power is assessed by the R² value between predicted and actual activities.[26]
-
-
Interpretation: Analyze the final QSAR equation to understand which molecular descriptors have the most significant positive or negative impact on activity. This provides direct, actionable insights for designing new molecules.
Workflow: QSAR Model Development
Caption: The systematic workflow for generating and validating a QSAR model.
Integrated Strategy and Conclusion
This guide has outlined a multi-faceted in silico strategy for the comprehensive evaluation of this compound. By integrating predictive ADMET profiling, structure-based docking, dynamic MD simulations, and ligand-based QSAR modeling, researchers can build a deep, data-driven understanding of a compound's therapeutic potential. This computational framework enables the rational prioritization of candidates, guides synthetic chemistry efforts toward more potent and developable molecules, and ultimately accelerates the journey from a promising scaffold to a potential clinical candidate. The validation of any computational prediction through experimental testing remains the gold standard, but the strategic application of these in silico methods provides an invaluable roadmap, significantly increasing the efficiency and success rate of modern drug discovery programs.[14][29]
References
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 22, 2026, from [Link]
-
A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Drug Discovery Tools and In Silico Techniques: A Review. (2024, July 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]
-
What is the significance of QSAR in drug design?. (2025, May 21). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 22, 2026, from [Link]
-
Insilico Methods in Drug Discovery - A Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]
-
A REVIEW ON INSILICO APPROACHES IN NEW DRUG DEVELOPMENT. (2017, June). iJournals Academic Publications. Retrieved January 22, 2026, from [Link]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]
-
ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 22, 2026, from [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. Retrieved January 22, 2026, from [Link]
-
In silico clinical trials in drug development: a systematic review. (2025, March 11). arXiv. Retrieved January 22, 2026, from [Link]
-
MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PubMed Central - NIH. Retrieved January 22, 2026, from [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 22, 2026, from [Link]
-
Computing the Dissociation Constant from Molecular Dynamics Simulations with Corrections for the Large Pressure Fluctuations—Aquaglyceroporins Have High Affinity for Their Substrate Glycerol. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved January 22, 2026, from [Link]
-
Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 22, 2026, from [Link]
-
Small molecule docking. (n.d.). Bonvin Lab. Retrieved January 22, 2026, from [Link]
-
How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved January 22, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 22, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 22, 2026, from [Link]
-
13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019, March 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018, August 5). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In silico studies of 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine as a corrosion inhibitor for some important metals used in implant. (n.d.). Indian Academy of Sciences. Retrieved January 22, 2026, from [Link]
-
In silico studies of 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine as a corrosion inhibitor for some important metals used in implants. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). PubMed Central - NIH. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Computational Drug Designing of Anticancer Drugs. (2018, May 8). IJPRS. Retrieved January 22, 2026, from [Link]
-
The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2025, October 23). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijournals.in [ijournals.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. aurlide.fi [aurlide.fi]
- 14. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 15. ADMET-AI [admet.ai.greenstonebio.com]
- 16. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 26. neovarsity.org [neovarsity.org]
- 27. rjwave.org [rjwave.org]
- 28. mdpi.com [mdpi.com]
- 29. [2503.08746] In silico clinical trials in drug development: a systematic review [arxiv.org]
The 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery
Abstract
The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a key derivative, 6-phenyl-1,2,4-triazin-3(2H)-one. We will dissect the intricate connections between structural modifications of this core and its resulting anticancer, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to guide the rational design of novel therapeutics based on this versatile scaffold.
Introduction: The Privileged 1,2,4-Triazine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2,4-triazine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] The 6-phenyl-1,2,4-triazin-3(2H)-one core, characterized by a phenyl group at the 6-position of the triazinone ring, offers a unique combination of structural rigidity and synthetic accessibility, making it an attractive starting point for the development of novel drug candidates. The arrangement of nitrogen atoms in the 1,2,4-triazine ring results in a distinct electronic distribution and a higher dipole moment compared to its symmetrical 1,3,5-triazine counterpart, influencing its physicochemical and pharmacokinetic properties.[1]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This guide will systematically explore the SAR of this core, focusing on how substitutions on both the triazine and phenyl rings modulate its interaction with key biological targets.
The Core Scaffold and Avenues for Modification
The fundamental structure of 6-phenyl-1,2,4-triazin-3(2H)-one provides several key positions for chemical modification to explore the SAR and optimize for desired biological activities. Understanding the impact of substitutions at these positions is crucial for rational drug design.
Sources
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one core structure represents a privileged scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are still under investigation, its derivatives have demonstrated a remarkable breadth of biological activities. This guide synthesizes the current understanding of the broader 1,2,4-triazine class to extrapolate and propose the most promising therapeutic targets for this compound. We will delve into the mechanistic basis for these potential applications, provide detailed experimental protocols for target validation, and present a framework for future research and development. The primary focus will be on its potential in oncology, neurodegenerative diseases, and inflammatory conditions, where derivatives have shown significant promise.
Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds.[1] Its derivatives have been explored for a wide array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities.[2] The versatility of the triazine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against specific biological targets. The subject of this guide, this compound, serves as a foundational structure within this class, and understanding its potential interactions with key biological molecules is a critical step in the development of novel therapeutics.
Potential Therapeutic Targets in Oncology
Derivatives of the 1,2,4-triazine scaffold have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and interference with key cell signaling pathways.[3]
Kinase Inhibition: Targeting Aberrant Cell Signaling
Many cancers are driven by the dysregulation of protein kinases, making them prime targets for therapeutic intervention. The 1,2,4-triazine scaffold has been identified as a promising backbone for the development of kinase inhibitors.
2.1.1. PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Evidence suggests that 1,2,4-triazine derivatives can modulate this pathway, making it a key area of investigation for this compound.[3]
Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
2.1.2. Receptor Tyrosine Kinases (RTKs)
RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are cell surface receptors that play a critical role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. A 1,3,5-triazine derivative has demonstrated potent inhibitory activity against EGFR with an IC50 value of 61 nM.[3] This suggests that the broader triazine class, including our core compound, may have the potential to target RTKs.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. Inhibition of DHFR has been a successful strategy in cancer chemotherapy. Novel dihydro-1,3,5-triazine derivatives have been designed and synthesized as human DHFR inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the nanomolar range.[4]
Potential Therapeutic Targets in Neurodegenerative and Neurological Disorders
The neuroprotective potential of 1,2,4-triazine derivatives is an emerging area of research. These compounds may offer therapeutic benefits in conditions characterized by oxidative stress and neuronal damage.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways (including JNK, ERK, and p38 MAPK) are involved in cellular responses to a variety of stimuli, including oxidative stress. Dysregulation of these pathways is implicated in neurodegenerative diseases. One study found that a 1,2,4-triazine derivative could inhibit the oxidative stress-induced phosphorylation of MAPKs, suggesting a neuroprotective mechanism.[5]
Figure 2: Potential modulation of the MAPK signaling pathway.
D-Amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase is an enzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO can increase D-serine levels, which may have therapeutic benefits in neurological and psychiatric disorders. A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent DAAO inhibitors, with some exhibiting IC50 values in the nanomolar range.[6][7]
Adenosine A2A Receptor Antagonism
The adenosine A2A receptor is a G-protein coupled receptor that is implicated in various neurological disorders, including Parkinson's disease. Antagonism of this receptor is a validated therapeutic strategy. The 1,2,4-triazine scaffold has been successfully utilized to develop potent and selective adenosine A2A receptor antagonists.[8]
Potential Therapeutic Targets in Inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory properties of 1,2,4-triazine derivatives suggest their potential in treating these conditions.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. A series of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives have been evaluated as potential anti-inflammatory and analgesic agents, with some compounds showing significant COX-2 inhibitory activity.[9]
Experimental Protocols for Target Validation
To investigate the therapeutic potential of this compound, a systematic approach to target validation is essential. The following are detailed protocols for assessing its activity against the proposed targets.
General Workflow for Target-Based Screening
Figure 3: A generalized workflow for target validation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate and ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and serially diluted compound or DMSO (vehicle control). Include wells with no enzyme as a background control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[10]
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of COX enzyme, Heme, and the test compound in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, Heme, and the COX enzyme. Add the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately add the colorimetric substrate and monitor the change in absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX inhibition for each compound concentration and calculate the IC50 value.[11][12]
Adenosine A2A Receptor Binding Assay (Radioligand-Based)
This protocol determines the ability of the compound to displace a radiolabeled ligand from the adenosine A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor.
-
Radioligand (e.g., [³H]CGS 21680)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Non-specific binding control (e.g., NECA)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound or vehicle control. Include tubes with an excess of a non-labeled ligand to determine non-specific binding.
-
Incubation: Incubate the tubes at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Plot the percentage of specific binding against the log of the compound concentration to determine the IC50 or Ki value.[1][13]
Quantitative Data on 1,2,4-Triazine Derivatives
| Derivative Class | Target | Activity (IC50/Ki) | Reference |
| Dihydro-1,3,5-triazines | Human DHFR | 3.72 nM - 7.46 nM | [4] |
| 6-hydroxy-1,2,4-triazine-diones | D-Amino Acid Oxidase | 50 nM - 2.8 µM | [6][7] |
| 5,6-diaryl-1,2,4-triazin-3(2H)-ones | COX-2 | Varies | [9] |
| 1,3,5-triazine derivative | EGFR | 61 nM | [3] |
| 1,2,4-triazine derivatives | Adenosine A2A Receptor | Varies | [8] |
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics. Based on the extensive research on its derivatives, the most promising therapeutic targets for this core molecule lie within the realms of oncology, neurodegenerative diseases, and inflammatory conditions. Specifically, kinases within the PI3K/AKT/mTOR pathway, cyclooxygenase enzymes, and the adenosine A2A receptor represent high-priority targets for investigation.
The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to initiate the biological characterization of this compound. A systematic screening against these proposed targets, followed by biophysical characterization of any confirmed interactions, will be crucial in elucidating its mechanism of action and paving the way for future structure-activity relationship (SAR) studies and lead optimization. The synthesis of a focused library of analogs based on this core structure will be instrumental in developing potent and selective modulators of these key biological targets.
References
- Benchchem. (2025). Validating the Binding Mode of 6-Phenyl-1,2,4-triazin-3(2H)
- Benchchem. (2025). Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Hao, H., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service.
- Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed.
- Katritzky, A. R., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands.
- Benchchem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors.
- Mojzych, M., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PubMed.
- Hiu, T. H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. NIH.
- Hiu, T. H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
- Benchchem. (2025). Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)
- Benchchem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
- Abdel-Wahab, B. F., et al. (2012).
- Hassan, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed.
- Ghandi, M., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.
- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)
- PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one.
- Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.
- Prathip, B., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.
- De Simone, A., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed.
- ResearchGate. (2025).
- ResearchGate. (2025).
- PubChemLite. (n.d.). 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.
- PubChem. (n.d.). 4,5-Dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one.
- Islam, M. T., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
-
Sztanke, K., et al. (2019). The activity of pyrazolo[4,3-e][3][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.
Sources
- 1. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives for cancer research.
An In-Depth Technical Guide to 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives in Cancer Research
Introduction: The Rise of the 1,2,4-Triazine Scaffold in Modern Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. The 1,2,4-triazine core is a prominent member of this class, demonstrating remarkable versatility in the development of novel anticancer drugs.[1][2] Its significance is underscored by the market approval of several triazine-containing drugs, such as Gedatolisib for metastatic breast cancer and Enasidenib for leukemia, validating the therapeutic potential of this heterocyclic system.[1][3]
This guide focuses specifically on the this compound moiety, a subclass of 1,2,4-triazines that has garnered significant attention for its promising anticancer properties.[2][4] These derivatives serve as a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles. We will explore their synthesis, delve into their mechanisms of action, provide validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships that guide the rational design of next-generation cancer therapeutics.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives is typically achieved through multi-step reactions that offer flexibility for diversification. A common and effective approach involves the condensation of a substituted benzoyl glycine with thiosemicarbazide, followed by cyclization and subsequent modifications.[5][6] This method allows for the introduction of various substituents on the phenyl ring and the triazine core, which is crucial for optimizing biological activity.
General Synthetic Workflow
The following diagram outlines a representative pathway for synthesizing the target derivatives. This workflow is designed to be adaptable, allowing researchers to introduce diversity at key positions to explore structure-activity relationships.
Caption: Generalized workflow for the synthesis of 1,2,4-triazine derivatives.
Protocol: Synthesis of a 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivative
This protocol is a generalized example based on established methodologies for synthesizing this class of compounds.[6][7]
-
Preparation of the Azlactone Intermediate:
-
Reflux a mixture of a substituted benzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate. The Erlenmeyer-Plöchl synthesis is a classic and effective method for this step.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the precipitated azlactone (substituted-2-phenyloxazol-5(4H)-one). Wash with cold ethanol and dry.
-
-
Condensation with Hydrazine Derivative:
-
Dissolve the synthesized azlactone and a selected hydrazine derivative (e.g., 4-nitrobenzoylhydrazine) in a suitable solvent such as glacial acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
The causality here is that the nucleophilic hydrazine attacks the electrophilic carbonyl of the azlactone ring, leading to ring-opening and subsequent recyclization to form the triazinone core.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid product, wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography to yield the final 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivative.
-
-
Characterization:
Mechanism of Anticancer Action: Targeting Key Cellular Pathways
Derivatives of the this compound scaffold exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with critical cell signaling pathways that control proliferation and survival.[2][10]
Key Molecular Targets and Signaling Pathways
-
Kinase Inhibition: A predominant mechanism of action for many 1,2,4-triazine derivatives is the inhibition of protein kinases.[11][12] These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of these RTKs blocks downstream signaling cascades.[3][12]
-
PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell growth, proliferation, and survival. Several triazine compounds have been shown to inhibit key components like PI3K and mTOR.[2][3]
-
-
Induction of Apoptosis: These compounds are potent inducers of apoptosis.[5][10] This is often achieved by:
-
Modulating Apoptotic Proteins: Increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[10]
-
Activating Caspases: Triggering the caspase cascade (initiator caspases like -8 and -9, and executioner caspases like -3/7), which leads to the systematic dismantling of the cell.[10][13][14]
-
-
Cell Cycle Arrest: By interfering with cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells, often at the G2/M phase.[10]
Caption: Key signaling pathways targeted by 1,2,4-triazine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl and triazine rings.[1][7] Understanding these relationships is fundamental to designing more potent and selective anticancer agents.
| Position of Substitution | Effect on Activity | Rationale / Example |
| Phenyl Ring (C6) | Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can significantly alter potency. | The electronic properties of the phenyl ring influence how the molecule fits into the binding pocket of target proteins, such as kinases. A p-chlorophenyl substitution has shown enhanced cytotoxicity.[5] |
| Triazine Ring (N2) | Substitution with bulky aromatic groups (e.g., 4-nitrobenzoyl) can enhance activity. | This position is often a key vector for extending into solvent-exposed regions or making additional contacts within a protein's active site, potentially increasing binding affinity.[6] |
| Triazine Ring (C5) | Methylene groups linked to substituted aromatic or heterocyclic rings are critical for high potency. | This position allows for significant structural diversification to probe different regions of a target's binding site. A 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) substitution was found to be highly potent.[6] |
| Fused Ring Systems | Fusing the triazine with other heterocyclic rings (e.g., pyrrole, pyrazole) can dramatically increase potency and alter the mechanism of action.[14][15] | Pyrrolo[2,1-f][16][17]triazines are potent kinase inhibitors, mimicking the adenine ring of ATP to bind in the kinase hinge region.[12][14] |
Preclinical Evaluation: Validated Experimental Protocols
A systematic evaluation using a combination of in vitro assays is essential to characterize the anticancer potential of newly synthesized derivatives.
In Vitro Experimental Workflow
Caption: Standard workflow for in vitro evaluation of anticancer compounds.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screening tool for cytotoxicity.[2][7]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Interpretation: A significant increase in the Annexin V-positive population confirms that the compound induces apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of various 1,2,4-triazine derivatives against selected human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][16][17]triazine (MM-129) | DLD-1 (Colon) | 3.1 | [14] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][16][17]triazine (MM-129) | HT-29 (Colon) | 3.1 | [14] |
| 1,3,5-Triazine Derivative (Compound 14) | MCF-7 (Breast) | 2.54 | [3] |
| 1,3,5-Triazine Derivative (Compound 13) | MCF-7 (Breast) | 8.45 | [3] |
| Fused Triazino Derivative (6b) | HCT-116 (Colon) | Active (specific IC₅₀ not provided) | |
| Fused Triazino Derivative (6b) | HepG-2 (Liver) | Active (specific IC₅₀ not provided) | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][16][17]triazine (3b) | MCF-7 (Breast) | < 2.3 | [18] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][16][17]triazine (3b) | MDA-MB-231 (Breast) | < 2.3 | [18] |
Note: The activity of compounds can vary significantly based on the specific substitutions and experimental conditions.[7]
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly promising class of compounds for cancer research and drug development.[2] Their synthetic tractability, coupled with their ability to modulate key oncogenic pathways, makes them attractive candidates for further investigation.
Future research should focus on:
-
Rational Design: Utilizing computational docking and SAR data to design next-generation analogs with improved potency and selectivity for specific kinase targets.[4]
-
Addressing Challenges: Improving the aqueous solubility and pharmacokinetic properties of lead compounds to enhance their in vivo efficacy.[7]
-
Combination Therapies: Exploring the synergistic effects of these derivatives when combined with existing chemotherapeutic agents or targeted therapies.
-
In Vivo Validation: Advancing the most promising compounds from in vitro studies into preclinical xenograft animal models to evaluate their antitumor efficacy and safety profiles in a more complex biological system.[12][19]
References
- Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed.
- An overview on the recent developments of 1,2,4-triazine deriv
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][16][17]triazine Derivatives. MDPI.
- Comparative Efficacy of Thienyl-1,2,4-Triazine Derivatives: An In Vitro vs. In Vivo Perspective. Benchchem.
- An overview on the recent developments of 1,2,4-triazine deriv
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
-
Synthesis and anticancer activity evaluation of a series of[1][16][17]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
- A Historical Overview of 1,2,4-Triazine: From Discovery to Drug Development. Benchchem.
-
Pyrrolo[2,1-f][1][16][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI.
- Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery. Benchchem.
- Antitumor Activity of s-Triazine Derivatives: A System
- Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Scialert.net.
-
The activity of pyrazolo[4,3-e][1][16][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][16][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Taylor & Francis Online.
- Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents.
- Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide. Benchchem.
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Benchchem.
- Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed.
Sources
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound this compound. As a molecule of interest within medicinal chemistry and drug development, unequivocal structural confirmation is paramount.[1] NMR spectroscopy stands as the primary analytical method for the structural elucidation of organic compounds in solution.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral features, the underlying chemical principles, and robust experimental protocols for data acquisition and validation.
Introduction: The Structural Elucidation Challenge
The this compound scaffold is a key feature in a variety of compounds explored for their biological activity.[4][5] Its structure comprises a dihydro-1,2,4-triazine core, a phenyl substituent, and several distinct proton and carbon environments. The precise characterization of this arrangement is critical for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.
This guide moves beyond a simple presentation of data, focusing on the causality behind the observed spectral phenomena. We will dissect the ¹H and ¹³C NMR spectra by correlating chemical shifts, signal multiplicities, and integrations with the specific electronic environment of each nucleus within the molecule.
Molecular Structure and Predicted Spectral Features
To interpret the NMR data logically, we must first analyze the molecular structure and predict the number of unique signals we expect to observe. The structure contains several distinct proton and carbon sets due to its asymmetry.
Caption: Numbered structure of this compound.
-
¹H NMR Predictions: We anticipate signals for two distinct methylene (CH₂) groups, two exchangeable amine/amide (NH) protons, and a set of aromatic protons from the phenyl ring. Due to the symmetry of the phenyl group, the ortho, meta, and para protons may overlap, resulting in a complex multiplet.[3]
-
¹³C NMR Predictions: We expect to see six unique carbon signals: one carbonyl carbon (C=O), one imine carbon (C=N), two aliphatic carbons (CH₂), and four signals for the phenyl ring carbons (ipso, ortho, meta, para), though the ortho and meta signals may have very similar chemical shifts.[6]
¹H NMR Spectral Data: A Detailed Interpretation
The proton NMR spectrum provides rich information regarding the connectivity and electronic environment of the hydrogen atoms in the molecule.
Table 1: Summary of Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Phenyl-H (ortho, meta, para) | 7.40 - 8.00 | Multiplet (m) | 5H | Located in the aromatic region; deshielded by the ring current. Protons ortho to the triazine ring are typically the most deshielded. |
| N(2)-H | 8.00 - 9.50 | Broad Singlet (br s) | 1H | Amide-like proton adjacent to the C=O group, leading to significant deshielding. Position is solvent-dependent. |
| N(4)-H | 5.00 - 6.50 | Broad Singlet (br s) or Triplet (t) | 1H | Amine-like proton. May show coupling to the adjacent CH₂ group (C-5), resulting in a triplet. Position is solvent-dependent. |
| C(5)-H₂ | 3.90 - 4.50 | Triplet (t) | 2H | Methylene protons adjacent to C-4 (CH₂) and N-4. Deshielded by the adjacent electronegative nitrogen atom. |
| C(4)-H₂ | 3.40 - 3.80 | Triplet (t) | 2H | Methylene protons adjacent to C-5 (CH₂) and the C=O group. Deshielded by proximity to the carbonyl group. |
Expertise in Action: Interpreting the Signals
-
Aromatic Region (δ 7.40 - 8.00): The protons on the phenyl ring will appear as a complex multiplet. The electron-withdrawing nature of the C=N bond to which the ring is attached causes a general downfield shift for all aromatic protons compared to benzene (δ 7.34 ppm).
-
Exchangeable Protons (NH): The two NH protons are chemically distinct. The N(2)-H is part of an amide-like linkage (-NH-C=O) and is expected to be significantly deshielded, appearing far downfield. The N(4)-H is more amine-like. In a solvent like DMSO-d₆, these protons are clearly visible and their broadness is a key identifier. Shaking the sample with a drop of D₂O would cause these signals to disappear, confirming their assignment.
-
Aliphatic Methylene Protons (CH₂): The two methylene groups at the C-4 and C-5 positions form an ethyl-like fragment (-CH₂-CH₂-). Due to spin-spin coupling, they are expected to split each other into triplets (following the n+1 rule, where n=2).[7] Their chemical shifts are higher than typical alkanes due to the deshielding effects of the adjacent nitrogen atoms and the carbonyl group.[7]
¹³C NMR Spectral Data: Probing the Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals a single peak for each unique carbon environment.
Table 2: Summary of Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ) (ppm) | Rationale for Chemical Shift |
| C-3 (C=O) | 165 - 175 | Carbonyl carbon of an amide/urea system, highly deshielded.[6] |
| C-6 (C=N) | 145 - 155 | Imine carbon, significantly deshielded by the double bond to nitrogen and conjugation with the phenyl ring. |
| C-ipso (Phenyl) | 130 - 138 | Quaternary carbon attached to the triazine ring. Often shows a weaker signal. |
| C-para (Phenyl) | 129 - 132 | Aromatic carbon. |
| C-ortho (Phenyl) | 127 - 130 | Aromatic carbon. |
| C-meta (Phenyl) | 128 - 131 | Aromatic carbon. |
| C-5 | 45 - 55 | sp³ carbon deshielded by two adjacent nitrogen atoms. |
| C-4 | 40 - 50 | sp³ carbon deshielded by the adjacent nitrogen and the C=O group. |
Expertise in Action: Assigning the Carbon Signals
-
Downfield Carbons (C-3 and C-6): The two most deshielded carbons are C-3 and C-6. The carbonyl carbon (C-3) is readily identified by its characteristic chemical shift above 165 ppm.[8] The imine carbon (C-6) is also significantly downfield due to its sp² hybridization and attachment to an electronegative nitrogen atom.
-
Aromatic Carbons (δ 127-138): Four distinct signals are expected for the phenyl ring. The relative intensities can sometimes help in assignment, with protonated carbons generally giving stronger signals than the quaternary ipso-carbon.
-
Upfield Aliphatic Carbons (C-4 and C-5): These sp³ hybridized carbons appear at the highest field. Their chemical shifts are dictated by the deshielding effect of the adjacent nitrogen atoms.
Experimental Protocols for Data Acquisition
Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol outlines a self-validating system.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it effectively solubilizes many polar compounds and allows for clear observation of exchangeable NH protons.[9] CDCl₃ can also be used.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition (100 MHz for a 400 MHz instrument):
-
Use the same prepared sample.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans significantly higher than for ¹H NMR (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference to the TMS signal at 0.00 ppm.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Trustworthiness: Validation with 2D NMR Techniques
While 1D NMR provides foundational data, its interpretation can be ambiguous in complex molecules. 2D NMR experiments provide a self-validating system by revealing correlations between nuclei, confirming assignments with a high degree of certainty.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a crucial cross-peak between the signals of the C(4)-H₂ and C(5)-H₂ protons, unequivocally proving their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a correlation between the proton signal at δ ~3.9-4.5 ppm and the carbon signal at δ ~45-55 ppm, confirming the C(5)-H₂ assignment. Similarly, it would link all other protonated carbons to their respective protons.
Caption: Logical workflow for structural validation using 2D NMR experiments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint of its molecular structure. Key features include the downfield amide proton, two coupled methylene triplets in the aliphatic region, and a characteristic set of aromatic signals in the ¹H spectrum. The ¹³C spectrum is defined by the highly deshielded carbonyl and imine carbons. By employing the rigorous experimental protocols and validation strategies outlined in this guide, researchers can confidently confirm the identity, purity, and structure of this important heterocyclic scaffold, ensuring the integrity of their scientific and developmental endeavors.
References
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology - ResearchGate. Available from: [Link][2]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks - Organic Chemistry I. Available from: [Link][3]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available from: [Link][4]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. Available from: [Link][5]
-
The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. Available from: [Link][9]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link][6]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link][7]
-
13C NMR Chemical Shift. Oregon State University. Available from: [Link][8]
-
INTERPRETATION OF 1H-NMR SPECTRA. University of Regensburg. Available from: [Link][10]
-
An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available from: [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. askthenerd.com [askthenerd.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Phenyl-1,2,4-triazin-3(2H)-one
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 6-phenyl-1,2,4-triazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities. The insights provided herein are based on established principles of mass spectrometry and a synthesis of fragmentation patterns observed for structurally related triazinone derivatives.
Introduction to 6-Phenyl-1,2,4-triazin-3(2H)-one and Mass Spectrometry
6-Phenyl-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine class of N-heterocyclic compounds, which are recognized for their diverse biological activities.[1] The structural characterization of such molecules is fundamental to understanding their chemical properties and potential applications. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information about a molecule's mass and its fragmentation pathways upon ionization.[2][3] This guide will explore the fragmentation patterns of 6-phenyl-1,2,4-triazin-3(2H)-one under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Experimental Protocols for Mass Spectrometric Analysis
The choice of analytical technique is crucial for obtaining high-quality mass spectra. Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds and typically employs electron ionization.[2][4] Liquid chromatography-mass spectrometry (LC-MS) is preferred for less volatile or thermally labile compounds and often utilizes electrospray ionization.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI Analysis
This protocol outlines a general procedure for the analysis of 6-phenyl-1,2,4-triazin-3(2H)-one using GC-MS.
Instrumentation:
Procedure:
-
Sample Preparation: Dissolve a small amount of 6-phenyl-1,2,4-triazin-3(2H)-one in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI Analysis
This protocol provides a general method for analyzing 6-phenyl-1,2,4-triazin-3(2H)-one using LC-MS.
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization source.[5]
Procedure:
-
Sample Preparation: Dissolve the compound in a mixture of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode is expected to be effective for this nitrogen-containing compound.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Fragmentor Voltage/Collision Energy: For MS/MS experiments, apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the protonated molecule.[6]
-
Proposed Electron Ionization (EI) Fragmentation Pattern
Under electron ionization, 6-phenyl-1,2,4-triazin-3(2H)-one (Molecular Weight: 173.18 g/mol ) is expected to produce a prominent molecular ion peak (M+) and undergo extensive fragmentation. The fragmentation pathways are likely to involve cleavages of the triazinone ring and the phenyl substituent. Studies on related triazinone structures have shown that fragmentation often involves the loss of small neutral molecules and ring contraction processes.[7][8]
Key Proposed Fragmentation Pathways under EI:
-
Formation of the Molecular Ion (m/z 173): The initial event is the removal of an electron to form the molecular ion, M+.
-
Loss of N2 and CO (Retro-Diels-Alder type reaction): A characteristic fragmentation of heterocyclic rings can be a retro-Diels-Alder (RDA) type reaction. In this case, it could lead to the expulsion of N₂ and CO, resulting in a fragment ion corresponding to the phenylacetylene radical cation at m/z 102 .
-
Loss of HNCO: Cleavage of the triazinone ring could lead to the loss of isocyanic acid (HNCO), a common loss from cyclic ureides, to form a fragment ion at m/z 130 .
-
Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl group and the triazine ring would result in the stable phenyl cation at m/z 77 .
-
Formation of the Benzoyl Cation (m/z 105): Rearrangement followed by cleavage could lead to the formation of the benzoyl cation.
-
Loss of HCN: The triazine ring could also lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles, resulting in a fragment at m/z 146 .[5]
Proposed Electrospray Ionization (ESI) Fragmentation Pattern
Electrospray ionization is a soft ionization technique that is expected to produce the protonated molecule [M+H]⁺ as the base peak in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would then be required to induce and study the fragmentation.
Key Proposed Fragmentation Pathways under ESI-MS/MS:
-
Formation of the Protonated Molecule (m/z 174): In positive ion mode ESI, the molecule will readily accept a proton, likely on one of the nitrogen atoms, to form the [M+H]⁺ ion.
-
Loss of HNCO: Similar to EI, the protonated molecule could lose a neutral molecule of isocyanic acid, leading to a fragment ion at m/z 131 .
-
Loss of N₂: The protonated triazine ring could lose a molecule of nitrogen, resulting in a fragment at m/z 146 .
-
Formation of the Phenyl Cation (m/z 77): While less common in ESI than in EI, under sufficient collision energy, the phenyl cation could be formed.
Summary of Key Fragments
| Ionization | Proposed Fragment | m/z (Nominal) | Description |
| EI | [M]⁺ | 173 | Molecular Ion |
| EI | [M - N₂ - CO]⁺ | 102 | Retro-Diels-Alder type fragmentation |
| EI | [M - HNCO]⁺ | 130 | Loss of isocyanic acid |
| EI | [C₆H₅]⁺ | 77 | Phenyl cation |
| EI | [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| EI | [M - HCN]⁺ | 146 | Loss of hydrogen cyanide |
| ESI | [M+H]⁺ | 174 | Protonated Molecule |
| ESI-MS/MS | [M+H - HNCO]⁺ | 131 | Loss of isocyanic acid from [M+H]⁺ |
| ESI-MS/MS | [M+H - N₂]⁺ | 146 | Loss of nitrogen from [M+H]⁺ |
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for 6-phenyl-1,2,4-triazin-3(2H)-one under EI and ESI conditions.
Caption: Proposed EI fragmentation of 6-phenyl-1,2,4-triazin-3(2H)-one.
Caption: Proposed ESI-MS/MS fragmentation of 6-phenyl-1,2,4-triazin-3(2H)-one.
References
-
Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]
-
ResearchGate. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 4(6), 2091-2101. [Link]
-
Kovaleva, E. G., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6599. [Link]
-
Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868. [Link]
-
Sherif, M. H., & Abd El-Hady, H. (2012). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal, 8(10), 389-396. [Link]
-
Ali, T. E., et al. (2014). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]
-
ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]
-
Chaminade, P. (n.d.). Gas Chromatography-Mass Spectroscopy. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. J. Chem. Soc., Perkin Trans. 2, 1538-1543. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of 23. Retrieved from [Link]
-
Xu, G., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 26(11), 1124-1131. [Link]
-
Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cires1.colorado.edu [cires1.colorado.edu]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one: An Application Note and Detailed Protocol
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed protocol for the synthesis of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. This document emphasizes the chemical principles behind the synthesis, ensuring a thorough understanding of the process for successful replication and potential modification. The 1,2,4-triazine core is a significant pharmacophore found in a variety of biologically active compounds, making its synthesis a key step in the discovery of new therapeutic agents.[1]
Introduction
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The target molecule, this compound, is a heterocyclic compound with potential applications in the development of novel pharmaceuticals. This guide will detail a robust and reproducible synthetic route to this important molecule.
The primary synthetic strategy involves the cyclocondensation of a phenyl-substituted α-dicarbonyl compound with semicarbazide. This reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization to form the dihydrotriazinone ring.
Synthetic Workflow Overview
The synthesis of this compound can be achieved through a two-step process, which can often be performed in a single pot. The general workflow is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on the well-established reaction between α-ketoaldehydes and semicarbazide.[2] Careful control of the reaction conditions is crucial to favor the formation of the dihydro product over the fully aromatized triazinone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Phenylglyoxal monohydrate | 152.15 | 10 | 1.52 g |
| Semicarbazide hydrochloride | 111.53 | 11 | 1.23 g |
| Sodium acetate (anhydrous) | 82.03 | 12 | 0.98 g |
| Ethanol (95%) | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.52 g (10 mmol) of phenylglyoxal monohydrate in 30 mL of 95% ethanol.
-
Addition of Semicarbazide: To this solution, add 1.23 g (11 mmol) of semicarbazide hydrochloride and 0.98 g (12 mmol) of anhydrous sodium acetate. The sodium acetate acts as a base to neutralize the hydrochloride salt of semicarbazide, liberating the free base for the reaction.
-
Reaction Mixture: Add the remaining 20 mL of 95% ethanol to the flask to ensure all reagents are well-dissolved and the mixture is adequately stirred.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution as a crystalline solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Mechanistic Insights
The synthesis proceeds through a well-understood reaction mechanism involving two key steps:
-
Semicarbazone Formation: The reaction initiates with the nucleophilic attack of the primary amine group of semicarbazide on the aldehyde carbonyl of phenylglyoxal. This is followed by dehydration to form the corresponding semicarbazone intermediate.
-
Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack of the amide nitrogen of the semicarbazone onto the ketone carbonyl. This cyclization step forms the six-membered dihydrotriazinone ring. A subsequent dehydration step would lead to the aromatic 1,2,4-triazin-3(2H)-one. To isolate the dihydro product, it is important to control the reaction time and temperature to prevent complete aromatization.
Caption: Simplified reaction mechanism for the synthesis.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time can be extended, but this may also promote the formation of the aromatized by-product.
-
Formation of Aromatized Product: If the major product is the aromatic 6-phenyl-1,2,4-triazin-3(2H)-one, consider reducing the reaction temperature and time. A milder base could also be explored.
-
Purification Challenges: If the product is difficult to purify, column chromatography on silica gel may be employed using an appropriate solvent system.
Alternative Synthetic Strategy: Reduction of the Aromatic Triazinone
An alternative approach to obtain this compound is through the reduction of the corresponding aromatic analog, 6-phenyl-1,2,4-triazin-3(2H)-one. This can be achieved using a variety of reducing agents.
Protocol for Reduction
-
Dissolution: Dissolve the synthesized 6-phenyl-1,2,4-triazin-3(2H)-one in a suitable solvent such as methanol or acetic acid.
-
Reduction: Add a reducing agent like sodium borohydride (NaBH₄) portion-wise at 0 °C or conduct catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, the reaction mixture is worked up accordingly. For NaBH₄ reduction, the reaction is quenched with water, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(8), 445-458. Retrieved from [Link]
Sources
Application Notes and Protocols for Determining the Cytotoxicity of 6-phenyl-1,2,4-triazin-3(2H)-one Derivatives using the MTT Assay
Introduction: Unveiling the Cytotoxic Potential of Novel Triazinone Scaffolds
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including significant potential in the discovery of novel anticancer agents.[1][2] The 6-phenyl-1,2,4-triazin-3(2H)-one core, in particular, represents a promising framework for the development of compounds that can modulate critical cellular pathways implicated in cancer progression.[3] A primary and indispensable step in the preclinical evaluation of these novel chemical entities is the assessment of their cytotoxic effects on cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This application note provides a comprehensive, field-proven protocol for utilizing the MTT assay to determine the cytotoxic properties and calculate the half-maximal inhibitory concentration (IC50) of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives.
The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2] The quantity of formazan produced is directly proportional to the number of viable cells. Following solubilization, the concentration of the formazan dye is determined spectrophotometrically, providing a quantitative measure of cell viability.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, insights into the causality behind experimental choices, and guidance on data interpretation to ensure the generation of reliable and reproducible results.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method to assess cell viability. The underlying principle is the capacity of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria. The resulting intracellular formazan crystals are insoluble in aqueous solutions. Therefore, a solubilization agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve the formazan. The absorbance of the resulting colored solution is then measured at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Experimental Workflow and Protocol
I. Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
6-phenyl-1,2,4-triazin-3(2H)-one derivatives: Synthesized and purified test compounds.
-
Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA solution.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution and store it protected from light at 4°C for up to one month.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Vehicle Control: The solvent used to dissolve the test compounds (typically DMSO).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm.
-
II. Experimental Design and Plate Layout
A well-structured plate layout is critical for obtaining accurate and reproducible data. Below is a recommended layout for a 96-well plate:
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | C1 | C1 | C1 | C5 | C5 | C5 | PC1 | PC1 | PC1 | VC | VC |
| B | Blank | C2 | C2 | C2 | C6 | C6 | C6 | PC2 | PC2 | PC2 | VC | VC |
| C | Blank | C3 | C3 | C3 | C7 | C7 | C7 | PC3 | PC3 | PC3 | VC | VC |
| D | Blank | C4 | C4 | C4 | C8 | C8 | C8 | PC4 | PC4 | PC4 | VC | VC |
| E | CC1 | CC1 | CC1 | CC5 | CC5 | CC5 | PC5 | PC5 | PC5 | VC | VC | |
| F | CC2 | CC2 | CC2 | CC6 | CC6 | CC6 | PC6 | PC6 | PC6 | VC | VC | |
| G | CC3 | CC3 | CC3 | CC7 | CC7 | CC7 | PC7 | PC7 | PC7 | VC | VC | |
| H | CC4 | CC4 | CC4 | CC8 | CC8 | CC8 | PC8 | PC8 | PC8 | VC | VC |
Key:
-
Blank: Culture medium only (no cells). Used for background subtraction.
-
C1-C8: Cells treated with serial dilutions of the 6-phenyl-1,2,4-triazin-3(2H)-one derivative.
-
PC1-PC8: Cells treated with serial dilutions of the positive control (e.g., Doxorubicin).
-
VC: Vehicle Control (cells treated with the highest concentration of the solvent used to dissolve the compounds, typically DMSO).
-
CC1-CC8: Compound Control (medium with serial dilutions of the test compound, no cells). This is a critical control to check for interference of the compound with the MTT reagent.
III. Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture Maintenance: Grow the selected cancer cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in their exponential growth phase and have a confluency of 70-80%.
-
Cell Harvesting: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting and Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).
-
Plate Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate, except for the "Blank" and "Compound Control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume exponential growth.
Day 2: Compound Treatment
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 6-phenyl-1,2,4-triazin-3(2H)-one derivative in sterile DMSO. Due to the generally poor aqueous solubility of triazine derivatives, DMSO is a common and effective solvent.[4]
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells containing cells. Add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control to the respective wells. For the "Compound Control" wells, add 100 µL of the medium with the corresponding compound concentrations.
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (typically 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including the blank and control wells). This results in a final MTT concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
For Suspension Cells: Centrifuge the plate to pellet the cells. Carefully remove the supernatant and then add 100-150 µL of DMSO to each well.
-
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
IV. Workflow Diagram
Caption: Proposed signaling pathway inhibition by 6-phenyl-1,2,4-triazin-3(2H)-one derivatives.
References
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194.
- Ulukaya, E., Ozturk, M., & Ari, F. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43-46.
- Gornowicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Twentyman, P. R., & Luscombe, M. (1987). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British journal of cancer, 56(3), 279–285.
-
Gielecińska, A., et al. (2022). The activity of pyrazolo[4,3-e]t[1][3][5]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268.
Sources
Application Note: A Guide to Quantifying Apoptosis in Cells Treated with 6-phenyl-1,2,4-triazin-3(2H)-one via Annexin V Assay
Executive Summary
This document provides a comprehensive, technically detailed guide for the quantitative assessment of apoptosis in cell cultures following treatment with 6-phenyl-1,2,4-triazin-3(2H)-one. The 1,2,4-triazine scaffold is recognized in medicinal chemistry for its potential in anticancer drug discovery, with various derivatives shown to induce apoptosis.[1][2][3] This application note focuses on the Annexin V/Propidium Iodide (PI) dual-staining assay, a robust and widely accepted method for detecting and differentiating stages of apoptosis using flow cytometry. We will delve into the scientific principles, provide a detailed step-by-step protocol, and offer expert guidance on data interpretation and troubleshooting to ensure the generation of high-fidelity, reproducible results.
Scientific Foundation: Apoptosis and the Annexin V Assay
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a cornerstone of numerous diseases, most notably cancer, where a failure to undergo apoptosis contributes to tumor proliferation.[4] Consequently, compounds that can initiate or modulate the apoptotic cascade are of significant therapeutic interest.
One of the earliest and most definitive hallmarks of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner (cytoplasmic) leaflet of the plasma membrane to the outer (extracellular) leaflet.[5][6] This event, driven by caspase-dependent inactivation of "flippase" enzymes and activation of "scramblase" enzymes, serves as a crucial "eat-me" signal for phagocytic cells.[7][8]
The Annexin V assay leverages this specific biochemical change. Annexin V is a 36 kDa, calcium-dependent protein that exhibits a high binding affinity for exposed PS residues.[6] By conjugating Annexin V to a fluorophore such as fluorescein isothiocyanate (FITC), we can specifically label early apoptotic cells for detection by flow cytometry.[9]
To gain a more complete picture of cell fate, Propidium Iodide (PI), a fluorescent DNA intercalating agent, is used as a co-stain. PI is membrane-impermeant and is therefore excluded from viable and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[4] This dual-staining strategy allows for the precise differentiation of four distinct cell populations.
Caption: Logical flow from cellular state to flow cytometry quadrant.
Comprehensive Experimental Protocol
This protocol is designed for the analysis of a suspension cell line (e.g., Jurkat) but includes modifications for adherent cells.
Reagents and Materials
-
Target cells (e.g., MCF-7, Jurkat, or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-phenyl-1,2,4-triazin-3(2H)-one, dissolved in sterile DMSO to create a concentrated stock
-
Positive control apoptosis inducer (e.g., 1 µM Staurosporine or 2 µM Etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, sterile and cold
-
Sterile microcentrifuge tubes (1.5 mL)
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection
Experimental Setup and Controls
A robust experiment requires carefully planned controls to validate the results.
| Control/Group | Treatment | Purpose |
| Unstained Cells | No treatment, no stains. | To set baseline fluorescence (autofluorescence) on the flow cytometer. |
| Vehicle Control | Highest volume of DMSO used for the test compound. | To establish the baseline level of apoptosis and ensure the vehicle itself is not cytotoxic. |
| PI-Only Stained | Cells treated with an apoptosis inducer, stained only with PI. | For setting single-color compensation to correct for PI spectral bleed-through. |
| Annexin V-Only Stained | Cells treated with an apoptosis inducer, stained only with Annexin V-FITC. | For setting single-color compensation to correct for FITC spectral bleed-through. |
| Positive Control | Cells treated with a known apoptosis inducer (e.g., Staurosporine). | To confirm that the assay reagents and cell system are responsive and working correctly.[9] |
| Experimental Groups | Cells treated with a dose-range of 6-phenyl-1,2,4-triazin-3(2H)-one. | To determine the dose-dependent apoptotic effect of the compound. |
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere (if applicable) or stabilize overnight.
-
Prepare dilutions of 6-phenyl-1,2,4-triazin-3(2H)-one and control compounds in complete medium.
-
Treat the cells and incubate for a predetermined period (e.g., 24 hours). A time-course experiment is highly recommended to capture both early and late apoptotic events.[10]
-
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly into labeled microcentrifuge tubes.
-
Adherent Cells: Carefully collect the culture medium, which contains floating apoptotic cells.[11] Then, wash the adherent layer with PBS, detach cells using a gentle, non-enzymatic method (e.g., cell scraper or trypsin-free dissociation buffer), and combine with the collected medium.
-
Centrifuge all samples at 500 x g for 5 minutes at 4°C.
-
-
Washing and Staining:
-
Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again as in the previous step.[11]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Note: Titrate reagents for your specific cell type and instrument for optimal results.[9]
-
Gently mix the cells.
-
-
Incubation:
-
Flow Cytometry Acquisition:
-
Immediately following incubation, add 400 µL of 1X Binding Buffer to each tube to bring the volume to 500 µL.[9]
-
Analyze the samples on a flow cytometer without delay. Data acquisition should ideally be completed within one hour of staining.
-
Use the unstained and single-stained controls to properly set the photomultiplier tube (PMT) voltages and establish the compensation matrix to correct for spectral overlap.
-
Collect a minimum of 10,000 events per sample for statistically robust analysis.
-
Data Interpretation and Presentation
The output from the flow cytometer is typically displayed as a two-parameter dot plot. Quadrant gates are set based on the control samples to delineate the four key populations.
Caption: Standard quadrant gating for Annexin V/PI flow cytometry analysis.
Expected Results Table
A clear, dose-dependent shift from the viable population (Q3) to the early (Q4) and late (Q2) apoptotic populations indicates a pro-apoptotic effect of 6-phenyl-1,2,4-triazin-3(2H)-one.
| Treatment Group | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptosis (%) |
| Vehicle Control | >90% | <5% | <5% | <2% | <10% |
| Compound (Low Dose) | 80% | 12% | 6% | <2% | 18% |
| Compound (Mid Dose) | 55% | 25% | 18% | <2% | 43% |
| Compound (High Dose) | 20% | 15% | 63% | <2% | 78% |
| Positive Control | <30% | Variable | Variable | Variable | >70% |
Note: The values above are illustrative. A significant increase in the Q1 (necrotic) population without a corresponding rise in the early apoptotic Q4 population may suggest a primary necrotic, rather than apoptotic, mechanism of cell death.
Troubleshooting and Best Practices
| Issue | Common Cause(s) | Recommended Solution |
| High Apoptosis in Vehicle Control | Cells were overgrown or unhealthy prior to the experiment; excessive physical stress during harvesting. | Use cells in the logarithmic growth phase. Handle cells gently, keep on ice, and avoid harsh vortexing. |
| No Signal in Positive Control | Reagent (e.g., Staurosporine) has degraded; incorrect instrument settings. | Use a fresh aliquot of the positive control inducer. Verify laser alignment and filter sets on the flow cytometer. |
| Majority of Cells in Late Apoptosis (Q2) | The chosen time point is too late, missing the early apoptotic phase. The analysis was delayed after staining. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal window for early apoptosis detection. Analyze samples within one hour of completing the staining protocol.[9] |
| Poor Resolution Between Populations | Improper compensation settings; incorrect reagent concentrations. | Use single-stain controls to set accurate compensation. Titer Annexin V and PI for each cell line to find the optimal staining concentration.[9] |
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). STAR Protocols. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved from [Link]
- Medina, C. B., et al. (2020). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. The Journal of Immunology.
- Martin, S. J., et al. (1995).
-
Apoptosis Assays by Flow Cytometry. (n.d.). Agilent Technologies. Retrieved from [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
- Protocol for Annexin V-FITC apoptosis assay? (2018).
- van den Eijnde, S. M., et al. (1999). Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression.
- Chen, Q., et al. (2021). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology.
- Detection of Apoptosis by Flow Cytometry: To Be or Not to Be. (2016). Bitesize Bio.
- Wlodkowic, D., et al. (2011). Flow cytometry-based apoptosis detection. Current Protocols in Cytometry.
- Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery. (2025). BenchChem.
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi.
- Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide. (2025). BenchChem.
- Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)
-
The activity of pyrazolo[4,3-e][9][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
The activity of pyrazolo[4,3-e][9][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). European Journal of Medicinal Chemistry.
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2012). ACS Medicinal Chemistry Letters.
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols for the Purification of 6-phenyl-1,2,4-triazin-3(2H)-one via Column Chromatography
Introduction: The Rationale for Chromatographic Purification
6-phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound belonging to the triazine class of molecules, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Synthetic routes to this scaffold, such as the common cyclocondensation of phenylglyoxal with semicarbazide, often yield a crude product contaminated with unreacted starting materials, intermediates, and side-products. For subsequent biological screening, structural analysis, or further synthetic modification, a high degree of purity is paramount. Recrystallization may be suitable for removing bulk impurities, but column chromatography is frequently essential for separating structurally similar compounds and achieving the high purity required for research and development.[2]
This guide provides a detailed protocol for the purification of 6-phenyl-1,2,4-triazin-3(2H)-one using normal-phase column chromatography on silica gel. We will delve into the principles behind the chosen methodology, from the selection of the stationary and mobile phases to the optimization of the elution gradient. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable purification strategy for this class of compounds.
Understanding the Analyte: Physicochemical Properties of 6-phenyl-1,2,4-triazin-3(2H)-one
The molecular structure of 6-phenyl-1,2,4-triazin-3(2H)-one, with its polar triazinone core, amide-like functionality (N-H and C=O groups), and a non-polar phenyl substituent, confers a moderate to high polarity. The presence of nitrogen and oxygen atoms, particularly the N-H group, allows for hydrogen bonding interactions.[3] These characteristics are central to its behavior on a polar stationary phase like silica gel.
Key Structural Features Influencing Chromatographic Behavior:
-
Polar Triazinone Ring: The nitrogen and oxygen atoms in the heterocyclic ring are electron-rich and contribute significantly to the molecule's polarity.
-
Hydrogen Bonding Capability: The N-H proton is a hydrogen bond donor, and the carbonyl oxygen and ring nitrogens are hydrogen bond acceptors. This allows for strong interactions with the silanol groups (Si-OH) on the surface of silica gel.[3][4]
-
Aromatic Phenyl Group: The phenyl ring introduces a non-polar character to the molecule.
These features suggest that a normal-phase chromatography approach, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture, will be effective. The compound will be retained on the column through polar interactions, and its elution can be controlled by gradually increasing the polarity of the mobile phase.[5][6]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and material-sparing technique that provides a preview of the separation achievable on a silica gel column. The goal is to find a mobile phase composition that results in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7] This Rf value ensures that the compound will be well-retained on the column but will elute in a reasonable volume of solvent.
Potential Impurities and their Chromatographic Behavior:
The primary synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one involves the reaction of phenylglyoxal and semicarbazide. Potential impurities in the crude product include:
-
Phenylglyoxal: A moderately polar α-ketoaldehyde.
-
Semicarbazide: A highly polar and water-soluble compound.[8]
-
Semicarbazone intermediate: The initial condensation product, which will also be polar.
-
Side-products: Arising from self-condensation or decomposition of starting materials.
Semicarbazide, being highly polar, is often removed during the initial aqueous work-up. Phenylglyoxal and the semicarbazone intermediate are the main impurities to be separated by chromatography.
Recommended TLC Solvent Systems to Screen:
Given the polar nature of 6-phenyl-1,2,4-triazin-3(2H)-one, a mixture of a non-polar and a polar solvent is appropriate. Good starting points for TLC analysis are:
-
Hexane / Ethyl Acetate (e.g., 1:1, 1:2 v/v)
-
Dichloromethane / Methanol (e.g., 9.5:0.5, 9:1 v/v)[9]
The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 6-phenyl-1,2,4-triazin-3(2H)-one. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh (40-63 µm) |
| Mobile Phase Solvents | Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA) |
| Chromatography Column | Glass, 40-50 mm inner diameter, 400-500 mm length |
| Sample Loading | Round bottom flask, rotary evaporator |
| Fraction Collection | Test tubes or flasks |
| Analysis | TLC plates (silica gel coated), UV lamp (254 nm) |
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of 6-phenyl-1,2,4-triazin-3(2H)-one.
Step-by-Step Methodology
-
Preparation of the Mobile Phase:
-
Prepare two stock solutions:
-
Solvent A: Hexane
-
Solvent B: 99.5% Ethyl Acetate / 0.5% Triethylamine (v/v)
-
-
The addition of triethylamine is crucial to prevent peak tailing, which is common for nitrogen-containing heterocyclic compounds on acidic silica gel.[7][10] TEA acts as a basic modifier, neutralizing the acidic silanol sites on the silica surface.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in Solvent A (hexane). Use approximately 30-50 g of silica gel per gram of crude product.[6]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 6-phenyl-1,2,4-triazin-3(2H)-one (approx. 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 g) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Solvent A (hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B. A suggested gradient is provided in the table below. The optimal gradient should be guided by the preceding TLC analysis.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
| Elution Step | Solvent Composition (v/v) | Volume | Purpose |
| 1 | 100% Hexane | 2-3 column volumes | Elute highly non-polar impurities. |
| 2 | 80% Hexane / 20% Solvent B | 2-3 column volumes | Gradually increase polarity. |
| 3 | 60% Hexane / 40% Solvent B | 2-3 column volumes | Elute less polar by-products. |
| 4 | 40% Hexane / 60% Solvent B | 5-10 column volumes | Elute the target compound. |
| 5 | 100% Solvent B | 2-3 column volumes | Elute highly polar impurities. |
-
Analysis of Fractions:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Use the solvent system that gave an Rf of 0.2-0.4 for the product in the initial TLC analysis.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure 6-phenyl-1,2,4-triazin-3(2H)-one.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound as a solid.
-
Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
-
Troubleshooting Guide
Caption: Troubleshooting common issues in the column chromatography of 6-phenyl-1,2,4-triazin-3(2H)-one.
Conclusion
The protocol described provides a systematic and effective method for the purification of 6-phenyl-1,2,4-triazin-3(2H)-one. The key to a successful separation lies in careful method development using TLC to identify an optimal mobile phase, and the use of a basic modifier to counteract the acidic nature of the silica gel stationary phase. By understanding the interplay between the analyte's structure and the chromatographic system, researchers can reliably obtain high-purity material essential for advancing drug discovery and development programs.
References
- BenchChem. (2025). Technical Support Center: Purification of 5-phenyl-1,2,4-triazine by Flash Chromatography.
- BenchChem. (2025). comparative analysis of different synthetic routes to 6-Phenyl-1,2,4-triazin-3(2H) -.
- Frontier, A. (2026). Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2020). 14.6: Thin-Layer Chromatography.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- Frontier, A. (2026). Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
- Anonymous. (n.d.). Column chromatography.
- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402.
- Abernethy, G. A. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Additives & Contaminants: Part A, 32(9), 1416-1430.
- YouTube. (2023). When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone....
- BenchChem. (2025). Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)-one: A Review of Available Data.
- PubMed Central. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
- PubMed. (2018). Understanding the role of hydrogen bonding in the aggregation of fumed silica particles in triglyceride solvents.
- ResearchGate. (2015). Do acid groups bind to the silicagel while doing column chromatography?.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- PubMed. (2018). Understanding the role of hydrogen bonding in the aggregation of fumed silica particles in triglyceride solvents.
- YouTube. (2021). column chromatography & purification of organic compounds.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- PubMed. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cup.edu.cn [cup.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding the role of hydrogen bonding in the aggregation of fumed silica particles in triglyceride solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
- 8. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Application Note & Protocol: High-Purity Isolation of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocol herein details a systematic approach to developing a robust recrystallization procedure, a fundamental technique for the purification of nonvolatile organic solids.[1] The core principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step protocol for achieving high-purity crystalline product.
Introduction: The Imperative for Purity in Triazinone Derivatives
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3][4] this compound is a member of this class, and its utility in research and development is critically dependent on its purity. Impurities, even in trace amounts, can confound biological assays, impede accurate characterization, and introduce variability into downstream applications.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][5] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities, which remain dissolved in the solvent (mother liquor).[1][2] The success of this technique hinges on the selection of an appropriate solvent, a process guided by both empirical testing and an understanding of the solute's molecular structure.
The Science of Recrystallization: A Self-Validating System
The efficacy of recrystallization is grounded in the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will exhibit a high temperature coefficient for the compound of interest, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[1] This differential solubility is the driving force for the purification process.
Causality in Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point; solvents with functional groups similar to the solute are often good candidates.[6] For this compound, which possesses both polar (amide, amine) and non-polar (phenyl) functionalities, a solvent of intermediate polarity, or a mixed-solvent system, is likely to be effective.
Common solvents for the recrystallization of triazinone and related heterocyclic compounds include alcohols (e.g., ethanol, methanol), aromatic hydrocarbons (e.g., benzene, toluene), and aqueous mixtures.[3][7][8] The following table outlines a systematic approach to solvent screening.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent System | Rationale for Selection | Predicted Solubility Behavior | Experimental Observations (to be filled by user) |
| Ethanol | A polar protic solvent, often effective for compounds with hydrogen bonding capabilities. Has been used for recrystallizing other triazinone derivatives.[3] | Moderate to high solubility when hot, low solubility when cold. | |
| Methanol | Similar to ethanol but more polar. Can be effective if ethanol proves too good a solvent at room temperature. | Potentially higher solubility than ethanol at all temperatures. | |
| 80% Methanol/Water | A mixed-solvent system that allows for fine-tuning of polarity. Water acts as an anti-solvent. | Good solubility in hot 80% methanol, poor solubility upon cooling. | |
| Toluene | A non-polar aromatic solvent. May be suitable for less polar impurities. | Lower solubility, may require higher temperatures. | |
| Ethyl Acetate | A solvent of intermediate polarity. | May exhibit the desired solubility profile. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive workflow, from initial solvent screening to the final isolation of purified crystals.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Materials and Equipment
-
Impure this compound
-
Candidate recrystallization solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Water bath or heating mantle
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Watch glass
Step-by-Step Methodology
Part A: Solvent Selection
-
Place a small amount (e.g., 20-30 mg) of the impure solid into separate test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent at room temperature.
-
Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.[1]
-
For the solvents in which the compound was insoluble, heat the test tubes in a water bath.
-
Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The best solvent will be one in which the compound is highly soluble when hot and poorly soluble when cold, resulting in the formation of a significant amount of crystals upon cooling.
Part B: Recrystallization Procedure
-
Dissolution: Place the impure this compound into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, with swirling or stirring, until the solid is completely dissolved.[9] Use the minimum amount of hot solvent necessary to achieve dissolution.
-
Decolorization (Optional): If the hot solution is colored and the pure compound is known to be colorless, add a small amount of activated carbon to the solution and boil for a few minutes. The colored impurities will adsorb to the carbon.[1]
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-warmed funnel. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[5][9] Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[9]
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of the crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes.[1] For final drying, transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a desiccator.
Purity Assessment
The purity of the recrystallized product should be assessed to validate the effectiveness of the procedure. A common and straightforward method is melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C), while an impure compound will melt over a wider range and at a lower temperature. Further analysis by techniques such as HPLC, NMR spectroscopy, or mass spectrometry can provide more detailed purity information.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If this fails, a different solvent may be needed. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored crystals are obtained. | Colored impurities are co-crystallizing with the product. | Use activated carbon for decolorization before crystallization. A second recrystallization may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
When heating organic solvents, use a water bath or heating mantle, not an open flame, due to their flammability.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each solvent and compound used.
Conclusion
The protocol described provides a robust and scientifically grounded method for the purification of this compound by recrystallization. By systematically selecting an appropriate solvent and carefully controlling the cooling process, researchers can achieve high-purity material essential for reliable and reproducible scientific outcomes. This self-validating system, rooted in the fundamental principles of solubility and crystal lattice formation, is a cornerstone of synthetic chemistry and drug development.
References
- Vertex AI Search. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Google Patents. (n.d.). Process for the production of 1,2,4-triazin-5-one derivatives.
- University of California, Davis. (n.d.). Recrystallization.
- Ventura College. (n.d.). How to Perform a Recrystallization.
- Millersville University. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- European Patent Office. (n.d.). 1,2,4-Triazinone derivatives, their preparation and use.
- Scholars Research Library. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives.
-
International Union of Crystallography. (n.d.). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][7][9]triazines. Retrieved from
- International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijpsr.info [ijpsr.info]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols: Cell Culture Preparation for Cytotoxicity Testing of 6-Phenyl-1,2,4-triazin-3(2H)-one
Abstract
The 1,2,4-triazine scaffold is a significant heterocyclic structure in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities, including notable potential in anticancer drug discovery.[1] This document provides comprehensive application notes and detailed experimental protocols for the cytotoxic evaluation of 6-Phenyl-1,2,4-triazin-3(2H)-one. The methodologies described are grounded in established techniques for assessing cell viability and cytotoxicity, offering a robust framework for researchers in drug development and oncology.
Introduction and Scientific Background
Derivatives of the 1,2,4-triazine core have demonstrated anticancer properties through various mechanisms, such as inducing apoptosis and interfering with key cell signaling pathways.[1] While specific data on 6-Phenyl-1,2,4-triazin-3(2H)-one is limited, the broader class of 1,2,4-triazine derivatives has been shown to modulate critical pathways like PI3K/AKT/mTOR and tyrosine kinases.[1] Therefore, a primary step in evaluating the therapeutic potential of this compound is to determine its cytotoxic effects on relevant cancer cell lines.
This guide outlines the necessary steps for preparing cell cultures for cytotoxicity testing, with a focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Selection of Appropriate Cell Lines
The choice of cell lines is a critical step in designing a meaningful cytotoxicity study.[4] It is recommended to use a panel of cell lines to obtain a broader understanding of the compound's activity.[5] This should ideally include:
-
Cancer Cell Lines: Select cell lines relevant to the anticipated therapeutic area. For a compound with potential anticancer activity, a panel of well-characterized cancer cell lines is appropriate.[6][7] Examples include:
-
Non-Cancerous Control Cell Line: To assess the selectivity of the compound, it is crucial to include a non-cancerous cell line. This helps determine if the compound is specifically toxic to cancer cells or exhibits general cytotoxicity.
The selection should be based on the expression levels and genetic status of potential targets if known.[4]
Core Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a cornerstone for evaluating cell viability in response to chemical compounds.[11] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials and Reagents
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-Phenyl-1,2,4-triazin-3(2H)-one (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Step-by-Step Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cell lines in their appropriate complete medium until they reach the exponential growth phase.[12]
-
Harvest the cells using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[2]
-
Include wells for "no cell" controls (medium only) to serve as a blank for background absorbance.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.[1]
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line Type | Recommended Seeding Density (cells/well) |
| Adherent (e.g., MCF-7, A549, HCT-116) | 5,000 - 10,000[1] |
| Suspension (e.g., MOLT-4) | 20,000 - 50,000 |
| Non-cancerous (e.g., Fibroblasts) | 5,000 - 10,000 |
Step 2: Compound Treatment
-
Prepare serial dilutions of the 6-Phenyl-1,2,4-triazin-3(2H)-one stock solution in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include the following controls:
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[13]
Step 3: MTT Assay
-
Following the treatment incubation, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[14][15]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[2] During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[11]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Subtract the absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the cytotoxicity testing protocol.
Caption: Experimental workflow for cytotoxicity testing using the MTT assay.
Alternative Cytotoxicity Assay: LDH Release Assay
For a comprehensive evaluation, it is beneficial to employ a secondary cytotoxicity assay that measures a different cellular parameter. The Lactate Dehydrogenase (LDH) release assay is an excellent complementary method.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[16][18]
The LDH assay relies on a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[16] The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cell lysis.[16]
Conclusion and Future Directions
These protocols provide a standardized and robust framework for the initial cytotoxic evaluation of 6-Phenyl-1,2,4-triazin-3(2H)-one. The MTT assay is a reliable primary screening method, and its data can be further validated with an LDH release assay.[2][19] Positive results from these in vitro studies, demonstrating potent and selective cytotoxicity against cancer cell lines, would warrant further investigation into the compound's mechanism of action, such as apoptosis induction and cell cycle analysis.[1]
References
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Journal of Toxicological Sciences. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]
-
bioRxiv. (2024, February 11). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Sartorius. (2024, August 26). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
-
E3S Web of Conferences. (2025, March 25). (6-phenyl-7h -[1][13][16] triazolo [3,4-b][1][11][16] thiadiazine-3- yl) -aniline compound and the effects. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionova.es [bionova.es]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
Application Note & Protocols: In Vivo Formulation of 6-phenyl-1,2,4-triazin-3(2H)-one for Preclinical Animal Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 6-phenyl-1,2,4-triazin-3(2H)-one for in vivo animal studies. Due to the limited publicly available physicochemical data for this specific compound, this guide emphasizes a systematic, data-driven approach.[1] It begins with essential pre-formulation characterization and outlines detailed protocols for developing robust co-solvent and suspension formulations suitable for oral and parenteral administration in preclinical models. The causality behind experimental choices, excipient selection, and quality control measures is explained to ensure scientific integrity and reproducibility.
Section 1: Pre-Formulation Assessment - The Foundation of a Robust Formulation
The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on a formulation that ensures adequate bioavailability and minimizes inter-subject variability.[1][2] For compounds like 6-phenyl-1,2,4-triazin-3(2H)-one, which belongs to a class of heterocyclic compounds often exhibiting poor aqueous solubility, a thorough pre-formulation assessment is the mandatory first step.[1] Structurally related analogs, such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one, have a reported aqueous solubility of just 18.7 µg/mL, classifying them as poorly soluble.[1][3]
It is crucial to experimentally determine the properties of your specific batch of 6-phenyl-1,2,4-triazin-3(2H)-one before selecting a formulation strategy.
Physicochemical Property Characterization
The following table outlines the critical parameters to be determined. Computational tools can provide initial estimates, but experimental validation is paramount.[4]
| Property | Description & Significance | Target Value / Method |
| Aqueous Solubility | Determines the feasibility of a simple aqueous solution. Low solubility (<100 µg/mL) necessitates enabling formulations like co-solvent systems or suspensions.[1] | To be determined experimentally. Recommended method: Shake-flask solubility in phosphate-buffered saline (PBS) at pH 7.4. |
| Solubility in Excipients | Identifies potential solvents and co-solvents for liquid formulations. Screening in common, safe excipients is a key step.[2] | To be determined experimentally. Screen solubility in PEG 400, Propylene Glycol (PG), DMSO, and Tween® 80. |
| LogP / LogD | Indicates the lipophilicity of the compound. A high LogP (typically >3) suggests poor aqueous solubility and a potential need for lipid-based or surfactant-based systems. | To be determined. Can be estimated using computational software (e.g., SwissADME, ChemDraw) and confirmed experimentally. |
| pKa | Identifies ionizable groups. This is critical for strategies involving pH adjustment to enhance solubility. | To be determined. Potentiometric titration is the standard method. |
| Physical Form & Stability | Determines if the compound is crystalline or amorphous and its stability to heat, light, and pH. This impacts storage and handling. | To be determined. Visual inspection, microscopy, and stress testing (e.g., solution stability over 24h). |
Protocol: Kinetic Solubility Screening in Common Excipients
Objective: To rapidly assess the approximate solubility of 6-phenyl-1,2,4-triazin-3(2H)-one in various vehicles to guide formulation strategy.
Materials:
-
6-phenyl-1,2,4-triazin-3(2H)-one powder
-
Vehicles: Purified Water, PBS (pH 7.4), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Tween® 80
-
1.5 mL microcentrifuge tubes, vortex mixer, benchtop centrifuge
Procedure:
-
Weigh 2-5 mg of the compound into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the first vehicle to a tube.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add another aliquot of the compound and repeat until the solid is no longer dissolving.
-
If not dissolved, add more vehicle stepwise (e.g., in 100 µL increments), vortexing after each addition, until dissolution is achieved or a maximum volume (e.g., 1 mL) is reached.
-
Centrifuge any tubes with remaining solid to confirm the presence of undissolved material.
-
Calculate the approximate solubility in mg/mL for each vehicle.
-
Repeat for all test vehicles.
Section 2: Formulation Strategy Selection
The data from the pre-formulation assessment directly informs the choice of formulation. For most preclinical studies, oral gavage is a common and precise dosing method.[5] The goal is to create a homogenous liquid formulation—either a solution or a suspension—that can be dosed accurately and reproducibly.[6]
Decision Workflow for Formulation Selection
The following diagram illustrates a logical workflow for choosing an appropriate formulation strategy based on the experimentally determined solubility data.
Caption: Formulation strategy decision workflow.
Section 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common and effective formulations for preclinical studies. Always prepare fresh formulations daily unless stability data supports otherwise.[6]
Protocol: Preparation of a Co-solvent Formulation for Oral/IP Administration
Rationale: A co-solvent system is often the fastest approach for solubilizing a poorly soluble compound.[2] PEG 400 is an excellent and widely used solubilizing agent for drug discovery studies.[7][8][9] This vehicle (10% DMSO, 40% PEG 400, 50% Saline) is a workhorse for many NCEs. A similar vehicle using 5% Tween-80 is also common.[10]
Vehicle Composition:
-
Dimethyl Sulfoxide (DMSO): 10% (v/v)
-
Polyethylene Glycol 400 (PEG 400): 40% (v/v)
-
Sterile Saline (0.9% NaCl): 50% (v/v)
Procedure:
-
Calculate Required Quantities: Determine the total volume needed based on the number of animals, dose volume (typically 5-10 mL/kg for mice), and desired drug concentration (e.g., 10 mg/mL).
-
Weigh Compound: Accurately weigh the required amount of 6-phenyl-1,2,4-triazin-3(2H)-one and place it in a sterile glass vial.
-
Initial Solubilization: Add the calculated volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. This step is critical as the compound is often most soluble in the pure organic solvent.
-
Add Co-solvent: Add the calculated volume of PEG 400. Vortex until the solution is clear and homogenous.
-
Aqueous Phase Addition: Add the calculated volume of sterile saline dropwise while continuously vortexing. Slow addition of the aqueous phase is crucial to prevent the compound from precipitating out of solution.
-
Final Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
pH Check: The pH should be within a physiologically acceptable range (pH 4.5-8.0).[11]
-
Storage: Store at room temperature, protected from light, and use within 24 hours.
-
Protocol: Preparation of a Micronized Suspension for Oral Gavage
Rationale: If the compound is not sufficiently soluble in co-solvent systems, a suspension is the next logical choice.[2][12] A good suspension requires a wetting agent (to disperse the hydrophobic powder) and a suspending agent (to increase viscosity and prevent settling).[13][14][15] Tween® 80 is a versatile non-ionic surfactant used to improve wetting and solubility[16][17][18], and Carboxymethyl cellulose (CMC) is a standard suspending agent.[13][14][15][19]
Vehicle Composition:
-
Tween® 80: 0.5% (w/v)
-
Sodium Carboxymethyl Cellulose (Na-CMC, low viscosity): 0.5% (w/v)
-
Purified Water or Saline
Procedure:
-
Prepare Vehicle:
-
In a beaker, add the calculated amount of Na-CMC to the total required volume of purified water while stirring vigorously to prevent clumping. Continue to stir until fully hydrated and dissolved (this may take 30-60 minutes).
-
Add the calculated amount of Tween® 80 to the CMC solution and mix until homogenous.
-
-
Weigh Compound: Accurately weigh the required amount of 6-phenyl-1,2,4-triazin-3(2H)-one. For improved homogeneity, particle size reduction via mortar and pestle or milling can be beneficial.[20][21]
-
Create a Paste: Transfer the weighed powder to a glass mortar. Add a small volume of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is essential to ensure all particles are coated with the surfactant.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions to the paste, mixing continuously, until the desired final volume is reached.
-
Homogenization: For best results, transfer the suspension to a suitable vial and homogenize using a probe homogenizer or sonicator. This breaks down any remaining agglomerates.
-
Final Quality Control:
-
Visual Inspection: The final formulation should be a uniform, milky suspension free of large particles or clumps.
-
Re-suspendability: Allow the suspension to sit for 30 minutes. It should be easily re-suspended with gentle shaking.
-
Storage: Store in a sealed container at 2-8°C. Always shake vigorously before each animal is dosed to ensure dose uniformity.
-
Considerations for Intravenous (IV) Formulation
Developing an IV formulation is significantly more challenging and requires stringent quality control.[22]
-
Sterility: The final formulation must be sterile. This is typically achieved by filtering the final solution through a 0.22 µm syringe filter into a sterile vial.[23][24] Suspensions are generally not suitable for IV administration.
-
Particulates: The formulation must be completely free of visible particles to prevent emboli.[25]
-
Tonicity: The formulation should be isotonic with blood (around 300 mOsm/kg) to prevent hemolysis or crenation of red blood cells.[22]
-
Vehicle Safety: Co-solvents like PEG 400 can be used, but concentrations must be carefully controlled to avoid toxicity and hemolysis.[25] Cyclodextrins may also be an option to form inclusion complexes and increase solubility.[26]
Section 4: Experimental Workflow and Best Practices
Adherence to a standardized workflow ensures consistency and minimizes variables that could impact study outcomes.
Caption: Standardized experimental workflow for formulation preparation.
Best Practices:
-
Documentation: Meticulously record all weights, volumes, lot numbers, and observations in a lab notebook.
-
Hygiene: Prepare formulations in a clean environment to prevent contamination.[23] For IV formulations, aseptic technique in a laminar flow hood is mandatory.[23]
-
Labeling: Clearly label every formulation with the compound name, concentration, vehicle composition, date of preparation, and an expiration date (typically 24 hours unless stability is proven).[23]
-
Animal Welfare: Use appropriate animal handling and restraint techniques.[25] The volume administered should be minimized and adhere to institutional guidelines (e.g., IACUC).[11][27]
Conclusion
The successful in vivo assessment of 6-phenyl-1,2,4-triazin-3(2H)-one hinges on the development of a rational, well-characterized formulation. Due to its presumed poor aqueous solubility, a systematic approach starting with fundamental solubility screening is not just recommended, but essential.[1] The co-solvent and suspension protocols provided in this guide offer robust and validated starting points for delivering this compound consistently and reproducibly in preclinical animal models, thereby generating reliable pharmacokinetic and pharmacodynamic data.
References
- AUCO. What Makes Tween 80 A Unique Ingredient in Pharmaceuticals?
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- Taylor & Francis Online. Tween 80 – Knowledge and References.
- Niwa, T., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. PubMed.
- Ankit Pulps and Boards. Sodium Carboxymethyl Cellulose | Uses, Application & Properties.
- Cellulose Ether manufacturers. (2026). Carboxymethylcellulose in Suspension and Emulsion Stabilization.
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Wisdomlib. (2025). Sodium carboxymethyl cellulose: Significance and symbolism.
- BenchChem. Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols.
- Google Patents. US4726912A - Stable suspensions of carboxymethyl cellulose and their preparation.
- ResearchGate. (2025). Novel technology to prepare oral formulations for preclinical safety studies.
- Sino-CMC. (2024). The Application of Carboxymethyl Cellulose in the Pharmaceutical Industry.
- National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- BenchChem. Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
- ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- Wisdomlib. (2025). Polyethylene Glycol 400: Significance and symbolism.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- National Center for Biotechnology Information. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Google Patents. US20100247666A1 - Method for Preparing Suspensions of Low-Solubility Materials.
- University of Washington. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare.
- Zhang, H., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. PubMed.
- ResearchGate. Effect of different concentrations of Tween 80 (%w/w) on the in vitro....
- RSC Publishing. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example.
- Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents.
- National Center for Biotechnology Information. (2019). Pediatric Safety of Polysorbates in Drug Formulations.
- ResearchGate. 58 questions with answers in ORAL GAVAGE | Science topic.
- Alpha Chemical Co. (2023). PEG 400: Exploring Properties, Uses, and Benefits.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
- BOC Sciences. (2025). What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists. YouTube.
- University of Michigan. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Temesi, D., et al. (2003). Synthesis and Evaluation of PEG414, a Novel Formulating Agent That Avoids Analytical Problems Associated With Polydisperse Vehicles Such as PEG400. PubMed.
- Drug Development and Delivery. (2021). Considerations in Formulation Development of Injectable Solutions.
- University of Illinois Urbana-Champaign. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
- BenchChem. Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)-one: A Review of Available Data.
- National Center for Biotechnology Information. (2018). Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice.
- Sigma-Aldrich. 6-phenyl-1,2,4-triazine-3,5(2h,4h)-dione.
- National Agricultural Library. (2025). Bibliography on Alternatives to Oral Gavage for Mice and Rats.
- National Center for Biotechnology Information. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- BenchChem. Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
- PubChem. 5,6-diphenyl-1,2,4-triazin-3(2H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. alphachem.biz [alphachem.biz]
- 9. Synthesis and evaluation of PEG414, a novel formulating agent that avoids analytical problems associated with polydisperse vehicles such as PEG400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntnu.edu [ntnu.edu]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Sodium Carboxymethyl Cellulose | Uses, Application & Properties [celluloseankit.com]
- 14. Carboxymethylcellulose in Suspension and Emulsion Stabilization - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. What Makes Tween 80 A Unique Ingredient in Pharmaceuticals? - AUCO [aucoindustry.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Application of Carboxymethyl Cellulose in the Pharmaceutical Industry – SINOCMC [sino-cmc.com]
- 20. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 23. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 24. az.research.umich.edu [az.research.umich.edu]
- 25. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. research.ucsb.edu [research.ucsb.edu]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical development. The described method is designed to separate the main component from its potential impurities and degradation products, ensuring accurate quantification and quality assessment. The protocol has been developed with consideration for guidelines from the International Council for Harmonisation (ICH) and is suitable for researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] this compound is a member of this class, and like any active pharmaceutical ingredient (API), its purity is a critical quality attribute that can impact safety and efficacy. Therefore, a reliable and validated analytical method is essential for its quality control.
High-performance liquid chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high precision and accuracy.[2] This note describes a stability-indicating HPLC method, which is crucial for distinguishing the API from any degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3]
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of the target analyte and related triazinone structures.
2.1. Analyte Properties and Chromatographic Approach
This compound is a moderately polar compound due to the presence of the phenyl group and the triazinone ring.[4] A reversed-phase HPLC approach was selected, as it is well-suited for separating non-polar to moderately polar analytes.[5][6] A C18 column was chosen for its hydrophobic interaction mechanism, which provides good retention for such compounds.[7]
2.2. Mobile Phase Selection
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, which is critical for achieving reproducible retention times, especially for compounds with ionizable groups.
2.3. Detection Wavelength
The selection of an appropriate detection wavelength is vital for sensitivity. Triazine derivatives are known to absorb UV light.[8][9][10] Based on the UV spectra of similar triazinone compounds, a detection wavelength in the range of 230-265 nm is expected to provide a strong signal for the analyte and its potential impurities.[8] For this method, a wavelength of 254 nm was chosen as a common and effective wavelength for aromatic compounds.
Experimental Protocol
3.1. Materials and Equipment
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
3.2. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
3.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: pH 3.0 Phosphate Buffer; B: Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11][12][13][14]
4.1. System Suitability
Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
4.2. Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15] The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The method is considered specific if the main peak is well-resolved from all degradation product peaks.
4.3. Linearity
Linearity should be established by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
4.4. Accuracy
Accuracy is determined by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
4.5. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2.0%.
4.6. Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria.
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity determination of this compound using a stability-indicating RP-HPLC method. The described methodology, when properly validated, is suitable for routine quality control and stability testing in a research and drug development environment.
References
- Thermo Fisher Scientific. (2011). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
- Thermo Fisher Scientific.
-
ACS Publications. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]
-
PubMed. Chromatographic methods for analysis of triazine herbicides. [Link]
-
European Journal of Chemistry. Development and validation of stability indicating HPLC method for quantification of tinidazole. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
MDPI. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. [Link]
-
E3S Web of Conferences. Study of the spectra of asymmetric triazines with growth-stimulating activity. [Link]
-
PubChem. 4,5-Dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one. [Link]
-
ResearchGate. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. [Link]
-
PubMed. The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. [Link]
-
ResearchGate. The absorption of UV–Vis spectra of triazine herbicides species. [Link]
-
ResearchGate. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. UV profiles of triazines 20 and 21. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
- Google Patents. US4826978A - Reactive, non-yellowing triazine compounds useful as UV screening agents for polymers.
-
Journal of Drug Delivery and Therapeutics. Stability Indicating HPLC Method Development: A Review. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
-
ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. irjpms.com [irjpms.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. US4826978A - Reactive, non-yellowing triazine compounds useful as UV screening agents for polymers - Google Patents [patents.google.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our aim is to empower you with the scientific understanding necessary to not only replicate a synthesis but to optimize it for yield, purity, and scalability.
Introduction to the Synthesis of this compound
The this compound core is a key pharmacophore found in a variety of biologically active molecules. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. This guide will focus on the two most common synthetic routes, providing detailed protocols, troubleshooting for common issues, and the mechanistic reasoning behind our recommendations.
Route 1: Synthesis from Phenacyl Bromide and Semicarbazide
This is a widely employed method due to the ready availability of the starting materials. The reaction proceeds via an initial alkylation of the semicarbazide by phenacyl bromide, followed by an intramolecular cyclization.
Experimental Protocol: Route 1
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Phenacyl Bromide: To the stirred solution, add a solution of phenacyl bromide (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Troubleshooting Guide: Route 1
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Incomplete reaction. | - Extend Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. The intramolecular cyclization can be slow. - Increase Temperature: If the reaction stalls, a modest increase in temperature may be beneficial. However, be cautious as excessive heat can lead to side product formation. |
| Side reactions. | - Control Stoichiometry: Ensure accurate stoichiometry. An excess of either reactant can lead to the formation of byproducts. - Optimize Base: The choice and amount of base are critical. Sodium acetate is a mild base that is generally effective. Stronger bases may promote self-condensation of phenacyl bromide. | |
| Product is an oil or does not precipitate | Impurities are preventing crystallization. | - Solvent Extraction: If the product does not precipitate, concentrate the reaction mixture and perform a liquid-liquid extraction. The product is typically soluble in ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for further purification. |
| Difficult Purification | Presence of multiple byproducts. | - Column Chromatography: If recrystallization is insufficient, purify the crude product using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. |
Reaction Mechanism: Route 1
The reaction proceeds through a two-step sequence:
-
S-Alkylation (or N-Alkylation): The semicarbazide, a bidentate nucleophile, attacks the electrophilic carbon of the phenacyl bromide. While both the sulfur (in the case of thiosemicarbazide) and nitrogen atoms can act as nucleophiles, the initial attack often occurs at the more nucleophilic atom.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where a terminal nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the stable dihydrotriazinone ring.
Route 2: Synthesis from Phenylglyoxal and Semicarbazide
Experimental Protocol: Route 2
-
Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol.
-
Addition of Semicarbazide: Add a solution of semicarbazide hydrochloride (1.0-1.2 eq) and sodium acetate (1.2 eq) in water to the phenylglyoxal solution with stirring.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by filtration and wash with a cold ethanol/water mixture.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Troubleshooting Guide: Route 2
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Incomplete formation of the semicarbazone intermediate. | - pH Control: The initial condensation is pH-sensitive. The use of sodium acetate provides a buffered system that is generally optimal. Ensure the pH is not too acidic or basic. |
| Incomplete cyclization. | - Dehydration: The final cyclization step involves the loss of a water molecule. In some cases, the addition of a catalytic amount of a mild acid can facilitate this step. However, be cautious as strong acids can cause hydrolysis of the product. | |
| Formation of a Tar-like Substance | Polymerization of phenylglyoxal. | - Control Temperature: Phenylglyoxal can be prone to self-condensation and polymerization at high temperatures. Maintain a gentle reflux and avoid excessive heating. - Order of Addition: Adding the phenylglyoxal solution to the semicarbazide solution can sometimes minimize self-condensation. |
Reaction Mechanism: Route 2
This reaction follows a classical condensation-cyclization pathway:
-
Semicarbazone Formation: The terminal amino group of semicarbazide acts as a nucleophile, attacking one of the carbonyl groups of phenylglyoxal to form a semicarbazone intermediate.
-
Intramolecular Cyclization and Dehydration: The other terminal amino group of the semicarbazone intermediate then attacks the remaining carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the final this compound.[1]
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow color, even after recrystallization. What could be the cause?
A1: A persistent yellow color can be indicative of trace impurities, possibly arising from side reactions of the starting materials. For instance, phenacyl bromide can undergo self-condensation or elimination reactions under basic conditions to form colored byproducts. Phenylglyoxal is also susceptible to forming colored oligomers. If repeated recrystallization does not yield a colorless product, consider a final purification step using column chromatography. Activated carbon treatment during recrystallization can also be effective in removing colored impurities.
Q2: Can I use a different base instead of sodium acetate?
A2: While other bases can be used, caution is advised. Stronger bases like sodium hydroxide or potassium carbonate can promote side reactions, such as the Favorskii rearrangement of phenacyl bromide or the self-condensation of phenylglyoxal, leading to lower yields and a more complex product mixture. Milder bases like sodium bicarbonate can also be effective, but may require longer reaction times. Sodium acetate provides a good balance of reactivity and selectivity for these reactions.
Q3: How can I improve the crystallinity of my final product?
A3: To improve crystallinity, ensure your crude product is as pure as possible before the final recrystallization. During recrystallization, dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. If the product oils out, try adding a small amount of a co-solvent in which the product is less soluble.
Q4: Is it possible to scale up this synthesis?
A4: Both synthetic routes are amenable to scale-up. However, for larger scale reactions, it is important to ensure efficient stirring and temperature control. Dropwise addition of reagents becomes more critical at a larger scale to manage any exotherms. A thorough understanding of the reaction's thermal profile through calorimetric studies is recommended for process safety and optimization at scale.
Visualizing the Synthetic Workflow
To aid in your experimental planning, the following workflow diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
Conclusion
The successful synthesis of this compound is achievable with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the underlying chemical principles of each synthetic route, researchers can effectively optimize their experiments for both yield and purity. This guide serves as a starting point for your investigations, and we encourage you to adapt these principles to your specific experimental context.
References
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 6-phenyl-1,2,4-triazin-3(2H)-one Derivatives
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenyl-1,2,4-triazin-3(2H)-one derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common challenge of poor aqueous solubility encountered with this class of compounds. The following question-and-answer format will walk you through specific issues, explain the underlying causality of experimental choices, and offer validated protocols to enhance the developability of your molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 6-phenyl-1,2,4-triazin-3(2H)-one derivative has extremely low water solubility, leading to unreliable results in my biological assays. What are my initial steps to address this?
A1: Poor aqueous solubility is a frequent hurdle for this heterocyclic scaffold, often leading to issues with bioavailability and consistent dosing in vitro.[1][2] Your initial approach should focus on understanding the physicochemical properties of your specific derivative and then applying foundational solubilization techniques.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Step-by-Step Guidance:
-
Characterize Your Compound: Before attempting solubilization, you must understand the "why" behind the insolubility.
-
Determine the pKa: The ionization state of your molecule is critical. The triazine ring system can have varying basicity depending on substituents.[3] Knowing the pKa will inform if pH adjustment is a viable strategy.
-
Measure LogP: This value indicates the lipophilicity of your compound. A high LogP suggests that lipid-based formulations might be a good option.[4]
-
Analyze Solid-State Properties: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble.
-
-
pH Modification: This is often the simplest and most cost-effective first step for ionizable compounds.[5][6]
-
For Weakly Basic Derivatives: Decreasing the pH will lead to protonation and the formation of a more soluble salt.[5]
-
For Weakly Acidic Derivatives: Increasing the pH will result in deprotonation, also forming a more soluble salt.[5]
-
Experimental Protocol: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and determine the solubility of your compound in each.
-
-
Co-solvent Systems: If pH modification is ineffective or insufficient, using a water-miscible organic solvent can be a quick solution for in vitro assays.[7][8]
Q2: I've tried using DMSO, but my compound precipitates when I add it to the aqueous assay buffer. How can I prevent this?
A2: This is a classic problem of a compound "crashing out" of solution upon dilution. This occurs when the concentration of the co-solvent is no longer high enough to maintain solubility. More advanced formulation strategies are needed to create a stable dispersion in the aqueous medium.
Advanced Solubilization Strategies:
| Technique | Principle | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, forming a soluble inclusion complex.[10][11] | High solubilization potential, low toxicity for many derivatives.[11] | Stoichiometry of the complex needs to be determined; not all molecules fit well.[12] |
| Nanosuspensions | Reduction of drug particle size to the nanometer range, which increases the surface area and dissolution velocity.[4][13][14] | Applicable to a wide range of poorly soluble drugs, can be used for various administration routes.[13][14] | Requires specialized equipment (e.g., high-pressure homogenizers, media mills). |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[15] | Can significantly increase dissolution rates and bioavailability.[15] | The choice of polymer is critical and depends on the drug's properties.[16] |
| Lipid-Based Formulations | Dissolving the lipophilic drug in a lipid-based excipient to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[17] | Can improve oral bioavailability by utilizing lipid absorption pathways.[17] | The formulation must be carefully designed to ensure stability and proper dispersion in vivo.[17] |
Q3: Cyclodextrin complexation seems promising. How do I determine if it's suitable for my compound and how do I prepare the complex?
A3: Cyclodextrins are an excellent choice for many poorly soluble compounds due to their ability to form host-guest inclusion complexes.[10][11][18] The hydrophobic interior of the cyclodextrin molecule can encapsulate the phenyl group of your triazine derivative, while the hydrophilic exterior allows the entire complex to be water-soluble.[11]
Workflow for Cyclodextrin Complexation:
Caption: Conceptual overview of the prodrug approach.
By systematically applying these troubleshooting guides and understanding the scientific principles behind each technique, you can effectively overcome the aqueous solubility challenges associated with 6-phenyl-1,2,4-triazin-3(2H)-one derivatives and advance your research and development efforts.
References
-
Thadkala, K. et al. (2022). Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health. [Link]
-
Ghuge, P. & Pophale, S. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]
-
Li, M. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Li, M. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Pop, C. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Azimullah, S. et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. [Link]
-
Kawabata, Y. et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]
-
Patel, V. R. & Agrawal, Y. K. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Sharma, D. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs. CD Formulation. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Sharma, A. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Sahu, A. K. et al. (2023). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]
- Williams, H. D. et al. (2013).
-
Sane, R. et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. [Link]
-
Chaudhary, V. B. & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Wolschann, P. et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link]
-
Stella, V. J. & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. [Link]
-
Ward, T. M. & Weber, J. B. (1968). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry. [Link]
-
da Rocha, D. N. et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Stella, V. J. & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
-
ResearchGate. (n.d.). Is prodrug design an approach to increase water solubility?. ResearchGate. [Link]
-
Manuchehri, M. & Arnall, B. (2018). How Does Soil pH Impact Herbicides?. No-Till Farmer. [Link]
-
Tumba, K. et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. [Link]
-
Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Pharma Excipients. [Link]
-
Mitreva, M. & Dakova, I. (2018). Effect of pH on the recovery of s-triazine herbicides. ResearchGate. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
S. Desprez, et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
-
El-Gazzar, A.-R. B. A. et al. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulating Poorly Water Soluble Drugs - Google Books [books.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Inhibition Assays for Triazine Compounds
This guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent results in kinase inhibition assays involving triazine-based compounds. Triazine derivatives are a prominent class of kinase inhibitors, with several approved drugs and numerous candidates in development targeting pathways like PI3K/Akt/mTOR.[1][2][3] However, their chemical properties can sometimes lead to challenges in biochemical and cellular assays. This technical support center provides a structured approach to troubleshooting, moving from common, easily addressed issues to more complex mechanistic problems.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common sources of variability in kinase inhibition assays. Before diving into more complex troubleshooting, ensure these fundamental aspects of your experimental setup are optimized.
Q1: My IC50 values for the same triazine compound are fluctuating between experiments. What are the most likely causes?
Inconsistent IC50 values are a frequent challenge and often stem from minor variations in experimental conditions.[4][5] Key factors to scrutinize include:
-
Assay Conditions: Subtle differences in buffer composition (pH, ionic strength), ATP concentration, and DMSO concentration can significantly impact results.[6][7]
-
Reagent Quality and Handling: Ensure the kinase enzyme is active and not degraded.[8] Purity of reagents like ATP and substrates is also critical.[6] Repeated freeze-thaw cycles of reagents should be avoided.
-
Cell-Based vs. Biochemical Assays: Expect differences in IC50 values between these two formats. Cellular assays introduce complexities like cell membrane permeability, efflux pumps, and intracellular ATP concentrations, which can lead to higher IC50 values compared to direct enzyme inhibition in a biochemical assay.[9]
Q2: I'm observing a high rate of false positives in my high-throughput screen (HTS) with a triazine library. What's going on?
High false-positive rates are a known issue in HTS, often caused by Pan-Assay Interference Compounds (PAINS).[10][11] PAINS are compounds that appear as hits through non-specific mechanisms rather than direct, specific inhibition of the target kinase.[11][12] For triazine-containing libraries, be aware of:
-
Compound Aggregation: At higher concentrations, some organic molecules, including triazines, can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[13][14][15][16][17]
-
Assay Technology Interference: Certain compound features can interfere with the detection method. For example, fluorescent compounds can disrupt fluorescence-based readouts, and compounds that react with singlet oxygen can cause false positives in AlphaScreen® assays.[6][18]
Q3: My triazine compound shows potent activity in a biochemical assay but is much weaker in a cellular assay. Why the discrepancy?
This is a common observation in drug discovery. Several factors can contribute to this drop-off in potency:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP within a cell is much higher than what is typically used in biochemical assays. If your compound is an ATP-competitive inhibitor, it will face greater competition in a cellular environment, leading to a higher apparent IC50.[19]
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Section 2: Deep Dive Troubleshooting Guides
If the FAQs haven't resolved your issues, the following detailed guides provide a systematic approach to identifying and solving more complex problems.
Guide 2.1: Investigating Compound-Specific Issues
The physicochemical properties of your specific triazine compound can be a primary source of inconsistent results.
Problem: Poor Solubility and Compound Precipitation
Triazine scaffolds can sometimes have limited aqueous solubility, especially with certain substitutions.[20][21]
Troubleshooting Workflow:
-
Visual Inspection: During your assay, visually inspect the wells for any signs of compound precipitation, which can appear as cloudiness or solid particles.
-
Solubility Measurement: Determine the aqueous solubility of your compound in the final assay buffer. This can be done using techniques like nephelometry or by generating a standard curve with a known soluble concentration.
-
DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility, as high concentrations of DMSO can impact kinase activity.[6]
Protocol: Basic Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your triazine compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Add the DMSO solutions to your kinase assay buffer to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Guide 2.2: Identifying and Mitigating Assay Artifacts
Assay artifacts can lead to misleading results, particularly in HTS campaigns. It's crucial to perform counter-screens to identify and eliminate these problematic compounds.
Problem: Pan-Assay Interference Compounds (PAINS)
Triazine-containing compounds are not exempt from being classified as PAINS, which can produce false positives through various mechanisms like fluorescence interference, redox cycling, or covalent modification.[10][22]
Troubleshooting Workflow:
-
Substructure Search: Utilize computational filters to check if your triazine compounds contain known PAINS substructures.[22]
-
Assay Technology Counter-Screens:
-
Fluorescence-Based Assays: Run a control experiment without the kinase to see if the compound itself is fluorescent at the assay wavelengths.[6]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Perform a counter-screen against the luciferase enzyme to rule out direct inhibition of the reporter system.[18]
-
AlphaScreen® Assays: Test the compound's effect on the interaction between the donor and acceptor beads in the absence of the kinase to identify signal quenchers.[18]
-
Table 1: Common Assay Technologies and Potential Triazine Interference
| Assay Technology | Principle | Potential Interference by Triazine Compounds | Counter-Screen |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled substrate upon kinase-mediated phosphorylation. | Intrinsic fluorescence of the compound. | Measure compound fluorescence in assay buffer without other reagents. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody. | Compound fluorescence or quenching of the FRET signal.[6] | Run the assay without the kinase to check for background signal changes. |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction by converting it to a luminescent signal via luciferase. | Inhibition of the luciferase enzyme.[18] | Test the compound directly against luciferase activity. |
| AlphaScreen® | A bead-based assay where phosphorylation brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | Quenching of the singlet oxygen transfer or light absorption.[18] | Test the compound's effect on a generic biotin-streptavidin bead interaction.[18] |
Problem: Compound Aggregation
Aggregation is a major source of non-specific inhibition.[13][14] Aggregates form a colloidal phase that can sequester and denature the kinase, leading to apparent inhibition.[17]
Troubleshooting Workflow:
-
Detergent Sensitivity: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's potency is significantly reduced, aggregation is likely the cause.[16]
-
Enzyme Concentration Dependence: True inhibitors should have IC50 values that are independent of the enzyme concentration. Aggregators, however, will show a linear increase in IC50 with increasing enzyme concentration.[14]
-
Pre-incubation Effects: Aggregators often show increased potency when pre-incubated with the target enzyme before initiating the reaction.[14]
Guide 2.3: Delving into the Mechanism of Action
Once common artifacts are ruled out, understanding the compound's mechanism of action (MoA) is crucial for interpreting your data correctly.
Problem: Differentiating Competitive vs. Non-Competitive Inhibition
Knowing whether your triazine compound competes with ATP or the substrate, or binds to an allosteric site, is fundamental for lead optimization.
Troubleshooting Workflow:
-
ATP Competition Assay: Determine the IC50 of your compound at various concentrations of ATP.
-
ATP-Competitive Inhibitors: The IC50 value will increase as the ATP concentration increases.
-
Non-Competitive or Uncompetitive Inhibitors: The IC50 value will remain relatively constant regardless of the ATP concentration.
-
-
Substrate Competition Assay: Similarly, vary the substrate concentration while keeping the ATP concentration constant to determine if the compound competes with the substrate.
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the compound to the kinase and provide valuable thermodynamic data.[19]
Protocol: ATP Competition Assay
-
Select a range of ATP concentrations, typically centered around the Km value for the specific kinase. A common approach is to use concentrations such as 0.5x Km, 1x Km, 5x Km, and 10x Km.
-
For each ATP concentration, perform a full dose-response curve for your triazine inhibitor.
-
Generate IC50 curves for each ATP concentration.
-
Plot the resulting IC50 values against the corresponding ATP concentrations. A positive correlation indicates ATP-competitive inhibition.
Section 3: Best Practices for Robust Kinase Assays
To prevent inconsistent results from the outset, adhere to these best practices in your assay development and execution.
-
Thorough Assay Validation: Before screening, rigorously validate your kinase assay. This includes determining the Km for ATP and the substrate, optimizing enzyme and substrate concentrations, and ensuring the assay is in the linear range with respect to time and enzyme concentration.[23]
-
Use Appropriate Controls: Always include positive (a known inhibitor) and negative (vehicle, e.g., DMSO) controls on every plate.[19]
-
Kinase Selectivity Profiling: Test your hit compounds against a panel of other kinases to determine their selectivity profile. This is crucial for understanding potential off-target effects.[8][19]
-
Orthogonal Validation: Confirm hits from your primary screen using a different, orthogonal assay format. For example, if your primary screen is luminescence-based, validate hits using a fluorescence-based or radiometric assay. This helps to rule out assay-specific artifacts.
By systematically addressing these potential issues, from basic experimental variables to complex compound behaviors, you can enhance the reliability and reproducibility of your kinase inhibition data for triazine compounds, ultimately accelerating your drug discovery efforts.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]
-
Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics, 64(2), 422-435. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
LaPlante, S. R., et al. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). Methods in Molecular Biology. [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Pan-assay interference compounds. (2023). In Wikipedia. [Link]
-
Dahlin, J. L., & Walters, M. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 583-587. [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2). [Link]
-
Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(14), 2583. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Neuroscience, 8(8), 1633-1638. [Link]
-
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]
-
Baell, J. B. (2014). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian Journal of Chemistry, 67(11), 1483-1488. [Link]
-
Smith, C. A., et al. (2020). Protein Stability Effects in Aggregate-Based Enzyme Inhibition. Biochemistry, 59(34), 3178-3186. [Link]
-
Kumar, A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1648. [Link]
-
van der Meer, F., et al. (2024). Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Toxicological Sciences. [Link]
-
Simanek, E. E., et al. (2003). Influence of linker groups on the solubility of triazine dendrimers. Organic & Biomolecular Chemistry, 1(11), 1844-1849. [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? (2021). ResearchGate. [Link]
-
van der Meer, F., et al. (2024). Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Toxicological Sciences. [Link]
-
Kross, B. C., et al. (2001). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. International Journal of Environmental Research and Public Health, 1(1), 35-43. [Link]
-
Who else is struggling with getting reproducible IC50 curves for cancer cells? (2021). Reddit. [Link]
-
Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. (2021). International Journal of Molecular Sciences. [Link]
-
Karpińska, E., & Mikołajewska, K. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6537. [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). Toxics. [Link]
-
Pathak, D., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(12), e1900192. [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. mdpi.com [mdpi.com]
- 8. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 9. researchgate.net [researchgate.net]
- 10. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.inrs.ca [espace.inrs.ca]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Influence of linker groups on the solubility of triazine dendrimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. news-medical.net [news-medical.net]
Technical Support Center: Optimizing the Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your experimental workflow. Our focus is on providing practical, field-proven insights to help you achieve optimal reaction conditions and high-purity products.
I. Introduction to the Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one is a key step in the development of novel therapeutics. This guide will focus on the most common and effective synthetic strategies, offering solutions to common challenges encountered in the laboratory.
II. Primary Synthetic Route: Condensation of Phenylglyoxal with Semicarbazide
A widely used and straightforward method for synthesizing 6-phenyl-1,2,4-triazin-3(2H)-one is the cyclocondensation of phenylglyoxal with semicarbazide.[1] This reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazinone ring.[1]
Reaction Scheme:
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one.
Q1: What is the standard protocol for the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one via the condensation of phenylglyoxal and semicarbazide?
A1: A general and reliable protocol is as follows:
Experimental Protocol:
-
In a round-bottom flask, dissolve phenylglyoxal monohydrate (1 equivalent) in ethanol.
-
Add semicarbazide hydrochloride (1.0-1.2 equivalents) and sodium acetate (1.0-1.2 equivalents) to the solution. The sodium acetate acts as a base to neutralize the hydrochloride salt.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain 6-phenyl-1,2,4-triazin-3(2H)-one as a crystalline solid.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the phenylglyoxal and semicarbazide are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress closely with TLC. If starting material is still present after the recommended reaction time, consider extending the reflux time.
-
Suboptimal Temperature: While refluxing in ethanol is standard, the optimal temperature can vary. You can explore a temperature range of 60-80 °C to find the sweet spot for your specific setup.
-
pH of the Reaction Mixture: The initial condensation to form the semicarbazone is sensitive to pH. The use of sodium acetate provides a buffered system. However, if yields are still low, you can experiment with other mild bases.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: A common issue in triazine synthesis, especially with unsymmetrical dicarbonyl compounds, is the formation of regioisomers.[2] In the case of phenylglyoxal, which is an unsymmetrical α-ketoaldehyde, condensation with semicarbazide can potentially lead to two isomeric triazinones. However, for this specific reaction, the formation of the 6-phenyl isomer is generally favored.
Another potential side reaction is the hydrolysis of the triazine ring, particularly under harsh acidic or basic conditions during workup or purification.[2]
Minimization Strategies:
-
Control of Reaction Conditions: The regioselectivity of the condensation can be influenced by the solvent and temperature. Sticking to the recommended protocol of refluxing in ethanol generally provides good selectivity for the desired 6-phenyl isomer.
-
Mild Workup Conditions: Avoid strong acids or bases during the workup procedure to prevent hydrolysis of the triazine ring.
-
Purification: If isomeric impurities are formed, they can often be separated by careful column chromatography or fractional crystallization.
IV. Optimization of Reaction Conditions
To maximize the yield and purity of 6-phenyl-1,2,4-triazin-3(2H)-one, systematic optimization of key reaction parameters is crucial.
A. Choice of Base
While sodium acetate is commonly used, other bases can be explored to optimize the reaction. The choice of base can influence the reaction rate and the formation of byproducts.
| Base | Rationale | Expected Outcome |
| Sodium Acetate | Mild base, provides a buffered system. | Good yields with minimal side products. |
| Sodium Carbonate | Stronger base than sodium acetate. | May accelerate the reaction but could also lead to side reactions. |
| Triethylamine | Organic base, soluble in ethanol. | Can be used as an alternative to inorganic bases. |
B. Solvent System
The polarity of the solvent can impact the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.
| Solvent | Rationale | Expected Outcome |
| Ethanol | Protic solvent, good solubility for reactants. | Standard and generally effective. |
| Methanol | Similar to ethanol but with a lower boiling point. | May require longer reaction times. |
| Acetic Acid | Acidic solvent, can catalyze the cyclization step. | May lead to faster reaction times but could also promote side reactions. |
| Dioxane/Water | A mixture can improve the solubility of all components. | Can be a good alternative if solubility is an issue. |
C. Reaction Temperature and Time
The reaction is typically carried out at the reflux temperature of the solvent. However, optimizing both temperature and time can improve the outcome.
| Temperature | Time | Expected Outcome |
| 60-70 °C | 4-8 hours | Milder conditions, may reduce byproduct formation. |
| Reflux (e.g., 78 °C in Ethanol) | 2-6 hours | Standard conditions, generally good balance of rate and yield. |
| Higher Temperatures | 1-3 hours | Faster reaction, but may increase the risk of side reactions. |
V. Alternative Synthetic Route: One-Pot Synthesis
A more convergent approach involves a one-pot synthesis from an amide, a 1,2-dicarbonyl compound (or its precursor), and hydrazine hydrate in the presence of a base. For the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one, formamide would be the appropriate amide.[1]
Experimental Protocol:
-
To a stirred solution of a suitable precursor to phenylglyoxal and formamide in a suitable solvent, add a base and stir at room temperature.
-
After the in-situ formation of the N-(2-oxo-2-phenylethylidene)formamide intermediate, add hydrazine hydrate.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Purify the product by recrystallization.
VI. Purification and Characterization
Purification:
-
Recrystallization: The most common method for purifying 6-phenyl-1,2,4-triazin-3(2H)-one is recrystallization from ethanol.[1] This method is effective in removing most impurities, yielding a crystalline solid. For challenging purifications, a mixture of solvents like methanol-water can be explored.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of dichloromethane and hexanes or ethyl acetate and hexanes.
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is indicative of high purity.
VII. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one.
Sources
Identifying and removing impurities from 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Welcome to the technical support center for 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities associated with this compound. Our goal is to ensure the integrity of your research through scientifically sound and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities can generally be categorized into three main classes:
-
Process-Related Impurities: These are substances related to the manufacturing process. They include unreacted starting materials such as benzil and semicarbazide hydrochloride, reagents, and solvents used in the synthesis.
-
Product-Related Impurities (Byproducts): These are formed during the synthesis reaction itself. For triazinone synthesis, these can include isomers, incompletely cyclized intermediates, or products from side reactions.
-
Degradation Products: Over time or under certain storage conditions (e.g., exposure to air and light), this compound can degrade. A potential degradation pathway is oxidation. For instance, similar dihydro-1,2,4-triazin-6(1H)-ones have been shown to undergo aerial oxidation to form mixtures of related triazinone derivatives.[1]
Q2: My analytical data (NMR/LC-MS) shows unexpected peaks. How can I begin to identify these unknown impurities?
A2: A systematic approach is crucial for identifying unknown impurities. We recommend the following workflow:
-
Review the Synthetic Route: Carefully examine the synthesis pathway to anticipate potential byproducts, unreacted starting materials, and reagents.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will allow you to propose a molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information. The fragmentation pattern can be compared to the parent compound to identify structural modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant amount, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable for elucidating the complete chemical structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. The analytical profiles of these stressed samples can then be compared to your impure batch to identify degradation-related impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the formation of degradation products, especially from oxidation, we recommend storing the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a cool temperature (2-8 °C), and protected from light.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
You observe peaks in your ¹H NMR spectrum corresponding to benzil or semicarbazide.
-
LC-MS analysis shows masses corresponding to the starting materials.
Causality: This issue typically arises from incomplete reaction or inefficient purification. The stoichiometry of the reactants, reaction time, and temperature can all influence the reaction's completeness.
Solutions:
-
Optimize Reaction Conditions:
-
Ensure the molar ratio of reactants is appropriate.
-
Consider increasing the reaction time or temperature, while monitoring for potential byproduct formation.
-
-
Improve Purification Protocol:
-
Recrystallization: This is often the most effective method for removing unreacted starting materials. A suitable solvent system should be chosen where the product has lower solubility than the impurities at cooler temperatures. Ethanol is a commonly used solvent for recrystallizing triazinone derivatives.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the product from the starting materials based on their different polarities.
-
Issue 2: Formation of Oxidation Byproducts
Symptoms:
-
Your product's color changes over time (e.g., from white to yellow).
-
LC-MS analysis reveals new peaks with masses corresponding to the addition of oxygen or loss of hydrogen atoms.
Causality: The dihydrotriazinone ring system can be susceptible to oxidation, particularly when exposed to atmospheric oxygen.[1] This can lead to the formation of corresponding triazinone or dione derivatives.
Solutions:
-
Inert Atmosphere During Synthesis: Perform the reaction and subsequent work-up steps under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.
-
Purification via Flash Chromatography: This technique can be effective in separating the desired product from its more polar oxidized byproducts.
-
Proper Storage: As mentioned in the FAQs, store the final product under an inert atmosphere and protected from light to prevent long-term degradation.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.[3]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualized Workflows
Impurity Identification Workflow
Caption: Workflow for the systematic identification of unknown impurities.
Purification Strategy Workflow
Caption: Decision workflow for the purification of this compound.
References
Sources
Preventing compound precipitation in cell-based assays with 6-phenyl-1,2,4-triazin-3(2H)-one.
A Guide to Preventing Compound Precipitation in Cell-Based Assays
Welcome to the technical support guide for 6-phenyl-1,2,4-triazin-3(2H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding one of the most common pitfalls in cell-based assays: compound precipitation. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.
The 1,2,4-triazine core is a versatile scaffold in medicinal chemistry, with derivatives being investigated for a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1] However, the successful evaluation of these compounds is critically dependent on maintaining their solubility in the complex aqueous environment of cell culture media. Precipitation can lead to inaccurate concentration-response curves, false negatives, and a significant loss of time and resources.[2]
This guide provides a structured approach to understanding and mitigating solubility issues with 6-phenyl-1,2,4-triazin-3(2H)-one and related compounds.
Troubleshooting Guide: Diagnosing and Solving Precipitation
This section is structured to address problems as you encounter them. Use the following decision tree to navigate to the most relevant issue.
Caption: Troubleshooting decision tree for compound precipitation.
Q1: I dissolved 6-phenyl-1,2,4-triazin-3(2H)-one in DMSO, but I see solid particles or cloudiness. What should I do?
Cause: This indicates that you have exceeded the compound's solubility limit in 100% DMSO at your intended concentration, or the compound has low purity. While many triazine derivatives are readily soluble in DMSO, every compound has a finite solubility.[3] Freeze-thaw cycles can also sometimes induce precipitation in high-concentration DMSO stocks.[2]
Solution Pathway:
-
Gentle Warming & Sonication: Gently warm the solution to 30-37°C and use a bath sonicator. This can help dissolve the solid, especially if the issue is slow dissolution kinetics. Avoid aggressive heating, which can degrade the compound.
-
Reduce Stock Concentration: The most reliable solution is to prepare a new, less concentrated stock solution. While 10 mM is a common starting point, it may not be achievable for all compounds.[2] Try preparing a 5 mM or even a 1 mM stock. The goal is to create a stock solution that allows for accurate dilutions while keeping the final DMSO concentration in your assay below the tolerance limit of your cells (typically ≤0.5%).
-
Verify Compound Purity: If solubility remains an issue even at lower concentrations, consider the purity of your compound. Impurities can significantly impact solubility characteristics.
Q2: My DMSO stock is clear, but a precipitate forms instantly when I add it to my cell culture medium. Why is this happening?
Cause: You are likely observing a phenomenon known as "solvent shock" or "anti-solvent precipitation".[4][5] Cell culture media is an aqueous environment. When a highly concentrated compound in an organic solvent (DMSO) is rapidly introduced, the local DMSO concentration is transiently very high, but as it disperses, the solvent polarity changes abruptly. The compound, now in a predominantly aqueous environment where it is less soluble, crashes out of solution.[4] This is related to the compound's kinetic solubility , which is the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[6][7]
Solution Pathway:
-
Modify the Addition Technique:
-
Pre-warm the media to 37°C. While not always effective, temperature can influence solubility.[4]
-
Add the DMSO stock to the media, not the other way around.
-
Vortex or swirl the media vigorously while adding the DMSO stock dropwise. This promotes rapid dispersal of the DMSO and prevents localized high concentrations of the compound.
-
-
Employ Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in media, ensure it stays clear, and then perform the final dilution to your working concentration.
-
Reduce the Final Concentration: Your target concentration may exceed the compound's kinetic solubility limit in your specific media. A simple experiment to determine the maximum soluble concentration is essential (see Protocol 2 below).
-
Lower the Stock Concentration: Using a lower concentration stock (e.g., 1 mM instead of 10 mM) requires a larger volume to be added to the media. This larger volume can be easier to mix effectively, reducing the risk of solvent shock.[4]
Q3: The compound is soluble initially, but I see a precipitate in my assay plate after several hours or a day of incubation. What is the cause?
Cause: This suggests that while your initial concentration was below the kinetic solubility limit, it is above the thermodynamic solubility limit. Thermodynamic solubility is the true equilibrium solubility of a compound after an extended period.[8][9] Over time, the initially formed supersaturated solution resolves to a more stable state by precipitating the excess compound. Several factors can contribute to this:
-
Compound Instability: The compound may be degrading at 37°C into less soluble byproducts.
-
pH Changes: Cell metabolism can acidify the culture medium, altering the pH.[4] The solubility of ionizable compounds is often pH-dependent.[10][11][12]
-
Interactions with Media Components: The compound may slowly bind to or form complexes with components in the media, especially proteins in fetal bovine serum (FBS), leading to precipitation.[4]
Solution Pathway:
-
Determine Thermodynamic Solubility: Conduct a long-term solubility test (24 hours) in your assay medium at 37°C to find the stable concentration limit (see Protocol 2). All future experiments should be conducted at or below this concentration.
-
Monitor Media pH: Check the pH of your culture medium at the beginning and end of the incubation period. If there is a significant drop, consider using a medium with a stronger buffering capacity (e.g., HEPES-buffered media).[4]
-
Evaluate Serum Interactions: If using serum, test the compound's solubility in both serum-free and serum-containing media. Some compounds can be stabilized by binding to serum proteins like albumin, while others may precipitate.[13] If precipitation is worse with serum, consider reducing the serum percentage if your cells can tolerate it.
Frequently Asked Questions (FAQs)
Q: What are the known physicochemical properties of 6-phenyl-1,2,4-triazin-3(2H)-one?
Publicly available experimental data specifically for 6-phenyl-1,2,4-triazin-3(2H)-one is limited. However, we can infer properties from related structures and computational models. The 1,2,4-triazine core is a heterocyclic aromatic system.[1][14] For a closely related analog, 5,6-diphenyl-1,2,4-triazin-3(2H)-one , experimental data shows a low aqueous solubility of 18.7 µg/mL at pH 7.4.[15] This suggests that the 6-phenyl derivative likely also has limited aqueous solubility.
| Property | Value / Prediction for Related Triazines | Source |
| Molecular Formula | C₉H₇N₃O (for 6-phenyl derivative) | N/A |
| Molecular Weight | 173.17 g/mol (for 6-phenyl derivative) | N/A |
| Aqueous Solubility | Low; 18.7 µg/mL for 5,6-diphenyl analog | [15] |
| Common Solvents | Generally soluble in DMSO, 1,4-dioxane, methanol | [3] |
| Predicted pKa | ~2.70 ± 0.10 (for a related triazine) | [16] |
Q: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
This is a critical concept in drug discovery.
-
Kinetic Solubility is measured by adding a compound from a concentrated DMSO stock to an aqueous buffer and determining the concentration at which it precipitates quickly. It reflects the "solvent shock" scenario and is highly relevant for high-throughput screening and initial cell-based assays where compounds are added and measured over a short timeframe.[6][7]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is measured by stirring an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) until the concentration in the solution stops increasing.[8][9]
For most cell-based assays, both are important . You must be below the kinetic solubility limit to avoid immediate precipitation upon addition. For longer-term assays (>4 hours), you must also be below the thermodynamic solubility limit to prevent precipitation during incubation.
Q: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this is often accompanied by changes in gene expression or cell differentiation. It is crucial to determine the DMSO tolerance for your specific cell line by running a vehicle control experiment with varying DMSO concentrations and measuring cell viability.
Protocols and Workflows
Protocol 1: Preparation of Compound Stock Solutions
This protocol outlines the best practices for preparing accurate and stable stock solutions.[17][18][19]
Objective: To prepare a clear, high-concentration primary stock solution of 6-phenyl-1,2,4-triazin-3(2H)-one in 100% DMSO.
Materials:
-
6-phenyl-1,2,4-triazin-3(2H)-one powder
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Volumetric flasks (Class A recommended for accuracy)[20]
-
Sterile microcentrifuge tubes or amber vials for storage
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration.
-
Formula: Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example for 10 mM stock in 1 mL: Mass = (0.010 mol/L) × (173.17 g/mol ) × (0.001 L) = 0.00173 g = 1.73 mg.
-
-
Weigh Compound: Accurately weigh the compound using an analytical balance. It is often easier to weigh a slightly different amount (e.g., 1.80 mg) and then calculate the exact volume of DMSO to add to achieve the desired 10 mM concentration.
-
Dissolution: Add the weighed compound to a volumetric flask or vial. Add approximately 80% of the final calculated DMSO volume.
-
Solubilize: Cap the vial and vortex thoroughly. If needed, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Bring to Final Volume: Once fully dissolved, add DMSO to reach the final calculated volume. Invert the vial several times to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[21]
Caption: Workflow for preparing a compound stock solution.
Protocol 2: Determining Kinetic Solubility in Cell Culture Media
Objective: To determine the maximum concentration of 6-phenyl-1,2,4-triazin-3(2H)-one that remains in solution immediately after addition to the specific cell culture medium used in your assay.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Nephelometer or plate reader capable of measuring light scatter (absorbance at ~620 nm can be a surrogate).
Procedure:
-
Prepare Media Plate: Add 198 µL of your pre-warmed cell culture medium to each well of a 96-well plate.
-
Prepare Compound Plate: In a separate 96-well plate, prepare a serial dilution of your 10 mM stock in DMSO. For example, create concentrations from 10 mM down to ~0.02 mM.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions into the media plate. This creates a 1:100 dilution, resulting in final compound concentrations from 100 µM down to ~0.2 µM, with a final DMSO concentration of 1%.
-
Mix and Incubate: Immediately after addition, mix the plate by gentle shaking for 2 minutes. Let the plate sit at room temperature for 1-2 hours.
-
Measure Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, read the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light; an increase in absorbance indicates light scattering from a precipitate.
-
Analysis: The highest concentration that does not show a significant increase in turbidity compared to the vehicle (DMSO only) control is the approximate kinetic solubility limit. For long-term assays, incubate a parallel plate at 37°C for 24 hours and re-read to estimate thermodynamic solubility.[4]
References
-
LookChem. Cas 1722-15-2, 2,4-dimethyl-1,3,5-triazine - Chemical Properties. [Link]
-
Kozik, V. et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). [Link]
-
PubChem. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013). [Link]
-
Lab Manager. The Importance of pH Measurement in Cell Culture Research. (2024). [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
RSC Publishing. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. (2019). [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Center for Biotechnology Information. Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. (2024). [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013). [Link]
-
Royal Society Open Science. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Triazine Derivatives and its Pharmacological Potential. (2020). [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025). [Link]
-
ResearchGate. The Solubility of Proteins in Organic Solvents. (2025). [Link]
-
YouTube. From cell seeding to analysis - Getting the best out of your cell-based assay. (2018). [Link]
-
National Center for Biotechnology Information. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. (2025). [Link]
-
ACS Publications. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. (2024). [Link]
-
National Center for Biotechnology Information. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
ACS Publications. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]
-
MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]
-
National Center for Biotechnology Information. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. (2021). [Link]
-
Chemistry LibreTexts. Preparing Solutions. (2022). [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
-
ResearchGate. one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). (2025). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
- 17. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Enhancing the stability of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one in solution
Welcome to the technical support guide for 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance on maintaining the stability of this compound in solution. We will explore common stability challenges, offer troubleshooting solutions, and provide validated protocols to support your experimental success.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses fundamental questions regarding the inherent stability of the this compound scaffold.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemistry of related dihydro-1,2,4-triazinone structures, two primary degradation pathways are of principal concern:
-
Hydrolysis: The dihydro-triazinone ring contains amide-like bonds that are susceptible to cleavage under harsh pH conditions, particularly strong acidity. Studies on analogous compounds, such as the reduced form of metamitron, show rapid hydrolysis at a pH below 3, leading to ring-opening.[1] This occurs via acid-catalyzed attack on the azomethine bond.
-
Oxidation: The "dihydro" nature of the heterocyclic ring makes it prone to oxidation. A close structural analog, 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, is known to undergo aerial oxidation to its more stable aromatic 1,2,4-triazin-6(1H)-one counterpart.[2] This suggests that dissolved oxygen can be a significant contributor to the degradation of the target compound, converting the dihydro-triazinone to 6-phenyl-1,2,4-triazin-3(2H)-one.
Q2: How significantly does pH influence the stability of this compound in aqueous media?
A2: The pH of the solution is a critical stability-determining factor.[3] For many nitrogen-containing heterocyclic compounds, stability is highest within a specific pH range, typically near neutral (pH 5-7).
-
Acidic Conditions (pH < 4): As noted, strongly acidic environments can protonate the triazine ring, making it more susceptible to nucleophilic attack by water and subsequent hydrolytic cleavage.[1]
-
Alkaline Conditions (pH > 8): While less documented for this specific scaffold, highly alkaline conditions can also promote base-catalyzed hydrolysis of amide bonds within the ring structure.
Therefore, maintaining the solution pH within a controlled, near-neutral range is the first and most critical step to prevent hydrolytic degradation.
Q3: My experimental setup involves exposure to ambient air. Should I be concerned about oxidative degradation?
A3: Yes, this is a major concern. The dihydro-triazinone ring is in a reduced state compared to its aromatic triazinone analog and is thus susceptible to oxidation.[2] Exposure to atmospheric oxygen, especially when catalyzed by trace metals or light, can lead to the formation of the corresponding 6-phenyl-1,2,4-triazin-3(2H)-one. This not only represents a loss of the parent compound but also introduces an impurity that may have different biological or physical properties. For experiments requiring long incubation times, measures to mitigate oxidation are strongly recommended.
Q4: What is the expected thermal and photostability of this compound?
A4: In the solid state, 1,2,4-triazinone derivatives generally exhibit high thermal stability, often remaining stable at temperatures well above 200°C.[4][5] However, stability in solution is a different matter. Elevated temperatures will accelerate both hydrolysis and oxidation rates.[3] Photostability must be determined experimentally according to established guidelines (e.g., ICH Q1B), as aromatic and heterocyclic systems can absorb UV light, leading to photo-degradation.[6] Unless proven otherwise, solutions should be protected from light.
Troubleshooting Guide: Addressing Common Stability Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Issue Observed | Probable Cause & Scientific Rationale | Recommended Solution(s) |
| Rapid loss of parent compound in acidic mobile phase or buffer (e.g., 0.1% TFA, pH ~2). | Acid-Catalyzed Hydrolysis. The low pH protonates the triazine ring, facilitating nucleophilic attack by water and subsequent ring cleavage.[1] This is a common failure mode for similar heterocyclic structures. | 1. Adjust pH: Modify the mobile phase or buffer to a less acidic pH, ideally between 5 and 7. Use buffers like phosphate or acetate.2. Reduce Temperature: If low pH is required for chromatography, run the analysis at a reduced temperature (e.g., 4-10°C) to slow the degradation kinetics.3. Limit Time in Solution: Analyze samples immediately after preparation. |
| Gradual degradation in a neutral aqueous buffer over 24-48 hours, even when protected from light. | Aerial Oxidation. The dihydro-triazine ring is being oxidized by dissolved oxygen in the solvent to its aromatic form.[2] This process can be slow but is often a major contributor to instability in solution. | 1. De-gas Solvents: Before use, sparge all buffers and solvents with an inert gas (nitrogen or argon) for 15-20 minutes.2. Use Inert Atmosphere: Prepare and store samples under a blanket of nitrogen or argon.3. Add Antioxidants: Consider adding a small amount of an antioxidant like L-ascorbic acid (for aqueous systems) or butylated hydroxytoluene (BHT) (for organic systems) to the solvent. |
| Formation of multiple, unidentified peaks in the chromatogram after sample workup. | Combined Degradation/Complex Interactions. The compound may be degrading via multiple pathways (hydrolysis and oxidation). Additionally, reactive intermediates could be forming adducts with solvent or buffer components. | 1. Systematic Analysis: Use the experimental protocols below to systematically test for hydrolysis, oxidation, and photostability to identify the primary degradation pathway.2. Simplify Matrix: Prepare the sample in a simple, well-defined solvent system (e.g., acetonitrile/water) to minimize potential side reactions with buffer salts or other excipients. |
| Inconsistent stability results between different batches of the same experiment. | Variability in Experimental Conditions. Minor, uncontrolled variations in pH, oxygen exposure, temperature, or presence of trace metal contaminants can significantly impact stability. | 1. Standardize Protocols: Ensure pH is measured and consistent for every buffer preparation. Use freshly prepared solutions.2. Control Headspace: Use vials with minimal headspace and seal them tightly to limit oxygen exposure.3. Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity buffer salts to minimize catalytic impurities. |
Visualizing Degradation & Troubleshooting Logic
To better understand the stability challenges and the logic for addressing them, the following diagrams illustrate the key concepts.
Caption: Potential degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
These protocols provide a framework for systematically evaluating and enhancing the stability of your compound. The primary analytical technique is a stability-indicating HPLC method.[7][8]
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as the phenyl group provides sufficient hydrophobicity for reversed-phase chromatography.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Develop a gradient to ensure separation of the polar degradants (from hydrolysis) and non-polar degradants (from oxidation). A typical starting gradient would be 10% B to 90% B over 15 minutes.
-
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan, likely around 254-280 nm).
-
System Suitability: Inject a standard solution to confirm good peak shape, retention time, and reproducibility before proceeding with stability samples.
Protocol 2: pH-Dependent Stability Profiling
Objective: To determine the optimal pH for maximum stability in an aqueous solution.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values:
-
pH 3.0 (Citrate buffer)
-
pH 5.0 (Acetate buffer)
-
pH 7.0 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of organic solvent (e.g., Acetonitrile). Dilute the stock solution into each buffer to a final concentration of ~20 µg/mL. Ensure the final percentage of organic solvent is low (<5%) to minimize its effect.
-
Incubation: Aliquot samples for each pH condition into sealed, light-protected vials. Store them at a controlled temperature (e.g., 40°C) to accelerate degradation. Include a control sample stored at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each condition, quench any reaction by diluting in the mobile phase, and analyze immediately using the stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. The condition showing the slowest rate of degradation is the most stable.
Protocol 3: Oxidative Stability Assessment
Objective: To evaluate the compound's susceptibility to oxidation and the effectiveness of antioxidants.
-
Solution Preparation:
-
Control: Compound dissolved in a de-gassed, pH 7.0 phosphate buffer.
-
Oxidative Stress: Compound in the same buffer, but without de-gassing. For forced degradation, add a small amount of 3% H₂O₂.[6]
-
Antioxidant Protected: Compound in the non-de-gassed buffer containing a low concentration of L-ascorbic acid (e.g., 0.1 mg/mL).
-
-
Incubation: Store all solutions at room temperature, protected from light.
-
Time-Point Analysis: Analyze samples at regular intervals (e.g., 0, 2, 6, 12, 24 hours) by HPLC.
-
Data Analysis: Compare the degradation rate in the three conditions. A significant difference between the control and oxidative stress samples confirms susceptibility to oxidation. A reduced degradation rate in the antioxidant-protected sample validates this mitigation strategy.
Caption: General workflow for comprehensive stability screening.
References
- Aromatic interactions with heterocycles in water - PMC - NIH. (2023).
-
Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-85. [Link]
-
Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2021). ResearchGate. [Link]
-
Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016). Journal of Agricultural and Food Chemistry. [Link]
-
Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension. [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2021). Molecules, 26(18), 5569. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Butler, R. N., & O'Sullivan, P. D. (2004). Novel Syntheses of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one. ResearchGate. [Link]
Sources
- 1. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Minimizing side product formation in 6-phenyl-1,2,4-triazin-3(2H)-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.
I. Introduction to the Synthesis and its Challenges
The synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one is a foundational route to a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The most common and direct method involves the cyclocondensation of phenylglyoxal with semicarbazide.[1] This reaction proceeds through the initial formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired triazinone ring.[1]
While seemingly straightforward, this synthesis is prone to several side reactions that can complicate the reaction profile, reduce yields, and make purification challenging. This guide will address these potential pitfalls with scientifically grounded solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Suboptimal pH: The pH of the reaction medium is critical for both the semicarbazone formation and the subsequent cyclization.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Hydrolysis of Semicarbazone Intermediate: The semicarbazone intermediate can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of ethyl acetate and hexane. The disappearance of the starting materials (phenylglyoxal and semicarbazide) and the appearance of the product spot will indicate the reaction's progress.
-
pH Optimization: The initial condensation to form the semicarbazone is typically favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group of phenylglyoxal towards nucleophilic attack by semicarbazide. However, the subsequent cyclization step is often promoted by heat and can be influenced by the overall acidity of the medium. Using a buffer, such as sodium acetate, can help maintain a suitable pH.[1]
-
Temperature and Reaction Time: The reaction is typically refluxed for 2-6 hours.[1] If TLC analysis indicates an incomplete reaction after this time, extending the reflux period may be beneficial. However, prolonged heating can also lead to degradation, so a balance must be struck.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of semicarbazide hydrochloride to ensure complete consumption of the phenylglyoxal.[1]
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Causes and Identification of Side Products:
-
Unreacted Starting Materials: Phenylglyoxal and semicarbazide may remain if the reaction is incomplete. These can be identified by running reference spots of the starting materials on the same TLC plate.
-
Phenylglyoxal Self-Condensation (Aldol Condensation): Under basic conditions, phenylglyoxal can undergo self-condensation to form aldol-type adducts, which are typically more polar than the starting material.[2]
-
Formation of Phenylglyoxal Semicarbazone: This intermediate may be present if the cyclization step is not complete. It will likely have a different Rf value than the final product.
-
Hydrolysis of Semicarbazide: Semicarbazide can decompose, especially at elevated temperatures, to form hydrazine and other byproducts.
Solutions:
-
Control of Reaction Conditions:
-
Temperature: Maintain a consistent reflux temperature. Overheating can promote side reactions and decomposition.
-
pH: As mentioned previously, maintaining a slightly acidic to neutral pH is crucial to minimize base-catalyzed side reactions like the aldol condensation of phenylglyoxal.
-
-
Purification Strategy: If side products are formed, a multi-step purification approach may be necessary. This can involve initial extraction, followed by column chromatography and/or recrystallization.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes:
-
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solvent is not suitable or if the solution is cooled too quickly.
-
Poor Separation in Column Chromatography: The product and impurities may have similar polarities, making separation difficult.
Solutions:
-
Recrystallization:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of 6-phenyl-1,2,4-triazin-3(2H)-one.[1] Other potential solvents and solvent systems to explore include methanol, ethyl acetate/hexane, and acetone/water.[3][4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Column Chromatography:
-
Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the reaction?
Sodium acetate acts as a base to neutralize the hydrochloride salt of semicarbazide, liberating the free base to react with phenylglyoxal.[1] It also serves as a buffer to maintain a suitable pH for the reaction.
Q2: Can I use a different base instead of sodium acetate?
Other mild bases like sodium carbonate or triethylamine can be used. However, strong bases should be avoided as they can promote the self-condensation of phenylglyoxal.[2]
Q3: My phenylglyoxal is a solid hydrate. Do I need to dehydrate it before use?
Phenylglyoxal monohydrate can be used directly in the reaction.[1] Ensure you adjust the molar quantity to account for the water molecule.
Q4: What are some alternative synthetic routes to 6-phenyl-1,2,4-triazin-3(2H)-one?
A one-pot synthesis from an amide (like formamide), a 1,2-dicarbonyl compound precursor, and hydrazine hydrate is a viable alternative.[1] This method can be more convergent and time-efficient.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis should be used to confirm the structure and assess the purity of the synthesized 6-phenyl-1,2,4-triazin-3(2H)-one.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one via Condensation of Phenylglyoxal with Semicarbazide
Materials:
-
Phenylglyoxal monohydrate
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylglyoxal monohydrate (1 equivalent) in ethanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals under vacuum to obtain 6-phenyl-1,2,4-triazin-3(2H)-one as a crystalline solid.
V. Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal pH, side reactions | Monitor with TLC, optimize pH with a buffer, control temperature and stoichiometry |
| Multiple Spots on TLC | Unreacted starting materials, self-condensation, intermediate present | Control reaction conditions (temperature, pH), employ multi-step purification |
| Purification Difficulties | Oiling out, poor chromatographic separation | Optimize recrystallization solvent and cooling rate, optimize TLC for column chromatography eluent |
VI. Visualizations
Diagram 1: Synthetic Pathway
Caption: Troubleshooting workflow for synthesis optimization.
VII. References
-
Filo. (2024). Mechanism of reaction when phenylglyoxal reacts with conc naoh. Available at: [Link]
-
University of Glasgow. (n.d.). The Reactions of Semicarbazones, Thiosemicarbazones and Related Compounds. Available at: [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(5), 832–837. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Novakova, L., et al. (2012). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Methodical letter.
-
Azizian, J., & Krimi, A. R. (2007). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry, 19(2), 981.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives
Welcome to the technical support center for the analysis of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of this important class of nitrogen-containing heterocycles. Drawing upon established spectroscopic principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and extract unambiguous structural information.
Introduction: The Challenge of Triazinone Spectra
The 6-phenyl-1,2,4-triazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] However, the structural elucidation of these molecules by NMR spectroscopy is frequently complicated by several factors inherent to their chemical nature. These include peak broadening, the appearance of more signals than expected, and significant shifts in resonance frequencies under different experimental conditions. This guide will address these issues systematically, providing both the underlying reasons for these complexities and practical solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H-NMR spectrum shows broad peaks, especially for the protons near the triazinone ring. What is causing this and how can I sharpen them?
A1: Broad peaks in the ¹H-NMR spectrum of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives are often indicative of dynamic processes occurring on the NMR timescale. The most common culprits are restricted rotation around single bonds and the presence of tautomers.
Causality: The C-N bonds within the triazine ring system and the bond connecting the phenyl group can have a significant degree of double-bond character, leading to hindered rotation.[2][3] This creates different rotational isomers, or rotamers, that are in equilibrium. If the rate of interconversion between these rotamers is comparable to the NMR timescale, it can lead to significant line broadening.[4] Additionally, proton transfer between nitrogen atoms can result in different tautomeric forms.[5][6][7]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to investigate dynamic processes.
-
Procedure: Acquire ¹H-NMR spectra at a range of temperatures, for example, from 25 °C up to 80 °C or higher, and down to lower temperatures like 0 °C or -20 °C, solvent permitting.
-
Expected Outcome:
-
At higher temperatures, the rate of rotation or tautomeric exchange may increase, leading to the coalescence of broad peaks into sharper, averaged signals.[4][8][9]
-
At lower temperatures, the exchange process may be slowed down sufficiently to resolve distinct signals for each rotamer or tautomer.[10]
-
-
-
Solvent Change: The polarity and hydrogen-bonding capability of the solvent can influence the rotational barrier and tautomeric equilibrium.[11][12][13]
-
Procedure: Acquire spectra in a range of deuterated solvents with different properties (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).
-
Rationale: Aprotic solvents like DMSO-d₆ can stabilize certain conformations through dipole-dipole interactions, while protic solvents like Methanol-d₄ can influence tautomeric equilibria through hydrogen bonding.
-
Q2: I see more signals in my ¹H and ¹³C NMR spectra than I expect for my compound's structure. Am I looking at an impure sample?
A2: While impurities are always a possibility, the presence of extra signals in the NMR spectra of triazinone derivatives is frequently due to the existence of rotamers or tautomers in solution, as mentioned in Q1.
Causality: If the energy barrier to interconversion between rotamers is high enough, and the rate of exchange is slow on the NMR timescale, separate sets of signals will be observed for each populated conformation.[2] Similarly, if multiple tautomers coexist in solution, each will give rise to its own distinct set of NMR signals.[5][6][7]
Troubleshooting Workflow:
Detailed Steps:
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming the presence of multiple species and assigning their structures.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons within the same molecule (rotamer or tautomer). You should see separate spin systems for each species.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[14][15][16] It can help to resolve overlapping proton signals by spreading them out over the wider carbon chemical shift range.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the carbon skeleton of each species and identifying the points of structural difference (e.g., the site of tautomerization or the conformation around a rotatable bond).[17]
-
-
Selective 1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help to determine the spatial proximity of protons. For rotamers, you would expect to see different NOE patterns, which can help to define the geometry of each conformer.
Q3: The chemical shifts of my compound change significantly when I switch NMR solvents. How do I know which spectrum is "correct"?
A3: All the spectra are "correct" in that they represent the state of the molecule in that particular solvent. The key is to understand why the shifts are changing and to use this information to your advantage.
Causality: The electronic environment of a nucleus, which determines its chemical shift, is influenced by the surrounding solvent molecules.[11] This is particularly pronounced in molecules like 6-phenyl-1,2,4-triazin-3(2H)-one which have multiple polar functional groups and nitrogen atoms capable of hydrogen bonding.[12][13]
-
Hydrogen Bonding: Protic solvents (e.g., D₂O, Methanol-d₄) can form hydrogen bonds with the nitrogen and oxygen atoms of the triazinone ring. This can significantly deshield nearby protons, causing them to shift downfield (to a higher ppm value).
-
Aromatic Solvent-Induced Shifts (ASIS): Aromatic solvents like benzene-d₆ can cause significant upfield shifts (to a lower ppm value) for protons that are located above the face of the solvent's aromatic ring in a solvent-solute complex. This effect can be used to resolve overlapping signals.[4]
-
Polarity: The overall polarity of the solvent can influence the polarization of bonds within the molecule, leading to changes in chemical shifts.
Data Interpretation Strategy:
| Solvent Type | Primary Interaction | Expected Effect on N-H and C=O adjacent Protons | Utility |
| Aprotic, Non-polar (e.g., CDCl₃, Benzene-d₆) | van der Waals, π-stacking (for Benzene-d₆) | Minimal deshielding; potential for upfield shifts in Benzene-d₆. | Can help resolve overlapping signals.[4] |
| Aprotic, Polar (e.g., DMSO-d₆, Acetonitrile-d₃) | Dipole-dipole interactions | Moderate to significant downfield shifts. | Good for solubilizing polar compounds and often reveals detailed coupling. |
| Protic, Polar (e.g., Methanol-d₄, D₂O) | Hydrogen bonding | Strong downfield shifts; exchangeable protons (N-H) may broaden or disappear. | Can confirm the presence of exchangeable protons.[4] |
Recommendation: Report the solvent used for each spectrum. For definitive structural elucidation, it is often beneficial to acquire spectra in at least two different solvents (e.g., CDCl₃ and DMSO-d₆) to observe these differential shifts, which can aid in signal assignment.
Q4: How can I definitively identify the nitrogen atoms and their connectivity in my triazinone derivative?
A4: While ¹H and ¹³C NMR are the workhorses of structural elucidation, they only provide indirect information about nitrogen atoms. For direct observation and unambiguous assignment, ¹⁵N NMR or indirect ¹H-¹⁵N correlation experiments are the gold standard.
Causality: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ¹⁴N is highly abundant but is a quadrupolar nucleus, which often results in very broad signals that are difficult to observe.[18] ¹⁵N has a spin of ½ and gives sharp signals, but its very low natural abundance (0.37%) makes direct 1D ¹⁵N NMR experiments very time-consuming and insensitive.[18][19]
Recommended Experimental Protocol:
-
¹H-¹⁵N HSQC/HMBC: These are 2D correlation experiments that detect the insensitive ¹⁵N nucleus through the much more sensitive ¹H nucleus.[20][21]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between nitrogen atoms and the protons directly attached to them (¹JNH coupling).[14][15] This is excellent for identifying N-H groups.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between nitrogens and protons that are two or three bonds away (²JNH, ³JNH). This is extremely powerful for identifying quaternary nitrogens and piecing together the overall structure, including confirming the position of substituents on the triazine ring.[20][21]
-
Practical Considerations:
-
These experiments are best performed on concentrated samples due to the low sensitivity of ¹⁵N.
-
For molecules where this is critical, isotopic enrichment with ¹⁵N can be employed to dramatically increase sensitivity and reduce experiment time.[20]
By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the inherent complexities of 6-phenyl-1,2,4-triazin-3(2H)-one spectra and confidently determine the structure of their synthesized derivatives.
References
-
Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. (2003). ResearchGate. [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. [Link]
-
Chapter 3 – Structural characterization of triazines. (n.d.). TDX. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. [Link]
-
1H-15N HSQC. (n.d.). Iowa State University Biological NMR Facility. [Link]
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). RSC Advances. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Nitrogen NMR. (n.d.). NMR-Service. [Link]
-
Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. (2015). PMC - NIH. [Link]
-
15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. (2021). ResearchGate. [Link]
-
The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. (n.d.). Sci-Hub. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]
-
1H-15N HSQC. (2012). Protein NMR. [Link]
-
NMR and Mössbauer Studies Reveal a Temperature-Dependent Switch from S = 1 to S = 2 in a Nonheme FeIV(O) Complex with Faster C–H Bond Cleavage Rate. (2021). PMC - NIH. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2020). Journal of Advanced Scientific Research. [Link]
-
Temperature Dependence of NMR Chemical Shifts: Tracking and Statistical Analysis. (2019). The Protein Society. [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2019). ResearchGate. [Link]
-
Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine. (1992). Sci-Hub. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects on nitrogen NMR shieldings in azines. (1991). Sci-Hub. [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC - PubMed Central. [Link]
-
Figure 2: 1H-15N HSQC NMR spectra and carbohydrate binding of LKAMG. (n.d.). ResearchGate. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2021). MDPI. [Link]
-
Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][10][11][19]-triazin-8(7H)-one. (2012). PMC - NIH. [Link]
-
2.7: NMR - Interpretation. (2019). Chemistry LibreTexts. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (2020). CDN. [Link]
-
Dynamic NMR and Theoretical Study of Hindered Internal Rotation about the C-N Bond in 4-(Phenyl) Acetyl Morpholine. (2015). ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (2011). PMC - NIH. [Link]
-
6-PHENYL-1,2,4-TRIAZIN - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
-
Investigation of the unusually high rotational energy barrier about the C-N bond in 5-(2-x-phenyl)-N,Ndimethyl-2H-tetrazole-2-carboxamides: Insights from dynamic 1H-NMR and DFT calculations. (2019). ResearchGate. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). PMC - NIH. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC - NIH. [Link]
-
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][10][11]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2012). PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. (2021). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tdx.cat [tdx.cat]
- 3. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR and Mössbauer Studies Reveal a Temperature-Dependent Switch from S = 1 to S = 2 in a Nonheme FeIV(O) Complex with Faster C–H Bond Cleavage Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unn.edu.ng [unn.edu.ng]
- 12. Sci-Hub. Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine / Journal of Magnetic Resonance (1969), 1992 [sci-hub.st]
- 13. Sci-Hub. Solvent effects on nitrogen NMR shieldings in azines / Journal of Magnetic Resonance (1969), 1991 [sci-hub.st]
- 14. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 15. protein-nmr.org.uk [protein-nmr.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrogen NMR [chem.ch.huji.ac.il]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 6-phenyl-1,2,4-triazin-3(2H)-one Derivatives
Introduction: The Prominence of the 1,2,4-Triazine Scaffold in Oncology
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention in the field of oncology due to their potent anticancer properties.[2][3][4] The structural versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This guide provides a comparative analysis of the anticancer activity of a specific class of these compounds: 6-phenyl-1,2,4-triazin-3(2H)-one derivatives. We will delve into their cytotoxic effects against various cancer cell lines, explore the structure-activity relationships that govern their potency, and elucidate the underlying mechanisms of action, with a particular focus on key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and leverage the therapeutic potential of this promising class of molecules.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data presented below is a synthesis of findings from multiple studies on various 1,2,4-triazine derivatives, providing a comparative overview of their anticancer potential.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Series 1 | Fused triazolo[2,1-a]-1,2,4-triazine-8-ones | |||
| Compound 6a | HCT-116 (Colon) | Weakly active | Unsubstituted phenyl group | [2] |
| Compound 6b | HCT-116 (Colon) | Significantly more potent than 6a | p-chlorophenyl group | [2] |
| HepG2 (Liver) | Potent activity | p-chlorophenyl group | [2] | |
| Series 2 | Triazinone derivatives | |||
| Compound 4c | MCF-7 (Breast) | More potent than Podophyllotoxin | Specific substitutions on the triazine core | [5] |
| Compound 5e | MCF-7 (Breast) | More potent than Podophyllotoxin | Specific substitutions on the triazine core | [5] |
| Compound 7c | MCF-7 (Breast) | More potent than Podophyllotoxin | Specific substitutions on the triazine core | [5] |
| Series 3 | Benzo[1][6][7]triazin-7-ones | |||
| 1,3-bisphenylbenzo[1][6][7]triazin-7-one | DU-145 (Prostate), MCF-7 (Breast) | Submicromolar | Two phenyl substitutions | [7] |
| 3-phenyl-1-(pyrid-2-yl) benzo[1][6][7]triazin-7-one | DU-145 (Prostate), MCF-7 (Breast) | Submicromolar | Phenyl and pyridyl substitutions | [7] |
| 1-phenyl-3-(pyrid-2-yl) benzo[1][6][7]triazin-7-one | DU-145 (Prostate), MCF-7 (Breast) | Submicromolar | Phenyl and pyridyl substitutions | [7] |
Structure-Activity Relationship (SAR)
The biological activity of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and triazine rings.[8] Analysis of the available data allows for the deduction of key structure-activity relationships.
-
Substitution on the 6-phenyl ring: The presence of electron-withdrawing groups, such as a chloro group at the para position of the phenyl ring, has been shown to significantly enhance anticancer activity compared to the unsubstituted analog.[2] This suggests that electronic effects on the phenyl ring play a crucial role in the interaction with the biological target.
-
Modifications of the Triazine Core: Alterations to the triazine ring system, including fusion with other heterocyclic rings to create polycyclic structures, can lead to highly potent compounds. For instance, fused triazolo[2,1-a]-1,2,4-triazine-8-ones have demonstrated significant cytotoxic effects.[2]
-
Substitutions at other positions of the triazine ring: The introduction of different aryl or heteroaryl groups at other positions of the 1,2,4-triazine ring can modulate the anticancer activity. For example, in benzo[1][6][7]triazin-7-ones, replacing a phenyl group with a pyrid-2-yl group resulted in increased cytotoxicity against several cancer cell lines.[7]
Caption: Structure-Activity Relationship of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of the 1,2,4-triazine core exert their anticancer effects through multiple mechanisms, with the induction of apoptosis and interference with critical cell signaling pathways being paramount.[1] A key pathway implicated in the action of these compounds is the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Evidence suggests that 1,2,4-triazine derivatives can inhibit key kinases within this pathway, such as PI3K and mTOR.[8] By binding to the ATP-binding pocket of these enzymes, the compounds can block their catalytic activity, leading to a downstream cascade of events that culminates in the inhibition of cell proliferation and the induction of apoptosis. Computational molecular docking studies have further supported this mechanism, predicting favorable binding interactions between 1,2,4-triazine derivatives and the active sites of these kinases.[6]
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following protocols provide a framework for assessing the anticancer activity of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives.
General Synthesis of 6-phenyl-1,2,4-triazin-3(2H)-one Derivatives
A generalized synthetic route to 2,5-disubstituted-3-phenyl-1,2,4-triazin-6(5H)-one derivatives involves the following key steps:
-
Synthesis of Substituted-2-phenyloxazol-5(4H)-one: This intermediate is commonly prepared via the Erlenmeyer-Plochl azlactone synthesis.
-
Preparation of Hydrazine Derivatives: Substituted hydrazines are either commercially available or can be synthesized through established chemical methods.
-
Condensation Reaction: The substituted-2-phenyloxazol-5(4H)-one is reacted with the appropriate hydrazine derivative in a suitable solvent, such as glacial acetic acid or ethanol, under reflux conditions.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to allow for the precipitation of the product. The solid is then collected by filtration, washed, and dried. Further purification can be achieved through recrystallization or column chromatography to yield the final 6-phenyl-1,2,4-triazin-3(2H)-one derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scialert.net [scialert.net]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Src Kinase Inhibition: Evaluating 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one Against Established Inhibitors
Abstract
The proto-oncogene tyrosine-protein kinase Src is a pivotal regulator of cellular signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[1] Its deregulation is a common feature in numerous human cancers, making it a prime target for therapeutic intervention.[2] This guide provides a comprehensive comparison between a novel compound of interest, 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, and a panel of well-characterized, potent Src kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. While extensive data exists for the established inhibitors, the specific activity of this compound against Src kinase is not yet publicly documented. Therefore, this document serves as both a comparative analysis of known inhibitors and a detailed methodological framework for the evaluation of this novel compound, thereby guiding its potential development as a targeted anticancer agent.
Introduction: The Central Role of Src Kinase in Oncology
Src family kinases (SFKs) are non-receptor tyrosine kinases that act as key transducers for numerous signaling pathways initiated by growth factor receptors, integrins, and other cell surface receptors.[3][4] The activation of Src, primarily through autophosphorylation at Tyrosine 416 (Tyr416), triggers a cascade of downstream events, including the activation of the Ras/ERK/MAPK and PI3K/Akt pathways, which are fundamental to tumor development and progression.[1][5] Elevated Src activity has been observed in a high percentage of tumors, including those of the breast, colon, lung, and pancreas, where it is often associated with an aggressive, metastatic phenotype.[2] This central role in oncogenesis has driven the development of small-molecule inhibitors aimed at blocking the ATP-binding site of the kinase, thereby preventing its catalytic activity.
Below is a simplified representation of the Src signaling pathway, highlighting its role in promoting key cancer hallmarks.
Caption: A diagram illustrating the central role of Src kinase in relaying signals from cell surface receptors to downstream effectors that control cell proliferation, survival, migration, and angiogenesis.
Profiling Established Src Kinase Inhibitors
A successful Src inhibitor must exhibit high potency, selectivity, and favorable pharmacological properties. Dasatinib, Saracatinib, and Bosutinib are three such inhibitors that have undergone extensive preclinical and clinical evaluation, setting the benchmark for any new investigational compound.[6][7]
-
Dasatinib (BMS-354825): A potent, multi-targeted inhibitor of both Src and Bcr-Abl kinases.[8] It demonstrates sub-nanomolar IC50 values against all Src family members and is approved for the treatment of chronic myeloid leukemia (CML).[6][9][10] Its broad-spectrum activity includes inhibition of other kinases like c-KIT and PDGFR.[11]
-
Saracatinib (AZD0530): A highly potent and selective Src family kinase inhibitor with IC50 values in the low nanomolar range for c-Src, Lck, Fyn, Lyn, and others.[12][13] It shows significantly less activity against Abl and other tyrosine kinases, making it a more selective tool for studying Src-specific functions.[14]
-
Bosutinib (SKI-606): A dual Src/Abl inhibitor with a potent IC50 of 1.2 nM for Src.[15] While it also inhibits Bcr-Abl, it has minimal activity against c-KIT and PDGFR, distinguishing its selectivity profile from Dasatinib.[16][17] It has shown efficacy in suppressing cell migration and invasion in breast cancer models.[18]
Comparative Performance Data
The following table summarizes the key biochemical potency and cellular activity of these benchmark inhibitors. This data provides the context for evaluating the performance of this compound.
| Inhibitor | Target Kinase(s) | Biochemical IC50 (Src) | Cellular Antiproliferative IC50 (Representative Cell Line) | Clinical Status |
| Dasatinib | Multi-targeted (Src, Abl, Kit, PDGFR) | ~0.5 - <1.1 nM[8] | Nanomolar range (varies by cell line)[8] | Approved for CML & ALL[6] |
| Saracatinib | Src Family Selective | ~2.7 nM[12] | 0.2 - 10 µM (varies by cell line)[12] | Investigational[14] |
| Bosutinib | Dual Src/Abl | ~1.2 nM[15] | ~100 nM (Src-dependent cells)[15] | Approved for CML[16] |
| This compound | To Be Determined | To Be Determined | To Be Determined | Preclinical |
Investigational Compound: this compound
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including kinase inhibition. While the specific inhibitory profile of this compound against Src kinase has not been reported, its structural features merit investigation. The purpose of the following sections is to provide a rigorous experimental framework to test the hypothesis that this compound is a Src kinase inhibitor and to characterize its activity in a manner that allows for direct comparison with the established agents profiled above.
Experimental Protocols for Comparative Evaluation
To validate and characterize this compound as a potential Src inhibitor, a tiered experimental approach is required. This begins with biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to assess its on-target effect and functional consequences in a biological context.
Experimental Workflow
The following diagram outlines the logical flow for screening and validating a novel Src kinase inhibitor.
Caption: A step-by-step workflow for the biochemical and cellular characterization of a novel compound as a potential Src kinase inhibitor.
Protocol 1: In Vitro Src Kinase Assay (Biochemical Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human Src kinase. This assay directly measures the compound's ability to inhibit the enzymatic activity of Src.
Materials:
-
Recombinant human Src kinase (e.g., from Carna Biosciences, Millipore).
-
Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK).
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).
-
Test compound and reference inhibitors (Dasatinib, Saracatinib, Bosutinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitors in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 2.5 µL of the diluted compounds.
-
Add 2.5 µL of a solution containing the Src enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for Src.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation (MTT) Assay (Functional Effect)
Objective: To assess the effect of the test compound on the viability and proliferation of a cancer cell line known to have high Src activity (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells).
Materials:
-
Selected cancer cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound and reference inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and reference inhibitors in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value as described in the kinase assay protocol.
Protocol 3: Western Blot Analysis (On-Target Confirmation)
Objective: To confirm that the test compound inhibits Src activity within intact cells by measuring the phosphorylation status of Src at its autophosphorylation site, Tyr416.
Materials:
-
Selected cancer cell line.
-
6-well cell culture plates.
-
Test compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total Src, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound and reference inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total Src and anti-β-actin antibodies to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src. A dose-dependent decrease in this ratio indicates on-target inhibition.
Conclusion and Future Directions
This guide establishes a clear framework for evaluating this compound as a potential Src kinase inhibitor. By systematically applying the detailed protocols for biochemical and cellular characterization, researchers can generate the necessary data to populate the comparative table and directly benchmark its performance against established inhibitors like Dasatinib, Saracatinib, and Bosutinib. A successful outcome—demonstrating potent and selective Src inhibition—would validate this compound as a promising lead for further preclinical development in oncology. Subsequent studies should focus on comprehensive kinase selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in relevant tumor models.
References
-
Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Src kinases as therapeutic targets for cancer. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (n.d.). AACR Journals. Retrieved January 22, 2026, from [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). Molecular Cancer. Retrieved January 22, 2026, from [Link]
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Regulation of Src Family Kinases in Human Cancers. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Src Kinase Inhibitor Market And Pipeline Insights 2023. (n.d.). DelveInsight. Retrieved January 22, 2026, from [Link]
-
Src family kinase. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 22, 2026, from [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Saracatinib. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Characterisation of an in vitro kinase assay for Src. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. (n.d.). Blood - ASH Publications. Retrieved January 22, 2026, from [Link]
-
An Ongoing Phase 3 Study of Bosutinib (SKI-606) Versus Imatinib In Patients with Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia. (n.d.). Blood - ASH Publications. Retrieved January 22, 2026, from [Link]
-
Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][6][15]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108699064B - Hexahydropyrazino-triazinone derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. IL209060A - Triazine compounds as kinase inhibitors 13p and mtor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2013130976A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]
- 10. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 13. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 15. WO2020073862A1 - Dihydroimidazopyrazinone compound, composition including same, and use thereof - Google Patents [patents.google.com]
- 16. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 6-phenyl-1,2,4-triazin-3(2H)-one
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy.[1] However, a significant challenge lies in the highly conserved nature of the ATP-binding site across the human kinome, which often leads to off-target effects and potential toxicity.[1][2] This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, using the hypothetical case of 6-phenyl-1,2,4-triazin-3(2H)-one, a scaffold of interest in medicinal chemistry.[3][4]
While specific experimental data for 6-phenyl-1,2,4-triazin-3(2H)-one's kinase inhibitory activity is not publicly available, this guide will establish a robust, scientifically-grounded workflow for its characterization.[3] We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.
The Imperative of Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, with selectivity profiling being a critical milestone. A compound's selectivity profile dictates its therapeutic window and potential side effects.[1] Broad-spectrum inhibitors, while sometimes therapeutically beneficial in a multi-targeted approach, often come with a higher risk of toxicity due to the inhibition of essential housekeeping kinases.[5] Conversely, highly selective inhibitors offer a more targeted intervention with a potentially cleaner safety profile. Therefore, early and comprehensive profiling against a diverse panel of kinases is indispensable for making informed decisions in a drug discovery program.[6][7]
Designing the Selectivity Screen: A Strategic Approach
The initial step in profiling a new chemical entity like 6-phenyl-1,2,4-triazin-3(2H)-one is to cast a wide net to identify its primary kinase targets and any potential off-target interactions.[3]
Choosing the Right Kinase Panel:
Several commercial vendors offer extensive kinase screening panels, some covering over 400 kinases, which represents a significant portion of the human kinome.[7][8][9] The choice of panel depends on the stage of the project and the therapeutic hypothesis.
-
Initial Broad Screening: For a novel scaffold like 6-phenyl-1,2,4-triazin-3(2H)-one, a broad panel such as the scanMAX from Eurofins Discovery, which includes 468 kinases, is ideal for initial hit identification and to gain a panoramic view of its kinome-wide interactions.[8]
-
Focused Panels: Once a primary target or target family is identified, subsequent optimization efforts can utilize more focused panels, such as those specific to tyrosine kinases (TKs) or cyclin-dependent kinases (CDKs), to refine selectivity.[7][9]
-
Safety Panels: Later-stage compounds should be evaluated against safety-oriented panels that include kinases known to be associated with adverse effects.[10]
Rationale for Panel Selection: A diverse panel should be chosen to ensure representation from all major kinase families (e.g., AGC, CAMK, CMGC, STE, TK, TKL). This broad coverage is crucial for identifying both on-target activity and unanticipated off-target liabilities.[5]
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a test compound.
Caption: Simplified signaling pathway showing the role of Aurora kinases in mitosis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the kinase selectivity of a novel compound, exemplified by 6-phenyl-1,2,4-triazin-3(2H)-one. The described workflow, from strategic panel selection to detailed biochemical assays and data interpretation, provides a solid foundation for researchers in drug discovery.
For 6-phenyl-1,2,4-triazin-3(2H)-one, the critical next steps would be to perform these experiments to generate real data. [3]This would involve synthesizing the compound and screening it against a broad kinase panel to identify its primary biological target(s). [3]Subsequent dose-response assays would then be necessary to quantify its potency (IC50) and establish a definitive selectivity profile. [3]Such data is paramount for guiding the subsequent stages of drug development, including lead optimization and in vivo efficacy studies.
References
-
Bamborough, P. (2022). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 65(13), 8788-8804. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Johnson, G. L., & Jalal, S. I. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 3(10), 1261–1266. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]
-
Vogt, A. D., & Bauer, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 931–936. [Link]
-
Breitenlechner, C. B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4145. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4509–4520. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the Cytotoxic Potential of 6-phenyl-1,2,4-triazin-3(2H)-one Scaffold in Oncology Research
This guide provides an in-depth comparison of the cytotoxic effects of compounds based on the 6-phenyl-1,2,4-triazin-3(2H)-one scaffold against various cancer cell lines. The performance of these synthetic compounds is benchmarked against established chemotherapeutic agents, doxorubicin and cisplatin, to offer a clear perspective on their potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of 1,2,4-Triazine Derivatives in Cancer Therapy
The 1,2,4-triazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] In the realm of oncology, numerous studies have highlighted the potential of 1,2,4-triazine derivatives as potent anticancer agents.[2][3] These compounds have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation, often leading to apoptotic cell death.[3][4] The core structure of 6-phenyl-1,2,4-triazin-3(2H)-one presents a promising starting point for the development of novel anticancer therapeutics. This guide explores the cytotoxic landscape of this chemical family, providing a comparative analysis to contextualize its potential.
Experimental Design: A Rationale for Method Selection
To comprehensively evaluate the cytotoxic potential of the 6-phenyl-1,2,4-triazin-3(2H)-one scaffold, a robust and reproducible experimental design is paramount. The chosen methodologies are industry-standard for in vitro cytotoxicity screening and are designed to provide a clear, quantitative comparison.
Cell Line Selection
The choice of cancer cell lines is critical for assessing the breadth and selectivity of a potential anticancer compound. For this comparative guide, a panel of well-characterized human cancer cell lines representing diverse tumor types would be ideal. A typical selection would include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.[5]
-
A-172: A human glioblastoma cell line.[5]
In addition to cancerous cell lines, a non-cancerous cell line, such as human embryonic kidney cells (HEK-293), is often included to assess the selectivity of the compound and its potential for off-target toxicity.[5]
Selection of Comparator Compounds
For a meaningful comparison, the cytotoxic activity of the investigational compounds should be benchmarked against well-established chemotherapeutic agents. The following are chosen for their distinct mechanisms of action and broad clinical use:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[8][9][10]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[11][12][13][14]
Comparative Cytotoxicity Analysis
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazine Derivative (7e) | HCT-116 (Colorectal) | Not specified, but showed profound antiproliferative action | [5] |
| A-172 (Glioblastoma) | High activity observed | [5] | |
| Hs-578T (Breast) | High activity observed | [5] | |
| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 (Colon) | 3.4 | [4] |
| HT-29 (Colon) | 3.9 | [4] | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine (MM-129) | DLD-1 (Colon) | 3.1 | [15] |
| HT-29 (Colon) | 3.1 | [15] | |
| Doxorubicin | Various Cancer Cell Lines | Generally in the low micromolar to nanomolar range | [16] |
| Cisplatin | Various Cancer Cell Lines | Typically in the low to mid-micromolar range | [17] |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the cell line and experimental conditions.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Protocol
-
Cell Seeding: Plate the chosen cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-phenyl-1,2,4-triazin-3(2H)-one derivatives) and control drugs (doxorubicin, cisplatin) in the appropriate cell culture medium. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[20]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][22]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[21][22]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[23]
Caption: Workflow of the MTT assay for determining cell viability.
Potential Mechanisms of Action
The cytotoxic effects of 1,2,4-triazine derivatives are believed to be mediated through multiple mechanisms, often culminating in the induction of apoptosis.[2][7] While the precise mechanism for the 6-phenyl-1,2,4-triazin-3(2H)-one scaffold requires further investigation, studies on related compounds suggest potential interference with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][24]
In contrast, the mechanisms of action for the comparator drugs are well-established:
-
Doxorubicin: Primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for replication.[8][25] This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.[9] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[8]
-
Cisplatin: Enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum species then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[11][17] These DNA adducts obstruct DNA replication and transcription, ultimately triggering apoptosis.[13][14]
Caption: Simplified mechanism of action for Doxorubicin.
Caption: Simplified mechanism of action for Cisplatin.
Conclusion and Future Directions
The available evidence strongly suggests that the 6-phenyl-1,2,4-triazin-3(2H)-one scaffold is a promising foundation for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, with potencies in some cases comparable to or exceeding those of standard chemotherapeutic drugs.[15][26]
Future research should focus on synthesizing and screening a broader library of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic index and identifying potential biomarkers for patient stratification. Further in vivo studies will also be necessary to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapies.
References
-
Khabibrakhmanova, A., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Pharmaceuticals. [Link]
-
Mojzych, M., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]
-
Jadhav, S., et al. (2021). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
-
Mojzych, M., et al. (2014). Cytotoxic activity of some Pyrazolo[4,3-e][1][4][5]Triazines against human cancer cell lines. ResearchGate. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology. [Link]
-
Reyes, E. B., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Cell Biology. [Link]
-
Wang, X., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Syntheses and Cytotoxicity Screening of Some Novel 1,2,4-Triazine Derivatives against Liver Carcinoma Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Zare, P., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. [Link]
-
Heard, A. W., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][5]triazin-7-ones and Stable Free Radical Precursors. Molecules. [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Mojzych, M., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Postepy higieny i medycyny doswiadczalnej. [Link]
-
Wikipedia. (n.d.). Cisplatin. Wikipedia. [Link]
-
Marzano, C., & Messori, L. (2019). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Molecules. [Link]
-
Wikipedia. (n.d.). Doxorubicin. Wikipedia. [Link]
-
Kollar, B., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. [Link]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]
-
Abd, A. H., et al. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. Chemistry LibreTexts. [Link]
-
Reyes, E. B., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]
-
Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]
-
Shang, P., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
eLife. (2012). Cancer: How does doxorubicin work?. eLife. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Gornowicz, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Journal of cellular and molecular medicine. [Link]
-
Gatti, L., & Zunino, F. (2023). Cisplatin. StatPearls. [Link]
-
Singh, A., & Singh, S. (2013). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. American Journal of Biomedical Sciences. [Link]
-
Fayed, E. A., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Bioorganic chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. imrpress.com [imrpress.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. texaschildrens.org [texaschildrens.org]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 26. benthamdirect.com [benthamdirect.com]
Evaluating Off-Target Effects of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one: A Comparative Guide for Preclinical Safety Assessment
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, its off-target activities can lead to unforeseen toxicities, derailing an otherwise promising development program. This guide provides a comprehensive framework for evaluating the off-target effects of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, a member of the versatile 1,2,4-triazine class of compounds.
While public data on the specific primary target and off-target profile of this compound is limited, the broader 1,2,4-triazine scaffold has been associated with a wide array of biological activities, including anticancer and enzyme inhibitory properties.[1][2][3] This chemical lineage necessitates a rigorous and multi-faceted approach to off-target profiling to ensure a comprehensive safety assessment. This guide will compare and contrast various experimental and computational methodologies, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols required to navigate this critical aspect of preclinical research.
The Imperative of Off-Target Profiling in Drug Development
Off-target interactions are a major contributor to drug attrition in preclinical and clinical development.[4][5] These unintended molecular interactions can lead to a range of adverse effects, from mild side effects to severe toxicity.[6] Therefore, a proactive and thorough evaluation of a compound's selectivity is not merely a regulatory requirement but a fundamental component of a rational drug design strategy. Early identification of potential off-target liabilities allows for the timely mitigation of risks, either through structural modification of the lead compound or by establishing a clear therapeutic window.
The following sections will delve into a comparative analysis of key methodologies for off-target effect evaluation, from broad, early-stage screening to more focused, mechanistic investigations.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects relies on the integration of computational, in vitro, and in vivo methods. Each approach offers unique advantages and, when used in concert, provides a more complete picture of a compound's interaction profile.
Caption: Principle of a competitive binding assay.
In Vivo Models: Assessing Systemic Effects and Toxicity
In vivo studies are essential for understanding how a compound's off-target effects translate to a whole organism. [7][8]These studies provide critical information on a compound's pharmacokinetic and toxicokinetic properties, as well as its potential for organ-specific toxicity. [8] Comparative Analysis of In Vivo Models
| Model Organism | Key Advantages | Key Limitations |
| Zebrafish (Danio rerio) | High-throughput screening capabilities, rapid development, optical transparency allowing for real-time imaging of organ systems. [9] | Physiological differences from mammals. |
| Rodents (Mice, Rats) | Well-established models with significant physiological and genetic homology to humans, extensive historical data for comparison. [10][11] | Lower throughput, higher cost, and ethical considerations. |
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require preclinical safety data from in vivo studies conducted under Good Laboratory Practice (GLP) guidelines before a drug can be tested in humans. [11][12][13][14][15] Key Parameters Evaluated in In Vivo Toxicity Studies:
-
Mortality and clinical signs of toxicity
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Gross pathology and histopathology of major organs [11]
Conclusion
The evaluation of off-target effects is a critical and data-driven process in the development of any new therapeutic agent. For a compound like this compound, which belongs to a chemically diverse and biologically active family, a comprehensive off-target profiling strategy is indispensable. By integrating predictive computational methods with a tiered approach of in vitro and in vivo experimental validation, researchers can build a robust safety profile for their lead candidates. This guide provides a framework for designing and executing such a strategy, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines.
References
-
Fabgennix International. Competition Assay Protocol. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. [Link]
-
Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Cochran, J. R., et al. (2019). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. National Institutes of Health. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Ali, S., et al. (2012). In vivo zebrafish assays for analyzing drug toxicity. Expert Opinion on Drug Discovery, 7(2), 145-156. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Szafranski, K., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Translational Medicine, 20(1), 1-15. [Link]
-
Labtoo. Toxicity - In vivo models. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
-
Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Anastassiadis, T., et al. (2011). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. National Institutes of Health. [Link]
-
Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1229235. [Link]
-
ResearchGate. The protocol of competitive binding assay. [Link]
-
Slideshare. (2015). In-Vivo Safety - Pre Ind Drug Development. [Link]
-
Ekins, R. P. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 775-780. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (1997). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ResearchGate. (2025). one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). [Link]
-
PubChem. 5,6-diphenyl-1,2,4-triazin-3(2H)-one. [Link]
-
ACS Publications. (2011). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]
-
National Institutes of Health. (2011). 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. [Link]
-
ResearchGate. (2019). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. [Link]
-
U.S. Environmental Protection Agency. 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-methyl-4-[(3-pyridinylmethylene)amino]-, (E)- - Substance Details. [Link]
-
National Institutes of Health. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. [Link]
-
ResearchGate. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. researchgate.net [researchgate.net]
- 10. labtoo.com [labtoo.com]
- 11. karger.com [karger.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. govinfo.gov [govinfo.gov]
Benchmarking the Efficacy of the 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold Against Current Chemotherapeutics: A Comparative Guide
Introduction: The Imperative for Novel Anticancer Scaffolds
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established chemotherapeutics form the bedrock of many treatment regimens, challenges such as acquired resistance and significant off-target toxicities necessitate a continued search for novel molecular entities. The 1,2,4-triazine nucleus represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive technical benchmark of the 6-phenyl-1,2,4-triazin-3(2H)-one scaffold and its derivatives against current first-line chemotherapeutics for two of the most prevalent malignancies: HER2-negative breast cancer and non-small cell lung cancer (NSCLC).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings, present comparative efficacy data, and provide detailed, validated protocols for the head-to-head evaluation of these compounds. Our objective is to offer a scientifically rigorous framework for assessing the potential of this promising chemical class.
Part 1: Mechanistic Deep Dive: Contrasting Modes of Action
A fundamental aspect of benchmarking a novel anticancer agent lies in understanding its mechanism of action in relation to established drugs. While traditional chemotherapeutics often exert their effects through broad cytotoxicity, emerging targeted therapies, including many 1,2,4-triazine derivatives, are designed to interfere with specific signaling pathways that drive oncogenesis.
The 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold: A Focus on Kinase Inhibition
While specific data on the parent compound 6-phenyl-1,2,4-triazin-3(2H)-one is still emerging, extensive research into its derivatives points towards a primary mechanism centered on the inhibition of critical cell signaling pathways.[1] Two key pathways frequently implicated are the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) cascades.[3][4] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3]
Derivatives of the 1,2,4-triazine core have been shown to function as ATP-competitive inhibitors, binding to the kinase domain of enzymes like EGFR, PI3K, and mTOR, thereby blocking downstream signaling.[4][5][6] This targeted approach, in theory, offers the potential for greater selectivity towards cancer cells and a more favorable safety profile compared to conventional chemotherapy.
Current Chemotherapeutics: A Legacy of Cytotoxicity
For comparison, we will consider three widely used chemotherapeutic agents: Paclitaxel, Doxorubicin, and Cisplatin. These drugs form the backbone of many first-line treatment regimens for breast and lung cancer.[7][8]
-
Paclitaxel: This taxane derivative targets microtubules, which are essential components of the cellular cytoskeleton. Paclitaxel stabilizes microtubules, preventing their normal dynamic assembly and disassembly.[][10] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. Its primary mode is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA for transcription and replication.[11] This leads to the generation of DNA double-strand breaks and subsequent apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), further contributing to cellular damage.[11]
-
Cisplatin: This platinum-based compound forms covalent bonds with the purine bases in DNA.[12] These platinum-DNA adducts create intra- and inter-strand crosslinks, which distort the DNA structure and interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis.[12]
Part 4: In Vivo Xenograft Model for Preclinical Validation
While in vitro assays provide crucial initial data, in vivo models are indispensable for evaluating a compound's efficacy in a more complex biological system. The subcutaneous xenograft mouse model is a standard for preclinical assessment.
Objective: To evaluate the in vivo anti-tumor efficacy of a 6-phenyl-1,2,4-triazin-3(2H)-one derivative.
Model: Immunodeficient mice (e.g., athymic nude or NSG mice).
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and a standard-of-care chemotherapeutic (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the overall health of the animals.
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified maximum size. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold and its derivatives represent a promising avenue in the search for novel anticancer agents. The available data suggests that these compounds can exert potent cytotoxic and pro-apoptotic effects, often through the targeted inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR. This targeted mechanism stands in contrast to the broader, non-specific cytotoxicity of conventional chemotherapeutics, offering the potential for improved efficacy and a better therapeutic window.
The comparative data, while still preliminary for the parent scaffold, indicates that optimized 1,2,4-triazine derivatives can achieve IC50 values in the low micromolar range, comparable to or in some cases better than standard drugs like cisplatin. However, rigorous head-to-head comparisons using the standardized protocols outlined in this guide are essential to fully elucidate their therapeutic potential.
Future research should focus on synthesizing and screening a broader library of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives to establish clear structure-activity relationships (SAR), optimize for potency and selectivity, and identify lead candidates for comprehensive preclinical evaluation in relevant in vivo models. The ultimate goal is to translate the promise of this chemical scaffold into a new generation of targeted cancer therapies.
References
[13]CancerNetwork. (n.d.). First-Line Treatment for Advanced Non–Small-Cell Lung Cancer. CancerNetwork. [Link]
[14]Hanna, N., et al. (2020). Choosing the best first-line therapy: NSCLC with no actionable oncogenic driver. Therapeutic Advances in Medical Oncology. [Link]
[7]Healthline. (2024). Treatment Options for HER2-Negative Breast Cancer. Healthline. [Link]
[3]Ranjbar, S., et al. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences. [Link]
[4]Al-Warhi, T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. [Link]
[15]Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]
[5]Al-Warhi, T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]
[8]NYU Langone Health. (n.d.). Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. NYU Langone Health. [Link]
[16]Outcomes4Me. (n.d.). NSCLC First Line Treatment: What You Need to Know. Outcomes4Me. [Link]
[12]Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology. [Link]
[17]Targeted Oncology. (2018). Treatments for HR+, HER2-Negative Metastatic Breast Cancer. Targeted Oncology. [Link]
[18]Macmillan Cancer Support. (n.d.). Secondary breast cancer treatment options. Macmillan Cancer Support. [Link]
[19]Meiyanto, E., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]
[20]ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... ResearchGate. [Link]
[10]National Center for Biotechnology Information. (2023). Paclitaxel. StatPearls. [Link]
[21]Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online. [Link]
[11]MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
[6]Google Patents. (n.d.). EP2294072B1 - Triazine compounds as p13 kinase and mtor inhibitors. Google Patents.
[22]De Placido, P., et al. (2023). First- and second-line treatment strategies for hormone-receptor (HR)-positive HER2-negative metastatic breast cancer: A real-world study. Cancer Treatment and Research Communications. [Link]
[23]American Cancer Society. (2025). Treatment of Stage IV (Metastatic) Breast Cancer. American Cancer Society. [Link]
[24]Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]
[25]ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
[26]David Publishing. (n.d.). Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line. David Publishing. [Link]
[27]ResearchGate. (2023). Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities. ResearchGate. [Link]
[28]ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... ResearchGate. [Link]
[29]Frontiers. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. [Link]
[30]Hurej, P., et al. (2016). Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis. PLoS ONE. [Link]
[31]Zhang, D., et al. (2016). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. Cellular Physiology and Biochemistry. [Link]
[32]Spandidos Publications. (2021). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. [Link]
[33]Gornas, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
[34]Kim, T. H., et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PLoS ONE. [Link]
[35]Cureus. (n.d.). Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. Cureus. [Link]
[2]International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. IJPSR. [Link]
[36]ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
[37]Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [Link]
[38]Taylor & Francis Online. (2024). The activity of pyrazolo[4,3-e]t[1][7][13]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][7][13]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2294072B1 - Triazine compounds as p13 kinase and mtor inhibitors - Google Patents [patents.google.com]
- 7. Treatment Options for HER2-Negative Breast Cancer [healthline.com]
- 8. Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer | NYU Langone Health [nyulangone.org]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Choosing the best first-line therapy: NSCLC with no actionable oncogenic driver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. outcomes4me.com [outcomes4me.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Secondary breast cancer treatment options | Macmillan Cancer Support [macmillan.org.uk]
- 19. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. First- and second-line treatment strategies for hormone-receptor (HR)-positive HER2-negative metastatic breast cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of Stage IV (Metastatic) Breast Cancer | American Cancer Society [cancer.org]
- 24. wisdomlib.org [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. davidpublisher.com [davidpublisher.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 30. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. mdpi.com [mdpi.com]
- 34. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ccij-online.org [ccij-online.org]
- 36. researchgate.net [researchgate.net]
- 37. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 38. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 6-phenyl-1,2,4-triazin-3(2H)-one
This guide provides an in-depth technical comparison and statistical analysis of the dose-response relationship of 6-phenyl-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data and robust statistical methodologies.
Introduction: The Significance of Dose-Response Analysis and the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The 6-phenyl-1,2,4-triazin-3(2H)-one variant, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents, notably in oncology.[1][4]
Understanding the relationship between the concentration of a compound and its biological effect is fundamental to drug development. Dose-response curves are essential tools in this process, allowing for the quantification of a compound's potency and efficacy.[5] The statistical analysis of these curves provides critical parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are vital for comparing the activity of different compounds and for guiding lead optimization.[6]
This guide will delve into the practical aspects of generating and analyzing dose-response data for 6-phenyl-1,2,4-triazin-3(2H)-one, comparing its performance against other relevant compounds, and providing the necessary experimental and statistical frameworks for a comprehensive evaluation.
Comparative Analysis of 6-phenyl-1,2,4-triazin-3(2H)-one and Alternative Compounds
To contextualize the activity of 6-phenyl-1,2,4-triazin-3(2H)-one, a comparative analysis is essential. For this guide, we will compare it with two other compounds:
-
Compound A (Alternative 1,2,4-Triazine Derivative): A structurally related 1,2,4-triazine with a different substitution pattern at the phenyl ring, which may influence its biological activity. Several studies have shown that substitutions on the phenyl ring of triazine derivatives can significantly impact their anticancer potency.[4][7]
-
Doxorubicin (Standard Chemotherapeutic Agent): A well-established anticancer drug used as a positive control to benchmark the cytotoxic potential of the novel compounds.
Table 1: Comparative Cytotoxicity (IC50) Data
The following table summarizes hypothetical but representative IC50 values for the three compounds against a human breast cancer cell line (MCF-7), as determined by a standard cytotoxicity assay (e.g., MTT assay).
| Compound | Target/Mechanism of Action (Postulated) | IC50 (µM) against MCF-7 Cells |
| 6-phenyl-1,2,4-triazin-3(2H)-one | Potential inhibitor of PI3K/AKT/mTOR pathway and/or tyrosine kinases | 5.8 |
| Compound A (4-chloro-phenyl derivative) | Potential inhibitor of PI3K/AKT/mTOR pathway and/or tyrosine kinases | 2.1 |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 0.9 |
Note: The IC50 values are for illustrative purposes and are based on reported activities of similar 1,2,4-triazine derivatives.[4][7]
The data suggests that while 6-phenyl-1,2,4-triazin-3(2H)-one exhibits promising anticancer activity, the chloro-substituted derivative (Compound A) shows enhanced potency. Both compounds, however, are less potent than the standard chemotherapeutic agent, Doxorubicin. This highlights the importance of further structure-activity relationship (SAR) studies to optimize the 1,2,4-triazine scaffold.
Experimental Protocols: Generating Robust Dose-Response Data
The foundation of a reliable dose-response analysis is a well-designed and executed experiment. The following is a detailed protocol for a colorimetric-based cytotoxicity assay, such as the MTT assay, which is commonly used to assess the effect of compounds on cell viability.[8]
Cell Viability Assessment via MTT Assay
This protocol is designed to determine the IC50 value of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-phenyl-1,2,4-triazin-3(2H)-one, Compound A, Doxorubicin) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
Statistical Analysis: From Raw Data to Actionable Insights
The raw absorbance data must be transformed into a meaningful dose-response curve from which key parameters can be extracted. This section outlines the statistical analysis workflow.
Data Normalization and Curve Fitting
-
Calculate Percentage Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100
-
-
Log-Transform Concentrations:
-
For plotting a standard sigmoidal dose-response curve, the x-axis (concentration) should be on a logarithmic scale.[5]
-
-
Non-linear Regression:
-
Plot the percentage viability (y-axis) against the log-transformed compound concentration (x-axis).
-
Fit the data to a sigmoidal dose-response model (variable slope) using a statistical software package like GraphPad Prism.[9][10] The most common equation used is the four-parameter logistic (4PL) model.
-
Interpreting the Dose-Response Curve
The resulting sigmoidal curve will have a top plateau (close to 100% viability), a bottom plateau (minimum viability), and a steep portion in between. The key parameter to extract is the IC50 , which is the concentration of the compound that results in a 50% reduction in cell viability. This value is automatically calculated by the curve-fitting software.
Caption: Statistical analysis workflow for dose-response data.
Potential Mechanism of Action: A Look at Signaling Pathways
Derivatives of the 1,2,4-triazine core have been reported to exert their anticancer effects through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR and tyrosine kinase pathways.[1][11] Inhibition of these pathways can lead to a decrease in cell proliferation and the induction of apoptosis.
Caption: Postulated mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.
Further experimental validation, such as Western blotting for key phosphorylated proteins in these pathways, would be necessary to confirm the precise mechanism of action of 6-phenyl-1,2,4-triazin-3(2H)-one.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical analysis of dose-response curves for 6-phenyl-1,2,4-triazin-3(2H)-one. By following the detailed experimental and analytical protocols, researchers can generate robust and reproducible data to accurately assess the compound's biological activity.
The comparative analysis highlights that while 6-phenyl-1,2,4-triazin-3(2H)-one is a promising anticancer scaffold, there is significant potential for optimization. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify substitutions that enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer.
By integrating rigorous experimental design, sound statistical analysis, and a deep understanding of the underlying biology, the therapeutic potential of 6-phenyl-1,2,4-triazin-3(2H)-one and its analogs can be fully realized.
References
-
Kułaga, E., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(15), 5893. [Link]
-
Singh, P., et al. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(9), 1156-1168. [Link]
-
Zaki, I., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579. [Link]
-
Gomha, S. M., et al. (2017). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Journal of Chemical Research, 41(10), 586-590. [Link]
-
Clark, J. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism. YouTube. [Link]
-
Harriman, G. C., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574. [Link]
-
Harriman, G. C., et al. (2018). (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][3][4]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. [Link]
-
Jabbour, E., & Deininger, M. (2021). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. Cancer Prevention and Treatment, 4(3), 123-132. [Link]
-
Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 7, 65. [Link]
-
GraphPad. (n.d.). What are dose-response curves? GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Kocić, I., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3353. [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]
-
ResearchGate. (n.d.). Dose-response study of the effects of inhibitors on PI3K/AKT/mTOR... | Download Scientific Diagram. [Link]
-
Jabbour, E., & Deininger, M. (2021). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. Cancer Prevention and Treatment, 4(3), 123-132. [Link]
-
RSIS International. (2025, November 10). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. [Link]
-
GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
ResearchGate. (n.d.). Cytotoxicity evaluation using the MTT colorimetric assay. | Download Table. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. [Link]
-
Singh, P., et al. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 17(9), 1156-1168. [Link]
-
Turkina, A., et al. (2024). Results of the Molecular Response Evaluation and TKI Dose Adjustment in Chronic Myeloid Leukemia Patients in Prospective Study of Reduction and Discontinuation Treatment of TKI (READIT). Blood, 144(Supplement 1), 2135. [Link]
-
Jabbour, E., et al. (2012). Clinical impact of dose intensity of initial tyrosine kinase inhibitor (TKI) therapy in accelerated-phase CML (CML-AP). Journal of Clinical Oncology, 30(15_suppl), 6587-6587. [Link]
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]
-
Dose Response Pharmacology Graphpad. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. graphpad.com [graphpad.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Introduction: As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents like 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and a conservative, risk-averse approach.
Part 1: Hazard Assessment and Classification
The first step in any disposal plan is a thorough understanding of the compound's hazards. In the absence of a specific SDS, we will infer the potential hazards from a closely related analogue, 5,6-diphenyl-1,2,4-triazin-3(2H)-one , for which GHS hazard data is available.[1] This conservative approach ensures that we operate with a high margin of safety.
Inferred Hazard Profile:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Data derived from the ECHA C&L Inventory for the analogous compound 5,6-diphenyl-1,2,4-triazin-3(2H)-one.[1] |
Regulatory Classification:
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2]
-
Listed Waste: this compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[2]
-
Characteristic Waste: Based on its chemical structure, it is unlikely to be ignitable, corrosive, or reactive. However, given its inferred oral toxicity, it is prudent to manage it as a toxic hazardous waste .
The Causality Behind This Choice: Assuming the compound is hazardous ensures the highest level of safety and regulatory compliance. The environmental impact of many triazine derivatives, some of which are used as herbicides, also supports this conservative classification.[3][4] Improper disposal could lead to contamination of waterways, posing a risk to aquatic ecosystems.[5]
Part 2: Personal Protective Equipment (PPE) and Handling
Based on the inferred hazards of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound waste:
-
Eye Protection: Chemical safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to ensure it is captured, segregated, and transferred to a licensed hazardous waste management facility.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should include: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or bench paper, should be placed in the same solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: On-Site Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[3]
-
Follow your institution's and state's specific limits on the volume of waste and the time it can be stored in the lab.[6]
Step 3: Prohibited Disposal Methods
-
DO NOT Dispose Down the Drain: This compound's potential toxicity and the general difficulty in removing triazine herbicides from wastewater make sewer disposal unacceptable.[5] Such actions can lead to environmental contamination and are a violation of EPA regulations.
-
DO NOT Dispose in Regular Trash: Due to its hazardous characteristics, this compound cannot be disposed of in the municipal solid waste stream.
Step 4: Chemical Treatment (Not Recommended without Verification)
While some related dihydro-triazinone compounds can be degraded via acid hydrolysis, the specific conditions and byproducts for this compound are unknown.[4] Attempting chemical neutralization or degradation without a validated protocol is not advised, as it could lead to incomplete reactions or the generation of more hazardous substances.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup of your hazardous waste container.
-
EHS will ensure the waste is transported by a licensed carrier to an approved hazardous waste management facility.
-
The ultimate disposal method will likely be:
-
Incineration: A common and effective method for destroying organic chemical waste.
-
Hazardous Waste Landfill: Disposal in a specially designed and permitted landfill.
-
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
- Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-3885.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,4-Diamino-6-phenyl-1,3,5-triazine.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Phenyl-1,2,4-triazoline-3,5-dione.
- TCI Chemicals. (2025). Safety Data Sheet for 2-Chloro-4,6-diphenyl-1,3,5-triazine.
- Santa Cruz Biotechnology. (2019). Safety Data Sheet for 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
-
PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Variations by State Matrix. Retrieved January 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 22, 2026, from [Link]
Sources
- 1. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazin-3(2H)-one,5,6-diphenyl | CAS#:4512-00-9 | Chemsrc [chemsrc.com]
- 3. env.go.jp [env.go.jp]
- 4. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Variations by State Matrix [rila.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
Understanding the Potential Hazards: A Precautionary Approach
While a specific Safety Data Sheet (SDS) for 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is not publicly available, analysis of analogous compounds is crucial for risk assessment. For instance, 5,6-diphenyl-1,2,4-triazin-3(2H)-one is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Other triazine derivatives exhibit hazards ranging from skin, eye, and respiratory irritation to more severe effects such as acute toxicity and reproductive harm[1][2]. Therefore, a cautious approach dictates that this compound should be handled as a potentially hazardous substance.
The primary routes of exposure to be controlled are inhalation of dust particles, dermal contact, and eye contact. The following personal protective equipment (PPE) recommendations are designed to mitigate these risks effectively.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for ensuring comprehensive protection. The following table outlines the minimum recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. In situations with potential for aerosol generation or in poorly ventilated areas, a half-mask respirator with appropriate cartridges should be considered.[2][3] |
| Eyes & Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.[2][3][4] |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. Gloves should be changed immediately if contaminated.[2][5] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. A chemical-resistant apron offers additional protection against spills and splashes.[4][6] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the selection of appropriate PPE. The following workflow ensures a systematic and safe approach to handling this compound.
1. Preparation and Donning PPE:
-
Step 1: Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents within easy reach.
-
Step 2: Hand Washing: Thoroughly wash and dry hands before donning any PPE.
-
Step 3: Gowning: Put on the laboratory coat, ensuring it is fully buttoned.
-
Step 4: Respirator: If required, perform a seal check on the respirator to ensure a proper fit.
-
Step 5: Eye and Face Protection: Don chemical safety goggles, followed by a face shield.
-
Step 6: Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.
2. Handling and Experimental Work:
-
Step 1: Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Step 2: Spill Management: In the event of a spill, immediately alert others in the vicinity. Follow established laboratory spill cleanup procedures. Ensure you are wearing the appropriate PPE during cleanup.
3. Doffing and Disposal of PPE:
-
Step 1: Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Face Shield and Goggles: Remove the face shield and then the goggles from the back of the head forward. Clean and store them according to laboratory protocols.[3]
-
Step 3: Gown and Apron: Remove the lab coat and apron, turning them inward to avoid contaminating your clothing.
-
Step 4: Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Step 5: Respirator: Remove the respirator without touching the front.
-
Step 6: Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.
4. Waste Disposal:
-
All solid waste contaminated with this compound, including used PPE, should be disposed of in a clearly labeled hazardous waste container.
-
Liquid waste should be collected in a designated, sealed, and properly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, contributing to the next generation of scientific breakthroughs.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from [Link]
-
Agriculture and Environment Research Unit, University of Hertfordshire. (2025). Pesticide properties for 5-hydroxy-6-methyl-4-(((E)-pyridin-3-ylmethylene)amino)-4,5-dihydro-1,2,4-triazin-3(2H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. Retrieved from [Link]
-
Frederick M. Fishel. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Victoria State Government, Department of Health. (2024). Pesticide use and personal protective equipment. Retrieved from [Link]
Sources
- 1. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
